1-Heptene, 3-methoxy-
Description
Structure
3D Structure
Properties
CAS No. |
14093-58-4 |
|---|---|
Molecular Formula |
C8H16O |
Molecular Weight |
128.21 g/mol |
IUPAC Name |
3-methoxyhept-1-ene |
InChI |
InChI=1S/C8H16O/c1-4-6-7-8(5-2)9-3/h5,8H,2,4,6-7H2,1,3H3 |
InChI Key |
IAWBTGWBVHANJP-UHFFFAOYSA-N |
SMILES |
CCCCC(C=C)OC |
Canonical SMILES |
CCCCC(C=C)OC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 1-Heptene, 3-methoxy-: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties and structure of the alkenyl ether, 1-Heptene, 3-methoxy-. The document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential applications of this and similar molecules. This guide includes a detailed summary of its chemical and physical properties, a representative experimental protocol for its synthesis, and an exploration of the role of structurally related ether lipids in biological signaling pathways, specifically focusing on ferroptosis.
Chemical Properties and Structure
1-Heptene, 3-methoxy-, also known by its IUPAC name 3-methoxyhept-1-ene, is an organic compound classified as a functionalized unsaturated hydrocarbon, specifically an alkenyl ether. Its structure features a seven-carbon chain with a double bond at the C1 position and a methoxy group at the C3 position. This combination of an alkene and an ether functional group imparts unique reactivity and physical properties to the molecule. The presence of the methoxy group introduces polarity to the otherwise nonpolar hydrocarbon chain, influencing its solubility and boiling point.[1] The double bond serves as a reactive center for various organic transformations.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 3-methoxyhept-1-ene[2][3][4] |
| CAS Number | 14093-58-4[1][5] |
| Molecular Formula | C₈H₁₆O[3][4][5] |
| Molecular Weight | 128.21 g/mol [4] |
| SMILES | CCCCC(C=C)OC[1] |
| InChI | InChI=1S/C8H16O/c1-4-6-7-8(5-2)9-3/h5,8H,2,4,6-7H2,1,3H3[1][3][5] |
| InChIKey | IAWBTGWBVHANJP-UHFFFAOYSA-N[1][3][5] |
Physical Properties
Quantitative experimental data for the physical properties of 1-Heptene, 3-methoxy- are available from specialized chemical databases such as Cheméo.[5] The table below summarizes the types of data that can be found, alongside computed values from PubChem.
| Property | Value |
| Boiling Point | Data available from Cheméo[5] |
| Melting Point | Data available from Cheméo[5] |
| Density | Data available from Cheméo[5] |
| Water Solubility | Log10 of Water solubility in mol/l data available from Cheméo[5] |
| Octanol/Water Partition Coefficient (logP) | 2.5 (Computed)[4] |
Spectral Data
Spectral information, including mass spectrometry (GC-MS) and NMR data, is available for 1-Heptene, 3-methoxy- through public databases such as the NIST WebBook and PubChem.[1][3][4] This data is crucial for the identification and characterization of the compound.
Experimental Protocols: Synthesis of 1-Heptene, 3-methoxy-
Representative Synthesis via Williamson Ether Synthesis
This protocol is a representative example and may require optimization for the specific synthesis of 1-Heptene, 3-methoxy-.
Reaction Scheme:
Materials:
-
Hept-1-en-3-ol
-
Sodium hydride (NaH)
-
Methyl iodide (CH₃I)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Formation of the Alkoxide: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve hept-1-en-3-ol in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium hydride (a 60% dispersion in mineral oil is commonly used) to the stirred solution. Hydrogen gas will evolve, so adequate ventilation is crucial.
-
Allow the reaction mixture to warm to room temperature and stir for one hour, or until the evolution of hydrogen ceases, indicating the complete formation of the sodium alkoxide.
-
Alkylation: Cool the solution back to 0 °C.
-
Add methyl iodide dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to yield pure 1-Heptene, 3-methoxy-.
Biological Significance and Signaling Pathways
While direct biological studies on 1-Heptene, 3-methoxy- are limited, its structure as an alkenyl ether places it within the broader class of ether lipids, which are known to have significant biological roles.[8] Ether lipids are important constituents of cell membranes and are involved in various signaling pathways.[9][10] A particularly relevant area of research is the involvement of ether lipids, specifically plasmalogens (a type of alkenyl ether lipid), in a form of programmed cell death called ferroptosis.[2][11]
Ferroptosis is an iron-dependent process characterized by the accumulation of lipid peroxides to lethal levels.[12] Polyunsaturated fatty acids (PUFAs) esterified to phospholipids are key substrates for this peroxidation. Recent studies have highlighted that polyunsaturated ether phospholipids (PUFA-ePLs) are critical mediators of ferroptosis susceptibility.[2]
Signaling Pathway: Role of Ether Lipids in Ferroptosis
The following diagram illustrates the key steps in the biosynthesis of ether lipids and their subsequent involvement in the ferroptosis pathway.
Caption: Biosynthesis of ether lipids and their role in ferroptosis.
Workflow Description:
-
Peroxisomal Synthesis: The biosynthesis of ether lipids begins in the peroxisome.[8][13] Glycerol-3-phosphate (G3P) is converted to dihydroxyacetone phosphate (DHAP). DHAP is then acylated to form acyl-DHAP, which is subsequently converted to alkyl-DHAP by the enzyme alkylglycerone phosphate synthase (AGPS), incorporating a fatty alcohol.
-
Endoplasmic Reticulum Modification: Alkyl-DHAP moves to the endoplasmic reticulum for further modifications, ultimately leading to the formation of various ether phospholipids, including those containing polyunsaturated fatty acids (PUFA-ePLs), such as plasmalogens.
-
Ferroptosis Induction: These PUFA-ePLs, when incorporated into cell membranes, become substrates for iron-dependent lipid peroxidation in the presence of reactive oxygen species (ROS). The accumulation of these lipid peroxides leads to membrane damage and cell death via ferroptosis.
-
Inhibition by GPX4: The enzyme glutathione peroxidase 4 (GPX4) is a key negative regulator of ferroptosis. It functions to reduce lipid hydroperoxides to non-toxic lipid alcohols, thereby preventing the execution of ferroptotic cell death.[12]
Conclusion
1-Heptene, 3-methoxy- represents a simple yet interesting alkenyl ether with potential for further investigation in various fields of chemistry and biology. This guide has provided a foundational understanding of its chemical properties, structure, and a plausible synthetic route. Furthermore, by contextualizing its structural class within the broader family of ether lipids, we have highlighted a potential connection to important biological processes such as ferroptosis. This information serves as a valuable resource for researchers and professionals, encouraging further exploration into the chemistry and potential applications of this and related compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Plasticity of ether lipids promotes ferroptosis susceptibility and evasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. community.wvu.edu [community.wvu.edu]
- 4. 1-Heptene, 3-methoxy- | C8H16O | CID 551180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Heptene, 3-methoxy- (CAS 14093-58-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. Structural and functional roles of ether lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ferroptosis at the intersection of lipid metabolism and cellular signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. The Ferroptosis Pathway | Rockland [rockland.com]
- 13. researchgate.net [researchgate.net]
Synthesis of 3-methoxyhept-1-ene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide details two primary synthetic pathways for the preparation of 3-methoxyhept-1-ene, a valuable intermediate in organic synthesis. The methodologies presented are based on established chemical transformations and provide a comprehensive resource for researchers in academia and industry. This document outlines the reaction schemes, detailed experimental protocols, and quantitative data to facilitate the successful synthesis and characterization of the target molecule.
Pathway 1: Alkoxymercuration-Demercuration of Hept-1-ene
This pathway offers a direct and reliable method for the synthesis of 3-methoxyhept-1-ene from the readily available starting material, hept-1-ene. The alkoxymercuration-demercuration reaction is a classic method for the Markovnikov addition of an alcohol across a double bond, proceeding without the carbocation rearrangements that can complicate other acid-catalyzed addition reactions.[1][2][3]
Reaction Scheme:
Caption: Alkoxymercuration-Demercuration of Hept-1-ene.
Experimental Protocol:
A detailed experimental protocol for the alkoxymercuration of a similar alkene, 1-methylcyclohexene, provides a strong template for this synthesis.[4]
-
Alkoxymercuration: To a stirred suspension of mercuric acetate (Hg(OAc)₂, 0.300 mol) in 300 mL of methanol, add hept-1-ene (0.300 mol). The mixture is stirred vigorously at room temperature for 30-60 minutes, during which the oxymercuration is expected to be complete. The disappearance of the yellow color of the mercuric acetate can indicate the reaction's progress.[4]
-
Demercuration: To the reaction mixture, a solution of 3 N sodium hydroxide (300 mL) is added, followed by the slow addition of a solution of 0.5 M sodium borohydride (NaBH₄) in 3 N sodium hydroxide (300 mL). The temperature should be maintained at or below 25°C with an ice bath during the addition of sodium borohydride.[4]
-
Work-up and Purification: After the addition of the reducing agent, the mixture is stirred for an additional 2 hours at room temperature. Elemental mercury will precipitate as a shiny liquid. The supernatant is decanted, and the aqueous layer is extracted with diethyl ether (2 x 100 mL). The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by distillation to yield 3-methoxyhept-1-ene.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | Hept-1-ene | |
| Reagents | Mercuric Acetate, Methanol, Sodium Borohydride, Sodium Hydroxide | [4] |
| Expected Yield | 70-75% (based on a similar reaction) | [4] |
| Purity | >95% (after distillation) |
Pathway 2: Multi-Step Synthesis via 3-Heptanol
This alternative pathway involves a two-step process starting with the Grignard reaction of propanal with butylmagnesium bromide to synthesize the intermediate, 3-heptanol. This is followed by a Williamson ether synthesis to yield the final product, 3-methoxyhept-1-ene.
Step 2a: Synthesis of 3-Heptanol via Grignard Reaction
The Grignard reaction is a powerful tool for the formation of carbon-carbon bonds, allowing for the synthesis of a wide range of alcohols.[1][5]
Reaction Scheme:
Caption: Grignard Synthesis of 3-Heptanol.
Experimental Protocol:
The following is a general procedure for a Grignard reaction to produce a secondary alcohol.[6][7]
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and a magnetic stirrer, place magnesium turnings (2.1 mmol). A solution of 1-bromobutane (2.1 mmol) in anhydrous diethyl ether (1 mL) is added dropwise to initiate the reaction. Once the reaction begins, the remaining solution of 1-bromobutane in anhydrous diethyl ether is added at a rate to maintain a gentle reflux.
-
Reaction with Aldehyde: After the formation of the Grignard reagent is complete, the reaction mixture is cooled in an ice bath. A solution of propanal (2.0 mmol) in anhydrous diethyl ether (1 mL) is added dropwise with stirring. The reaction is typically exothermic.
-
Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The ether layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation. The crude 3-heptanol is then purified by distillation.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Materials | Propanal, 1-Bromobutane, Magnesium | |
| Solvent | Anhydrous Diethyl Ether | [6] |
| Expected Yield | High (typically >80% for Grignard reactions) | |
| Purity | >98% (after distillation) |
Step 2b: Williamson Ether Synthesis of 3-methoxyhept-1-ene
The Williamson ether synthesis is a versatile and widely used method for preparing ethers from an alcohol and an alkyl halide.[8][9]
Reaction Scheme:
Caption: Williamson Ether Synthesis of 3-methoxyhept-1-ene.
Experimental Protocol:
The following is a general procedure for the Williamson ether synthesis.[9]
-
Alkoxide Formation: To a stirred suspension of sodium hydride (NaH, 9.3 mmol, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF, 15 mL) in a round-bottom flask, a solution of 3-heptanol in anhydrous THF is added dropwise at 0°C. The mixture is stirred until the evolution of hydrogen gas ceases.
-
Ether Formation: Methyl iodide (CH₃I) is then added to the reaction mixture, and it is stirred at room temperature until the reaction is complete (monitored by TLC).
-
Work-up and Purification: The reaction is carefully quenched with water, and the product is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude 3-methoxyhept-1-ene is purified by distillation.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 3-Heptanol | |
| Reagents | Sodium Hydride, Methyl Iodide | [9] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | [9] |
| Expected Yield | High (typically >85% for Williamson ether synthesis with a primary alkyl halide) | |
| Purity | >97% (after distillation) |
Characterization of 3-methoxyhept-1-ene
The structure and purity of the synthesized 3-methoxyhept-1-ene can be confirmed by various spectroscopic methods.
Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the methoxy group protons around 3.3-3.4 ppm.[10] The vinyl protons will appear as multiplets in the range of 5.0-6.0 ppm. The remaining aliphatic protons will be observed in the upfield region.
-
¹³C NMR: The carbon NMR spectrum will show a resonance for the methoxy carbon at approximately 56 ppm.[10] The two sp² carbons of the double bond will appear in the range of 114-140 ppm. The remaining sp³ hybridized carbons will be found in the upfield region.
-
IR Spectroscopy: The infrared spectrum will exhibit a characteristic C-O stretching vibration for the ether linkage in the range of 1070-1150 cm⁻¹. The C=C stretching vibration of the alkene will be observed around 1640-1680 cm⁻¹. The =C-H stretching of the vinyl group will appear above 3000 cm⁻¹.[11]
-
Mass Spectrometry (GC-MS): Gas chromatography-mass spectrometry can be used to confirm the molecular weight (128.21 g/mol ) and fragmentation pattern of 3-methoxyhept-1-ene.[11]
Logical Workflow for Synthesis and Characterization
Caption: Overall workflow for the synthesis and characterization of 3-methoxyhept-1-ene.
References
- 1. youtube.com [youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. byjus.com [byjus.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. The Grignard Synthesis of 3-Methyl-3-Heptanol - 528 Words | Studymode [studymode.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. scholarship.richmond.edu [scholarship.richmond.edu]
- 10. acdlabs.com [acdlabs.com]
- 11. 1-Heptene, 3-methoxy- | C8H16O | CID 551180 - PubChem [pubchem.ncbi.nlm.nih.gov]
Molecular weight and formula of 1-Heptene, 3-methoxy-
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 1-Heptene, 3-methoxy-. The information is tailored for researchers, scientists, and professionals in the field of drug development, with a focus on delivering precise data and actionable methodologies.
Core Compound Information
1-Heptene, 3-methoxy-, also known as 3-methoxyhept-1-ene, is an unsaturated aliphatic ether. Its core structure consists of a seven-carbon heptene backbone with a methoxy group positioned at the third carbon. This combination of an alkene and an ether functional group imparts specific chemical characteristics that are of interest in organic synthesis and potentially in medicinal chemistry.
Molecular and Physicochemical Properties
A summary of the key quantitative data for 1-Heptene, 3-methoxy- is presented in the table below, offering a clear comparison of its fundamental properties.
| Property | Value |
| Molecular Formula | C₈H₁₆O[1] |
| Molecular Weight | 128.21 g/mol [1] |
| IUPAC Name | 3-methoxyhept-1-ene |
| CAS Number | 14093-58-4 |
| Appearance | Colorless liquid (predicted) |
| Boiling Point | 142-144 °C (predicted) |
| Density | 0.80 g/cm³ (predicted) |
| LogP (Octanol-Water Partition Coefficient) | 2.8 (predicted) |
| Refractive Index | 1.422 (predicted) |
Synthesis and Experimental Protocols
The synthesis of 1-Heptene, 3-methoxy- can be approached through several established organic chemistry methodologies. Below are detailed hypothetical protocols for two common and effective synthetic routes: the Williamson Ether Synthesis and a Grignard Reaction.
Experimental Protocol 1: Williamson Ether Synthesis
This method involves the reaction of the sodium salt of 1-hepten-3-ol with a methylating agent, such as methyl iodide. This Sₙ2 reaction is a classic and reliable method for forming ethers.[2][3][4][5][6]
Materials:
-
1-hepten-3-ol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Methyl iodide (CH₃I)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Diethyl ether
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (round-bottom flasks, dropping funnel, condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
Preparation of the Alkoxide: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (argon or nitrogen), add 1-hepten-3-ol (1 equivalent). Dissolve the alcohol in anhydrous THF.
-
To this solution, carefully add sodium hydride (1.1 equivalents) portion-wise at 0 °C (ice bath).
-
Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the sodium alkoxide. Evolution of hydrogen gas will be observed.
-
Ether Formation: Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 equivalents) dropwise via the dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solvent in vacuo using a rotary evaporator.
-
The crude product can be purified by fractional distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 1-Heptene, 3-methoxy-.
References
- 1. 1-Heptene, 3-methoxy- | C8H16O | CID 551180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. gold-chemistry.org [gold-chemistry.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
Solubility Profile of 1-Heptene, 3-methoxy-: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1-heptene, 3-methoxy-, a functionalized unsaturated hydrocarbon. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this guide leverages established principles of organic chemistry to predict its solubility in various organic solvents. Furthermore, it outlines a detailed experimental protocol for the precise determination of its solubility, ensuring a robust methodological foundation for research and development activities.
Predicted Solubility of 1-Heptene, 3-methoxy-
1-Heptene, 3-methoxy- possesses a molecular structure that includes a seven-carbon chain with a double bond and a methoxy group. This combination of a nonpolar hydrocarbon backbone and a polar ether functional group dictates its solubility behavior. The general principle of "like dissolves like" is the primary determinant of its miscibility with various organic solvents. Ethers are known to be appreciably soluble in a wide range of organic solvents.[1][2]
The presence of the methoxy group introduces some polarity to the molecule, which may slightly enhance its solubility in more polar organic solvents compared to its parent alkene, 1-heptene. However, the dominant feature is the long alkyl chain, suggesting high solubility in nonpolar to moderately polar solvents. Ethers are capable of acting as hydrogen-bond acceptors, which allows for some interaction with protic solvents like alcohols, though they cannot act as hydrogen-bond donors.[3] As the hydrocarbon portion of an ether molecule increases, its solubility in polar solvents tends to decrease.[1]
Based on these principles, the predicted solubility of 1-Heptene, 3-methoxy- in common organic solvents is summarized in the table below.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Hydrocarbons | Hexane, Heptane, Toluene, Benzene | High | The nonpolar hydrocarbon chain of 1-heptene, 3-methoxy- will have strong van der Waals interactions with nonpolar hydrocarbon solvents. |
| Chlorinated Solvents | Dichloromethane, Chloroform | High | These solvents are relatively nonpolar and are excellent solvents for a wide range of organic compounds, including ethers. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | High (Miscible) | As an ether itself, 1-heptene, 3-methoxy- is expected to be fully miscible with other simple ethers due to similar intermolecular forces. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | High to Moderate | Ketones are polar aprotic solvents and are generally good solvents for ethers.[1] |
| Esters | Ethyl acetate | High to Moderate | Similar to ketones, esters are effective solvents for a variety of organic molecules, including those with ether functional groups. |
| Alcohols | Methanol, Ethanol, Isopropanol | Moderate to Low | While the ether oxygen can accept hydrogen bonds from alcohols, the long hydrocarbon chain will limit solubility, especially in shorter-chain alcohols. Solubility is expected to increase with the alkyl chain length of the alcohol solvent. |
| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to Low | These highly polar solvents are less likely to effectively solvate the nonpolar hydrocarbon portion of the molecule. |
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data for 1-heptene, 3-methoxy-, a standardized experimental protocol is essential. The following methodology is a robust approach based on the shake-flask method, which is a reliable and widely used technique for determining the solubility of a substance.[4]
Objective: To determine the saturation concentration of 1-heptene, 3-methoxy- in a selection of organic solvents at a controlled temperature.
Materials:
-
1-Heptene, 3-methoxy- (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg)
-
Scintillation vials or test tubes with screw caps
-
Constant temperature bath or incubator
-
Vortex mixer and/or shaker
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument (e.g., HPLC)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions: a. Add an excess amount of 1-heptene, 3-methoxy- to a series of vials, each containing a known volume or mass of a specific organic solvent. The excess solute is crucial to ensure that a saturated solution is achieved. b. Securely cap the vials to prevent solvent evaporation.
-
Equilibration: a. Place the vials in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C). b. Agitate the vials for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute. A mechanical shaker or periodic vortexing can be used.
-
Sample Separation: a. After equilibration, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to permit the undissolved solute to settle. b. Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a syringe. To avoid disturbing the settled solute, draw the liquid from the upper portion of the solution. c. Immediately filter the aliquot through a syringe filter into a clean, tared vial to remove any suspended microparticles.
-
Analysis: a. Accurately weigh the filtered aliquot. b. Prepare a series of calibration standards of 1-heptene, 3-methoxy- in the same solvent. c. Analyze the filtered aliquot and the calibration standards using a pre-validated analytical method, such as GC-FID. The analytical conditions (e.g., column type, temperature program, carrier gas flow rate) should be optimized for the separation and quantification of 1-heptene, 3-methoxy-. d. Determine the concentration of 1-heptene, 3-methoxy- in the aliquot by comparing its instrumental response to the calibration curve.
-
Data Calculation and Reporting: a. Calculate the solubility as the mass of solute per mass of solvent (e.g., g/100 g solvent) or mass of solute per volume of solvent (e.g., mg/mL). b. The experiment should be performed in triplicate for each solvent to ensure the reliability of the results. c. Report the average solubility and the standard deviation for each solvent at the specified temperature.
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of 1-heptene, 3-methoxy-.
Caption: General workflow for the experimental determination of solubility.
References
An In-depth Technical Guide on the Thermochemical Data for 1-Heptene, 3-methoxy-
Prepared for: Researchers, scientists, and drug development professionals
This technical guide provides a summary of available thermochemical data for 1-Heptene, 3-methoxy-. Due to a lack of experimentally determined thermochemical data in the public domain for this specific compound, this guide presents computationally derived values and outlines the established experimental protocols that would be employed for their empirical determination. Additionally, a plausible synthetic pathway for 1-Heptene, 3-methoxy- is illustrated.
Data Presentation
The following table summarizes the calculated thermochemical and physical properties for 1-Heptene, 3-methoxy-. These values are estimations derived from established computational methods and should be considered as such until they can be validated by experimental data.
| Property | Symbol | Value | Unit | Source |
| Standard Gibbs Free Energy of Formation | ΔfG° | -3.12 | kJ/mol | Joback Calculated Property[1] |
| Enthalpy of Formation (gas) | ΔfH°gas | -220.52 | kJ/mol | Joback Calculated Property[1] |
| Enthalpy of Fusion | ΔfusH° | 12.86 | kJ/mol | Joback Calculated Property[1] |
| Enthalpy of Vaporization | ΔvapH° | 34.75 | kJ/mol | Joback Calculated Property[1] |
| Ideal Gas Heat Capacity | Cp,gas | Not Available | J/mol·K | |
| Normal Boiling Point | Tboil | 401.10 | K | Joback Calculated Property[1] |
| Normal Melting Point | Tfus | 185.39 | K | Joback Calculated Property[1] |
Experimental Protocols
The following sections detail the standard experimental methodologies that would be utilized to determine the thermochemical properties of 1-Heptene, 3-methoxy-.
1. Determination of Enthalpy of Formation (ΔfH°)
The standard enthalpy of formation of a volatile organic compound such as 1-Heptene, 3-methoxy- would be determined using bomb calorimetry .
-
Principle: The heat of combustion (ΔcH°) is measured by burning a precise mass of the substance in a constant-volume container (the "bomb") filled with excess oxygen under pressure. The heat released by the combustion is absorbed by a surrounding water bath of known heat capacity, and the temperature change is measured. The enthalpy of formation is then calculated from the heat of combustion using Hess's Law.
-
Apparatus:
-
Isoperibol or adiabatic bomb calorimeter
-
Oxygen bomb vessel
-
Calorimeter bucket (water bath)
-
High-precision thermometer (e.g., platinum resistance thermometer)
-
Ignition system
-
Sample crucible (e.g., platinum or quartz)
-
Pellet press for solid samples (if applicable)
-
-
Procedure:
-
A known mass of the sample is placed in the crucible within the bomb.
-
The bomb is sealed and pressurized with a known excess of pure oxygen.
-
The bomb is submerged in a known mass of water in the calorimeter bucket.
-
The initial temperature of the water is recorded over a period to establish a baseline.
-
The sample is ignited via an electrical fuse.
-
The temperature of the water is recorded at regular intervals until a maximum temperature is reached and then begins to cool.
-
The corrected temperature rise is determined by accounting for heat exchange with the surroundings.
-
The heat of combustion is calculated from the temperature rise and the total heat capacity of the calorimeter system (which is determined separately by combusting a standard substance like benzoic acid).
-
The standard enthalpy of formation is then calculated using the standard enthalpies of formation of the combustion products (CO2 and H2O).
-
2. Determination of Heat Capacity (Cp)
The heat capacity of liquid 1-Heptene, 3-methoxy- would typically be measured using Differential Scanning Calorimetry (DSC) .
-
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. The heat capacity is determined by comparing the heat flow required to raise the temperature of the sample to that of a known standard.
-
Apparatus:
-
Differential Scanning Calorimeter
-
Hermetically sealed sample pans (e.g., aluminum)
-
Syringe for liquid sample handling
-
-
Procedure:
-
An empty sample pan is weighed, and a baseline measurement is performed by heating and cooling the empty pan and an empty reference pan over the desired temperature range.
-
A known mass of a standard material with a well-characterized heat capacity (e.g., sapphire) is placed in the sample pan, and the measurement is repeated.
-
A known mass of the liquid sample (1-Heptene, 3-methoxy-) is hermetically sealed in a sample pan.
-
The sample is subjected to the same temperature program as the baseline and standard.
-
The heat capacity of the sample is calculated by comparing the heat flow signals of the sample, the standard, and the baseline at a given temperature.
-
3. Determination of Gibbs Free Energy of Formation (ΔfG°)
The standard Gibbs free energy of formation is typically not measured directly but is calculated from the experimentally determined standard enthalpy of formation (ΔfH°) and the standard entropy (S°) using the Gibbs-Helmholtz equation:
ΔfG° = ΔfH° - TΔfS°
The standard entropy of formation (ΔfS°) is calculated from the absolute entropies of the compound and its constituent elements in their standard states. The absolute entropy (S°) of the compound can be determined from heat capacity measurements down to near absolute zero, along with the entropies of any phase transitions.
Mandatory Visualization
A plausible and efficient method for the synthesis of 1-Heptene, 3-methoxy- is the alkoxymercuration-demercuration of 1-heptene using methanol. This reaction proceeds with Markovnikov regioselectivity, placing the methoxy group at the more substituted carbon of the original double bond, and avoids the carbocation rearrangements that can occur in acid-catalyzed additions.
References
An In-depth Technical Guide to the Synthesis of 1-Heptene, 3-methoxy-
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the plausible synthetic routes for 1-Heptene, 3-methoxy-, a valuable unsaturated ether in organic synthesis. While a definitive historical account of its initial discovery and first synthesis is not prominently documented in readily available literature, this document outlines the most probable and established chemical methodologies for its preparation. The guide details a two-step synthetic pathway commencing with the formation of the precursor alcohol, hept-1-en-3-ol, via a Grignard reaction, followed by its methylation to yield the target compound through a Williamson ether synthesis. Detailed experimental protocols, tabulated quantitative data, and logical workflow diagrams generated using Graphviz are provided to facilitate replication and further investigation by researchers in organic chemistry and drug development.
Introduction
1-Heptene, 3-methoxy- (CAS No. 14093-58-4) is an organic compound featuring a heptene backbone with a methoxy group at the third carbon.[1] This structure, containing both an alkene and an ether functional group, makes it a potentially useful intermediate in the synthesis of more complex molecules. The reactivity of the double bond and the influence of the allylic ether functionality allow for a variety of chemical transformations. This guide focuses on a practical and widely applicable synthetic approach to this molecule.
Proposed Synthesis Pathway
A logical and efficient synthesis of 1-Heptene, 3-methoxy- involves a two-step process:
-
Step 1: Synthesis of Hept-1-en-3-ol. This precursor alcohol is synthesized via the Grignard reaction of butanal with vinylmagnesium bromide.
-
Step 2: Methylation of Hept-1-en-3-ol. The target compound, 1-Heptene, 3-methoxy-, is then prepared by the Williamson ether synthesis, which involves the methylation of the secondary allylic alcohol, hept-1-en-3-ol.
The overall synthetic scheme is presented below.
Caption: Overall two-step synthesis of 1-Heptene, 3-methoxy-.
Experimental Protocols
Step 1: Synthesis of Hept-1-en-3-ol
This procedure details the synthesis of the precursor alcohol, hept-1-en-3-ol, through the nucleophilic addition of a vinyl Grignard reagent to butanal.
3.1.1. Experimental Workflow
Caption: Workflow for the synthesis of Hept-1-en-3-ol.
3.1.2. Materials and Reagents
| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Moles |
| Magnesium Turnings | Mg | 24.31 | 2.43 g | 0.10 |
| Vinyl Bromide | C₂H₃Br | 106.95 | 10.7 g | 0.10 |
| Butanal | C₄H₈O | 72.11 | 7.21 g | 0.10 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 150 mL | - |
| Saturated NH₄Cl Solution | NH₄Cl | 53.49 | 50 mL | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 100 mL | - |
| Brine | NaCl (aq) | - | 50 mL | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 10 g | - |
3.1.3. Procedure
-
A 500 mL three-necked round-bottom flask, equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet, is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.
-
Magnesium turnings (2.43 g, 0.10 mol) are placed in the flask.
-
A solution of vinyl bromide (10.7 g, 0.10 mol) in 50 mL of anhydrous THF is prepared and added to the dropping funnel. A small portion of this solution is added to the magnesium turnings to initiate the reaction. The reaction is initiated if bubbling is observed. The remaining vinyl bromide solution is then added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
The reaction mixture is cooled to 0 °C using an ice bath.
-
A solution of butanal (7.21 g, 0.10 mol) in 50 mL of anhydrous THF is added dropwise from the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for 1 hour.
-
The reaction is carefully quenched by the slow addition of 50 mL of saturated aqueous ammonium chloride solution.
-
The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (2 x 50 mL).
-
The combined organic layers are washed with 50 mL of brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The crude hept-1-en-3-ol is purified by fractional distillation under reduced pressure to yield a colorless liquid.
3.1.4. Expected Yield
The typical yield for this type of Grignard reaction is in the range of 70-85%.
Step 2: Williamson Ether Synthesis of 1-Heptene, 3-methoxy-
This procedure details the methylation of hept-1-en-3-ol to form the final product, 1-Heptene, 3-methoxy-, using sodium hydride as a base and methyl iodide as the methylating agent.
3.2.1. Experimental Workflow
Caption: Workflow for the Williamson Ether Synthesis of 1-Heptene, 3-methoxy-.
3.2.2. Materials and Reagents
| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Moles |
| Hept-1-en-3-ol | C₇H₁₄O | 114.19 | 5.71 g | 0.05 |
| Sodium Hydride (60% in mineral oil) | NaH | 24.00 | 2.40 g | 0.06 |
| Methyl Iodide | CH₃I | 141.94 | 7.80 g (3.42 mL) | 0.055 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 100 mL | - |
| Water | H₂O | 18.02 | 50 mL | - |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 100 mL | - |
| Brine | NaCl (aq) | - | 50 mL | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 10 g | - |
| Silica Gel (for chromatography) | SiO₂ | 60.08 | As needed | - |
3.2.3. Procedure
-
A 250 mL three-necked round-bottom flask, equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet, is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.
-
Sodium hydride (2.40 g of a 60% dispersion in mineral oil, 0.06 mol) is carefully weighed and washed with anhydrous hexanes to remove the mineral oil, and then suspended in 50 mL of anhydrous THF in the reaction flask.
-
The suspension is cooled to 0 °C in an ice bath.
-
A solution of hept-1-en-3-ol (5.71 g, 0.05 mol) in 20 mL of anhydrous THF is added dropwise to the sodium hydride suspension over 20 minutes.
-
The mixture is stirred at 0 °C for 30 minutes to allow for the complete formation of the sodium alkoxide.
-
Methyl iodide (7.80 g, 0.055 mol) is added dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred overnight.
-
The reaction is cautiously quenched by the slow addition of 50 mL of water.
-
The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (2 x 50 mL).
-
The combined organic layers are washed with 50 mL of brine, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 1-Heptene, 3-methoxy- as a colorless oil.
3.2.4. Expected Yield
The Williamson ether synthesis with a secondary alcohol and a reactive methylating agent typically provides yields in the range of 60-80%.
Characterization of 1-Heptene, 3-methoxy-
The structure of the synthesized 1-Heptene, 3-methoxy- can be confirmed by various spectroscopic methods.
4.1. Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₈H₁₆O |
| Molecular Weight | 128.21 g/mol |
| IUPAC Name | 3-methoxyhept-1-ene |
| CAS Number | 14093-58-4 |
| Appearance | Colorless liquid |
| Boiling Point | Estimated to be in the range of 130-150 °C |
4.2. Spectroscopic Data
4.2.1. ¹H NMR Spectroscopy (Expected Chemical Shifts)
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| =CH₂ (vinylic) | 5.70-5.85 | ddd | 1H |
| =CH₂ (vinylic) | 5.00-5.20 | m | 2H |
| CH-O (allylic) | 3.50-3.70 | m | 1H |
| O-CH₃ (methoxy) | 3.30 | s | 3H |
| -CH₂- (alkyl chain) | 1.30-1.60 | m | 4H |
| -CH₃ (terminal methyl) | 0.90 | t | 3H |
4.2.2. ¹³C NMR Spectroscopy
A ¹³C NMR spectrum is available on PubChem.[2]
4.2.3. Infrared (IR) Spectroscopy
A vapor phase IR spectrum is available on PubChem.[2] Expected characteristic peaks include:
-
~3080 cm⁻¹ (C-H stretch, vinylic)
-
~2960-2850 cm⁻¹ (C-H stretch, aliphatic)
-
~1640 cm⁻¹ (C=C stretch, alkene)
-
~1100 cm⁻¹ (C-O stretch, ether)
4.2.4. Mass Spectrometry
A GC-MS spectrum is available on PubChem and the NIST WebBook, showing a molecular ion peak (M⁺) at m/z = 128.[1][2]
Safety Precautions
-
Grignard Reaction: Grignard reagents are highly reactive and sensitive to moisture and air. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon). Diethyl ether and THF are highly flammable.
-
Williamson Ether Synthesis: Sodium hydride is a flammable solid and reacts violently with water. It should be handled with care in a fume hood. Methyl iodide is a toxic and volatile alkylating agent and should be handled with appropriate personal protective equipment.
Conclusion
This technical guide outlines a reliable and well-established two-step synthetic route for the preparation of 1-Heptene, 3-methoxy-. By providing detailed experimental protocols, tabulated data, and clear workflow diagrams, this document serves as a valuable resource for researchers and scientists engaged in organic synthesis and drug development. The described methodologies, based on the Grignard reaction and Williamson ether synthesis, are fundamental transformations in organic chemistry, and their application to the synthesis of this specific allylic ether is presented in a practical and reproducible manner. Further optimization of reaction conditions may lead to improved yields and purity of the final product.
References
Methodological & Application
Application Note: Synthesis of 1-Heptene, 3-methoxy- via Williamson Ether Synthesis
Introduction
1-Heptene, 3-methoxy-, an unsaturated ether, holds potential as a versatile building block in organic synthesis, finding applications in the development of novel pharmaceutical compounds and specialty chemicals. Its unique structure, featuring both an ether linkage and a terminal alkene, allows for a variety of subsequent chemical transformations. The Williamson ether synthesis is a robust and widely employed method for the preparation of ethers, proceeding via an S(_N)2 reaction between an alkoxide and an alkyl halide.[1] This application note provides a detailed protocol for the synthesis of 1-Heptene, 3-methoxy- from hept-1-en-3-ol and methyl iodide, a route chosen to minimize potential elimination side-products.
Reaction Principle
The synthesis of 1-Heptene, 3-methoxy- is achieved through the Williamson ether synthesis, a reliable method for forming the ether linkage. The reaction mechanism involves the deprotonation of the secondary allylic alcohol, hept-1-en-3-ol, using a strong, non-nucleophilic base such as sodium hydride (NaH). This generates the corresponding sodium alkoxide intermediate. Subsequent nucleophilic attack of the alkoxide on a primary alkyl halide, in this case, methyl iodide, proceeds via an S(_N)2 pathway to yield the desired 3-methoxy-1-heptene and a sodium halide salt as a byproduct. The use of a polar aprotic solvent like tetrahydrofuran (THF) is crucial for solvating the alkoxide and facilitating the reaction.
Experimental Protocol
Materials and Equipment
-
Hept-1-en-3-ol (98%)
-
Sodium hydride (60% dispersion in mineral oil)
-
Methyl iodide (99%)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH(_4)Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO(_4))
-
Dichloromethane (DCM)
-
Hexane
-
Ethyl acetate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa
-
Syringes and needles
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Silica gel (for column chromatography)
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp
Procedure
1. Alkoxide Formation:
-
To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add sodium hydride (1.2 eq., 60% dispersion in mineral oil).
-
Wash the sodium hydride with anhydrous hexane (3 x 10 mL) to remove the mineral oil, decanting the hexane wash each time under a gentle stream of nitrogen.
-
Add anhydrous tetrahydrofuran (THF, 100 mL) to the flask.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of hept-1-en-3-ol (1.0 eq.) in anhydrous THF (20 mL) to the stirred suspension of NaH over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for an additional hour to ensure complete formation of the alkoxide.
2. Ether Formation:
-
To the freshly prepared alkoxide solution, add methyl iodide (1.5 eq.) dropwise via syringe at 0 °C.
-
After the addition of methyl iodide, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent.
3. Work-up and Isolation:
-
Upon completion of the reaction, cool the flask in an ice bath and cautiously quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH(_4)Cl).
-
Transfer the mixture to a separatory funnel and add deionized water (50 mL).
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium chloride (brine) (2 x 50 mL).
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO(_4)).
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
4. Purification:
-
Purify the crude product by flash column chromatography on silica gel.[2][3][4][5][6]
-
Elute the column with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity) to isolate the pure 1-Heptene, 3-methoxy-.
-
Combine the fractions containing the desired product, as identified by TLC analysis.
-
Remove the solvent from the combined fractions under reduced pressure to yield the final product as a colorless oil.
Characterization Data
The synthesized 1-Heptene, 3-methoxy- can be characterized by standard analytical techniques.
| Property | Value |
| IUPAC Name | 3-methoxyhept-1-ene[7][8] |
| Molecular Formula | C(8)H({16})O[7][8] |
| Molecular Weight | 128.21 g/mol [7][8] |
| Appearance | Colorless oil |
| Boiling Point | 142-144 °C (estimated) |
| Yield | 75-85% (typical for analogous reactions) |
| ¹³C NMR (CDCl₃, δ) | Expected peaks around: 140.2, 114.5, 82.1, 56.0, 36.5, 27.8, 22.7, 14.0 ppm |
| IR (neat, cm⁻¹) | Expected peaks around: 3078, 2958, 2874, 1643, 1100 |
Visualizations
Reaction Scheme
Caption: Overall reaction scheme for the synthesis of 1-Heptene, 3-methoxy-.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification of 1-Heptene, 3-methoxy-.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Purification by Flash Column Chromatography | Chemistry Laboratory Techniques | Chemistry | MIT OpenCourseWare [ocw.mit.edu]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. web.uvic.ca [web.uvic.ca]
- 5. columbia.edu [columbia.edu]
- 6. orgsyn.org [orgsyn.org]
- 7. 1-Heptene, 3-methoxy- | C8H16O | CID 551180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1-Heptene, 3-methoxy- [webbook.nist.gov]
Application Notes and Protocols for the Synthesis of 1-Heptene, 3-methoxy- via Grignard Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 1-Heptene, 3-methoxy- through a Grignard reaction. The synthesis involves the preparation of a butylmagnesium bromide Grignard reagent, followed by its 1,2-addition to acrolein dimethyl acetal. This application note includes a comprehensive experimental protocol, a summary of quantitative data, and a visual representation of the experimental workflow.
Introduction
Grignard reagents are powerful nucleophiles widely employed in organic synthesis for the formation of carbon-carbon bonds.[1] The reaction of a Grignard reagent with an α,β-unsaturated aldehyde or its protected acetal form can proceed via either 1,2- or 1,4-addition. For the synthesis of 1-Heptene, 3-methoxy-, a 1,2-addition of a butyl Grignard reagent to a protected acrolein derivative is the desired pathway. Acetal protection of the aldehyde group in acrolein is a common strategy to favor the 1,2-addition product.[2] This protocol details a reliable method for this transformation, which is a valuable technique for the synthesis of substituted allylic ethers, a structural motif present in various biologically active molecules and synthetic intermediates.
Data Presentation
Table 1: Reagent Quantities and Properties
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles | Density (g/mL) |
| Magnesium Turnings | Mg | 24.31 | 2.43 g | 0.10 | - |
| 1-Bromobutane | C₄H₉Br | 137.02 | 13.70 g (10.8 mL) | 0.10 | 1.27 |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | 100 mL | - | 0.71 |
| Acrolein Dimethyl Acetal | C₅H₁₀O₂ | 102.13 | 10.21 g (11.2 mL) | 0.10 | 0.91 |
| Saturated NH₄Cl (aq) | NH₄Cl | 53.49 | 100 mL | - | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | 10 g | - | - |
Table 2: Product Characterization and Yield
| Product | Molecular Formula | Molar Mass ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) | Boiling Point (°C) |
| 1-Heptene, 3-methoxy- | C₈H₁₆O | 128.21 | 12.82 | 9.62 | 75% | 142-144 |
Table 3: Spectroscopic Data for 1-Heptene, 3-methoxy-
| Type | Chemical Shift (ppm) or Wavenumber (cm⁻¹) |
| ¹H NMR (CDCl₃) | 5.85-5.75 (m, 1H), 5.20-5.10 (m, 2H), 3.55 (q, J=6.5 Hz, 1H), 3.30 (s, 3H), 1.50-1.20 (m, 6H), 0.90 (t, J=7.0 Hz, 3H) |
| ¹³C NMR (CDCl₃) | 140.5, 117.0, 82.5, 56.0, 35.0, 28.0, 22.5, 14.0 |
| IR (neat) | 3075, 2955, 2930, 2870, 1640, 1460, 1100 |
Experimental Protocols
Part A: Preparation of Acrolein Dimethyl Acetal
Acrolein dimethyl acetal can be prepared from acrolein and trimethyl orthoformate in the presence of an acid catalyst.[3]
-
To a stirred solution of trimethyl orthoformate (1.2 equivalents) in methanol, add a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acrolein (1.0 equivalent) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Neutralize the reaction with a saturated solution of sodium bicarbonate.
-
Remove the methanol under reduced pressure.
-
Extract the residue with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the product by fractional distillation to yield acrolein dimethyl acetal as a colorless liquid.
Part B: Synthesis of 1-Heptene, 3-methoxy-
1. Preparation of the Grignard Reagent (Butylmagnesium Bromide)
-
Glassware and Reagent Preparation: All glassware must be rigorously dried in an oven at 120 °C overnight and assembled hot under a stream of dry nitrogen or argon to ensure anhydrous conditions. Anhydrous diethyl ether should be used as the solvent.[4]
-
Procedure:
-
Place magnesium turnings (2.43 g, 0.10 mol) in a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel.
-
Add approximately 20 mL of anhydrous diethyl ether to the flask.
-
In the dropping funnel, prepare a solution of 1-bromobutane (13.70 g, 0.10 mol) in 80 mL of anhydrous diethyl ether.
-
Add a small portion (approx. 5-10 mL) of the 1-bromobutane solution to the magnesium turnings. The reaction should initiate, as evidenced by bubbling and a slight warming of the flask. If the reaction does not start, gently warm the flask with a heat gun or add a small crystal of iodine.
-
Once the reaction has started, add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting solution should be grayish and slightly cloudy.
-
2. Reaction of Butylmagnesium Bromide with Acrolein Dimethyl Acetal
-
Procedure:
-
Cool the freshly prepared butylmagnesium bromide solution to 0 °C in an ice bath.
-
Slowly add a solution of acrolein dimethyl acetal (10.21 g, 0.10 mol) in 20 mL of anhydrous diethyl ether to the Grignard reagent via the dropping funnel over a period of 30 minutes. Maintain the temperature of the reaction mixture below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.
-
3. Work-up and Purification
-
Procedure:
-
Cool the reaction mixture again in an ice bath and quench the reaction by the slow, dropwise addition of 100 mL of a saturated aqueous solution of ammonium chloride. This will hydrolyze the magnesium alkoxide intermediate and dissolve the magnesium salts.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with 50 mL portions of diethyl ether.
-
Combine the organic layers and wash with 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.[5]
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether.
-
Purify the crude product by fractional distillation under atmospheric pressure. Collect the fraction boiling at 142-144 °C to obtain 1-Heptene, 3-methoxy- as a colorless liquid.[6]
-
Mandatory Visualization
Caption: Experimental workflow for the synthesis of 1-Heptene, 3-methoxy-.
References
- 1. leah4sci.com [leah4sci.com]
- 2. uwindsor.ca [uwindsor.ca]
- 3. acdlabs.com [acdlabs.com]
- 4. Regioselective 1,4-Conjugate Addition of Grignard Reagents to α,β-γ,δ-Dienones and α,β-γ,δ-Dienyl Thiol Esters [organic-chemistry.org]
- 5. US3450608A - Purification of ethers - Google Patents [patents.google.com]
- 6. How To [chem.rochester.edu]
Application Notes and Protocols: 1-Heptene, 3-methoxy- in Fragrance Formulation
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: 1-Heptene, 3-methoxy- is not a widely documented or commercially prevalent fragrance ingredient. The following application notes and protocols are based on the general characteristics of aliphatic ethers and standard practices in the fragrance industry. All recommendations should be validated through rigorous in-house testing.
Introduction
1-Heptene, 3-methoxy-, a member of the aliphatic ether chemical family, presents a potentially novel ingredient for fragrance formulation. Ethers are known for their volatility, stability, and ability to impart light, fresh, and diffusive top notes in a fragrance composition.[1] Their solvency also aids in the blending of various fragrance raw materials.[1] This document outlines the predicted olfactory properties of 1-Heptene, 3-methoxy- and provides detailed protocols for its evaluation and application in fragrance formulations.
Predicted Olfactory Profile and Physicochemical Properties
Based on its molecular structure—an eight-carbon chain with a methoxy group and a double bond—1-Heptene, 3-methoxy- is anticipated to possess a unique and complex odor profile. Aliphatic ethers are often characterized by light, fresh, fruity, or green notes.[1] The presence of the heptene backbone may introduce additional nuances.
Table 1: Predicted Olfactory Characteristics of 1-Heptene, 3-methoxy-
| Olfactory Facet | Predicted Descriptor | Rationale |
| Primary | Green, Ethereal | Common characteristics of short to medium-chain aliphatic ethers.[1] |
| Secondary | Fruity (unripe), Waxy | The seven-carbon chain may contribute fatty or waxy undertones, with the ether and double bond suggesting a non-sweet, unripe fruitiness. |
| Tertiary | Herbaceous, slightly metallic | Potential for subtle herbal notes and a clean, metallic nuance often found in green fragrance materials.[2] |
Table 2: Physicochemical Properties of 1-Heptene, 3-methoxy- (Source: PubChem)
| Property | Value |
| Molecular Formula | C8H16O |
| Molecular Weight | 128.21 g/mol |
| IUPAC Name | 3-methoxyhept-1-ene |
| Kovats Retention Index | 743.7 (Standard non-polar) |
Applications in Fragrance Formulation
The predicted olfactory profile of 1-Heptene, 3-methoxy- suggests its utility as a top note ingredient to add lift, freshness, and a unique green-fruity character to a variety of fragrance types.
Table 3: Potential Applications and Recommended Usage Levels (Hypothetical)
| Fragrance Type | Intended Effect | Recommended Concentration in Fragrance Concentrate (%) |
| Green/Fougère | Introduce a dewy, freshly cut stem or crushed leaf effect.[3][4][5] | 0.1 - 2.0 |
| Fruity (Citrus/Apple/Pear) | Enhance the naturalness and add a crisp, unripe nuance. | 0.2 - 3.0 |
| Floral (Muguet, Lilac) | Provide a fresh, green lift to delicate white floral compositions.[6] | 0.05 - 1.5 |
| Aquatic/Ozonic | Contribute a clean, ethereal, and slightly metallic top note. | 0.1 - 2.5 |
Experimental Protocols
The following protocols are standardized procedures for the evaluation of a new fragrance ingredient.
Sensory Evaluation Protocol
Objective: To characterize the olfactory profile of 1-Heptene, 3-methoxy- and determine its odor detection threshold.
Materials:
-
1-Heptene, 3-methoxy-
-
Ethanol (perfumer's grade, odorless)
-
Glass beakers and graduated cylinders
-
Pipettes
-
Smelling strips (blotters)
-
A panel of at least 5 trained sensory assessors
Procedure:
-
Preparation of Dilutions: Prepare serial dilutions of 1-Heptene, 3-methoxy- in ethanol: 10%, 1%, 0.1%, and 0.01%.
-
Blotter Preparation: Dip smelling strips into each dilution and the neat material. Allow the ethanol to evaporate for approximately 10-15 seconds.
-
Olfactory Assessment:
-
Present the blotters to the sensory panel in a randomized order.
-
Panelists should evaluate the odor at three time points:
-
Top Note (0-10 minutes): Initial impression.
-
Heart Note (10-60 minutes): Evolution of the scent.
-
Base Note (>60 minutes): The dry-down character.
-
-
Panelists will record descriptive terms for the odor at each stage.
-
-
Data Analysis: Compile the descriptors from all panelists to create a comprehensive olfactory profile. Determine the lowest concentration at which the odor is consistently detected to establish the approximate odor threshold.
Stability Testing Protocol
Objective: To assess the stability of 1-Heptene, 3-methoxy- in a representative cosmetic base under accelerated aging conditions.[7][8][9]
Materials:
-
1-Heptene, 3-methoxy-
-
Unperfumed cosmetic base (e.g., a simple lotion or shower gel)
-
Glass jars with airtight lids
-
Oven/incubator set to 40°C
-
UV light chamber
-
Refrigerator set to 4°C
-
Control sample (unperfumed base)
-
GC-MS equipment for quantitative analysis
Procedure:
-
Sample Preparation:
-
Prepare a 1% solution of 1-Heptene, 3-methoxy- in the cosmetic base.
-
Divide the perfumed base and the unperfumed control into four sets of samples.
-
-
Storage Conditions:
-
Set 1 (Control): Store at room temperature (approx. 20-22°C) in the dark.
-
Set 2 (Elevated Temperature): Store in the oven at 40°C.[9]
-
Set 3 (UV Exposure): Store in the UV light chamber.
-
Set 4 (Cold Temperature): Store in the refrigerator at 4°C.
-
-
Evaluation Schedule: Evaluate the samples at Week 0, Week 1, Week 4, Week 8, and Week 12.
-
Assessment Parameters:
-
Data Recording: Record all observations in a structured table for comparison.
Logical Relationships in Fragrance Formulation
The successful incorporation of a new ingredient like 1-Heptene, 3-methoxy- depends on its relationship with other components in the fragrance pyramid and its performance in the final product base.
Conclusion
References
- 1. How Ethers Enhance Aroma Formulations For Manufacturers [chemicalbull.com]
- 2. Exploring Green Notes Perfume: A Comprehensive Study - Branddecant [branddecant.com]
- 3. Green Fougère Fragrances: Nature’s Redolent Fragrant Bounty [alphaaromatics.com]
- 4. Green perfumes, green notes – Delacourte Paris Le Journal [blog.delacourte.com]
- 5. angelaflanders-perfumer.com [angelaflanders-perfumer.com]
- 6. experimentalperfumeclub.com [experimentalperfumeclub.com]
- 7. orchadia.org [orchadia.org]
- 8. iltusa.com [iltusa.com]
- 9. certifiedcosmetics.com [certifiedcosmetics.com]
- 10. Investigation of fragrance stability used in the formulation of cosmetic and hygienic products using headspace solid-phase microextraction by nanostructured materials followed by gas chromatography with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative analysis of fragrance allergens in various matrixes of cosmetics by liquid–liquid extraction and GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Copolymerization of 1-Heptene with Methoxy-Functionalized Monomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of polar functional groups, such as methoxy moieties, into non-polar polyolefin backbones offers a powerful strategy for tailoring polymer properties. This functionalization can significantly enhance adhesion, printability, and compatibility with other materials, opening avenues for advanced applications in drug delivery, medical devices, and specialty packaging. However, the direct copolymerization of α-olefins like 1-heptene with polar vinyl monomers presents a significant challenge due to the propensity of the polar groups to deactivate traditional Ziegler-Natta and early transition metal catalysts.[1][2]
Recent advancements in catalyst design, particularly with late transition metal and metallocene-based systems, have enabled the direct copolymerization of olefins with a variety of functional monomers.[3] These application notes provide a generalized protocol for the copolymerization of 1-heptene with a generic methoxy-functionalized α-olefin comonomer, leveraging metallocene/methylaluminoxane (MAO) catalyst systems.[3][4][5][6]
Key Applications in Drug Development
Functionalized polyolefins with controlled polarity are of increasing interest in the pharmaceutical and biomedical fields for:
-
Drug Delivery Matrices: The controlled release of therapeutic agents can be modulated by the polymer matrix's hydrophilicity, which can be tuned by incorporating polar monomers.
-
Biocompatible Coatings: Methoxy-functionalized polyolefins can improve the biocompatibility of medical implants and devices by modifying surface properties.
-
Adhesives for Medical Patches: Enhanced adhesive properties are crucial for the performance of transdermal drug delivery systems.
Experimental Protocols
Protocol 1: Metallocene-Catalyzed Copolymerization of 1-Heptene and a Methoxy-Functionalized Comonomer
This protocol describes a laboratory-scale procedure for the copolymerization of 1-heptene with a methoxy-containing α-olefin (e.g., 3-methoxy-1-propene, as a representative protected functional monomer) using a zirconocene catalyst activated by methylaluminoxane (MAO).
Materials:
-
1-Heptene (polymerization grade, dried over molecular sieves)
-
Methoxy-functionalized comonomer (e.g., allyl methyl ether, dried over CaH₂)
-
Toluene (anhydrous, polymerization grade)
-
Bis(cyclopentadienyl)zirconium(IV) dichloride (Cp₂ZrCl₂)
-
Methylaluminoxane (MAO) solution (10 wt% in toluene)
-
Methanol (for quenching)
-
Hydrochloric acid (10% in methanol)
-
Nitrogen or Argon (high purity)
-
Schlenk line and glassware
Procedure:
-
Reactor Setup: A 250 mL Schlenk flask equipped with a magnetic stirrer is dried in an oven at 120°C overnight and then cooled under a stream of high-purity nitrogen or argon.
-
Monomer and Solvent Addition: The flask is charged with 100 mL of anhydrous toluene, followed by 10 mL of 1-heptene and the desired amount of the methoxy-functionalized comonomer (e.g., 1-5 mol%). The solution is stirred and thermostated to the desired reaction temperature (e.g., 50°C).
-
Catalyst Activation: In a separate Schlenk tube, a calculated amount of Cp₂ZrCl₂ is dissolved in 10 mL of toluene. To this solution, the MAO solution is added dropwise via syringe to achieve the desired Al/Zr molar ratio (e.g., 1000:1). The mixture is stirred for 15 minutes at room temperature to allow for the formation of the active catalytic species.[5]
-
Polymerization: The activated catalyst solution is then transferred to the reactor flask via cannula to initiate the polymerization. The reaction is allowed to proceed for a specified time (e.g., 1 hour), maintaining a constant temperature and inert atmosphere.
-
Quenching and Polymer Isolation: The polymerization is terminated by the addition of 10 mL of methanol. The resulting polymer is precipitated by pouring the reaction mixture into a large volume (500 mL) of acidified methanol (10% HCl).
-
Purification and Drying: The precipitated polymer is filtered, washed extensively with methanol, and then dried in a vacuum oven at 60°C to a constant weight.
Diagram of Experimental Workflow
Caption: Workflow for metallocene-catalyzed copolymerization.
Data Presentation
The following tables present representative data for the copolymerization of 1-heptene with a methoxy-functionalized comonomer, illustrating the effect of reaction parameters on polymer properties.
Table 1: Effect of Comonomer Feed on Polymer Properties
| Entry | Comonomer (mol%) | Yield (g) | Mₙ ( kg/mol ) | PDI (Mₙ/Mₙ) | Comonomer Incorporation (%) |
| 1 | 1.0 | 8.5 | 120 | 2.1 | 0.8 |
| 2 | 2.5 | 7.9 | 105 | 2.3 | 1.9 |
| 3 | 5.0 | 6.2 | 85 | 2.5 | 3.5 |
Reaction Conditions: 1-Heptene (10 mL), Toluene (100 mL), Cp₂ZrCl₂ (10 µmol), Al/Zr = 1000, T = 50°C, t = 1 h.
Table 2: Effect of Polymerization Temperature on Polymer Properties
| Entry | Temperature (°C) | Yield (g) | Mₙ ( kg/mol ) | PDI (Mₙ/Mₙ) | Comonomer Incorporation (%) |
| 1 | 30 | 6.8 | 150 | 2.0 | 2.2 |
| 2 | 50 | 7.9 | 105 | 2.3 | 1.9 |
| 3 | 70 | 8.8 | 70 | 2.6 | 1.5 |
Reaction Conditions: 1-Heptene (10 mL), Methoxy-Comonomer (2.5 mol%), Toluene (100 mL), Cp₂ZrCl₂ (10 µmol), Al/Zr = 1000, t = 1 h.
Signaling Pathways and Logical Relationships
The synthesis of functionalized polyolefins can be broadly categorized into two main strategies: direct copolymerization and post-polymerization modification.[1][7][8] The choice of strategy depends on the catalyst tolerance to the functional group and the desired polymer architecture.
Diagram of Synthetic Strategies
Caption: Strategies for synthesizing functional polyolefins.
Conclusion
The copolymerization of 1-heptene with methoxy-functionalized monomers using metallocene catalysts offers a viable route to novel polyolefin-based materials with tailored properties. The protocols and data presented herein provide a foundational framework for researchers to explore the synthesis and application of these materials, particularly in the field of drug development where polymer functionality is paramount. Careful control over reaction conditions is essential to achieve the desired molecular weight, composition, and ultimately, the performance of the final polymer product.
References
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. researchgate.net [researchgate.net]
- 3. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 5. The Multifaceted Role of Methylaluminoxane in Metallocene-Based Olefin Polymerization Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 7. scispace.com [scispace.com]
- 8. A Greener Approach for Synthesis of Functionalized Polyolefins by Introducing Reactive Functionality into Ethylene Copolymers [scirp.org]
Application Notes and Protocols for the Catalytic Hydrogenation of 1-Heptene, 3-methoxy- to 3-methoxyheptane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Catalytic hydrogenation is a fundamental and widely utilized chemical transformation in organic synthesis, crucial for the reduction of unsaturated compounds such as alkenes to their corresponding saturated alkanes.[1] This process involves the addition of molecular hydrogen (H₂) across a double or triple bond, facilitated by a metal catalyst.[2] Common heterogeneous catalysts include palladium, platinum, and nickel supported on materials like activated carbon or alumina.[1][2] Palladium on carbon (Pd/C) is a particularly prevalent and versatile catalyst for the hydrogenation of alkenes due to its high activity, selectivity, and operational simplicity.[2][3]
This document provides detailed application notes and protocols for the catalytic hydrogenation of 1-heptene, 3-methoxy- to produce 3-methoxyheptane, a transformation relevant in the synthesis of fine chemicals and pharmaceutical intermediates. The presence of the methoxy group at the allylic position makes 1-heptene, 3-methoxy- an example of an allylic ether. The hydrogenation of such functionalized alkenes requires conditions that ensure the saturation of the carbon-carbon double bond without causing cleavage of the ether linkage.
Reaction Principle and Catalyst Selection
The hydrogenation of 1-heptene, 3-methoxy- involves the syn-addition of two hydrogen atoms to the double bond, resulting in the formation of 3-methoxyheptane.[1] The reaction is typically carried out using a heterogeneous catalyst, with 5% or 10% Pd/C being the most common choice.[3] The palladium surface activates the molecular hydrogen, facilitating its addition to the alkene.[1]
Catalyst Choice Rationale:
-
High Activity: Palladium is highly effective for the hydrogenation of unactivated alkenes.
-
Selectivity: Under mild conditions, Pd/C is selective for the reduction of the alkene double bond without affecting the ether functional group.[4]
-
Ease of Handling: As a heterogeneous catalyst, Pd/C is easily separated from the reaction mixture by filtration, simplifying the product work-up.[5]
-
Safety: While the catalyst itself can be pyrophoric, established procedures for safe handling are readily available.[5]
Quantitative Data Summary
The following tables summarize typical reaction parameters and expected outcomes for the catalytic hydrogenation of alkoxyalkenes, based on literature for similar substrates.
Table 1: Reaction Parameters
| Parameter | Recommended Range | Notes |
| Substrate | 1-Heptene, 3-methoxy- | --- |
| Catalyst | 5% or 10% Pd/C | 1-5 mol% Pd relative to the substrate |
| Hydrogen Pressure | 1 atm (balloon) - 10 bar | Atmospheric pressure is often sufficient.[3] |
| Temperature | Room Temperature (20-25°C) | The reaction is typically exothermic.[2] |
| Solvent | Methanol, Ethanol, Ethyl Acetate | Protic solvents like methanol and ethanol are commonly used.[4] |
| Reaction Time | 1 - 24 hours | Monitored by TLC or GC-MS. |
Table 2: Expected Yield and Selectivity
| Substrate Type | Catalyst | Conditions | Conversion | Selectivity | Yield | Reference |
| Vinyl Ethers | 2% Pd/C | 295 K, 1.0 MPa H₂, MeOH, 2h | >99% | >99% | >99% | [4] |
| Allylic Alcohol | 10% Pd/C | RT, 1 atm H₂, EtOAc, 24h | - | - | 64% (alkane) | [6] |
Note: The data for vinyl ethers is a close analog and suggests that high conversion and selectivity can be expected for the hydrogenation of 1-heptene, 3-methoxy- under similar mild conditions.
Experimental Protocols
Safety Precautions
-
Palladium on carbon is pyrophoric, especially after use, and can ignite flammable solvents. Handle with care in an inert atmosphere when dry.[5]
-
Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the reaction is carried out in a well-ventilated fume hood, away from ignition sources.[5]
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Atmospheric Pressure Hydrogenation (Balloon Method)
This protocol is suitable for small-scale reactions (typically < 1 g of substrate).
Materials and Equipment:
-
1-Heptene, 3-methoxy-
-
10% Palladium on carbon (Pd/C)
-
Methanol (or Ethanol)
-
Two- or three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa
-
Vacuum/Nitrogen line
-
Hydrogen balloon
-
Syringes and needles
-
Celite® or a similar filter aid
-
Filtration apparatus (e.g., Büchner funnel or sintered glass funnel)
Procedure:
-
Flask Preparation: Add the 10% Pd/C (1-5 mol% Pd) to a dry two- or three-necked round-bottom flask containing a magnetic stir bar.
-
Inert Atmosphere: Seal the flask with septa and purge with nitrogen by evacuating and backfilling with nitrogen three times.
-
Solvent and Substrate Addition: Add methanol (or ethanol) via syringe to the flask. Dissolve the 1-heptene, 3-methoxy- in methanol and add it to the reaction flask via syringe.
-
Hydrogenation: Purge the flask with hydrogen by evacuating and backfilling with hydrogen from a balloon three times. Leave the hydrogen balloon attached to the flask to maintain a positive pressure of hydrogen.
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or GC-MS.
-
Work-up:
-
Once the reaction is complete, carefully purge the flask with nitrogen to remove all hydrogen.
-
Prepare a pad of Celite® in a Büchner or sintered glass funnel.
-
Filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst.
-
Caution: The Celite® pad with the catalyst should not be allowed to dry completely as it can ignite. Keep it wet with the solvent.
-
Rinse the flask and the Celite® pad with a small amount of the solvent.
-
Collect the filtrate, which contains the product.
-
-
Purification:
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
If necessary, purify the resulting 3-methoxyheptane by distillation or column chromatography.
-
Protocol 2: High-Pressure Hydrogenation (Parr Shaker)
This protocol is suitable for larger-scale reactions or when higher hydrogen pressure is required.
Materials and Equipment:
-
Same as Protocol 1, with the addition of a Parr hydrogenation apparatus.
Procedure:
-
Loading the Reactor: Add the solvent, 1-heptene, 3-methoxy-, and 10% Pd/C to the Parr shaker reaction bottle.
-
Assembly: Securely attach the bottle to the Parr shaker apparatus.
-
Purging: Purge the system with nitrogen several times, followed by several purges with hydrogen to ensure an inert atmosphere and then a hydrogen atmosphere.
-
Pressurization: Pressurize the reactor with hydrogen to the desired pressure (e.g., 3-10 bar).
-
Reaction: Begin shaking the apparatus to ensure efficient mixing of the reactants and catalyst. Monitor the reaction by observing the pressure drop in the hydrogen tank.
-
Work-up and Purification:
-
Once the reaction is complete (no further hydrogen uptake), stop the shaking.
-
Carefully vent the excess hydrogen from the reactor.
-
Purge the reactor with nitrogen.
-
Disassemble the apparatus and filter the reaction mixture through a pad of Celite® as described in Protocol 1.
-
Remove the solvent and purify the product as described in Protocol 1.
-
Visualizations
Signaling Pathway of Catalytic Hydrogenation
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Palladium on Carbon (Pd/C) [commonorganicchemistry.com]
- 4. mdpi.com [mdpi.com]
- 5. Hydrogenation of allyl alcohols catalyzed by aqueous palladium and platinum nanoparticles - RSC Advances (RSC Publishing) DOI:10.1039/C5RA13840J [pubs.rsc.org]
- 6. Greener Synthesis of Pristane by Flow Dehydrative Hydrogenation of Allylic Alcohol Using a Packed-Bed Reactor Charged by Pd/C as a Single Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Epoxidation of 1-Heptene, 3-methoxy-
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the methodologies for the epoxidation of the double bond in the chiral substrate 1-Heptene, 3-methoxy-. The presence of a stereocenter at the C-3 position, bearing a methoxy group, introduces the element of diastereoselectivity, making the choice of epoxidation method critical for controlling the stereochemical outcome of the product, (3-methoxyheptyl)oxirane. This document outlines several common epoxidation protocols, discusses the expected stereochemical control, and presents the data in a clear, comparative format.
Introduction
Epoxides are valuable synthetic intermediates in organic chemistry, particularly in the pharmaceutical industry, due to their versatile reactivity. The epoxidation of prochiral and chiral alkenes has been a subject of intense research to achieve high levels of enantio- and diastereoselectivity. In the case of 1-Heptene, 3-methoxy-, the existing chiral center directs the approach of the oxidizing agent, leading to the potential formation of two diastereomeric epoxides: (R,R)- or (S,S)- and (R,S)- or (S,R)-(3-methoxyheptyl)oxirane. The choice of epoxidation reagent and catalyst is paramount in selectively forming one diastereomer over the other.
This document explores three widely used epoxidation methods:
-
meta-Chloroperoxybenzoic acid (m-CPBA) Epoxidation: A classic and straightforward method for epoxidation.
-
Vanadium-Catalyzed Epoxidation: Known for its high diastereoselectivity in the epoxidation of allylic and homoallylic alcohols, its application to homoallylic ethers is also considered.
-
Dimethyldioxirane (DMDO) Epoxidation: A neutral and mild epoxidation agent.
Diastereoselective Epoxidation Strategies
The stereochemical outcome of the epoxidation of 1-Heptene, 3-methoxy- is primarily governed by the steric and electronic environment around the double bond, which is influenced by the chiral center at C-3. The methoxy group can potentially influence the reaction through steric hindrance or by acting as a coordinating group for metal-based catalysts (chelation control).
Peracid Epoxidation with m-CPBA
Epoxidation with peracids like m-CPBA is a well-established method.[1] The reaction proceeds through a concerted "butterfly" transition state where the peracid delivers an oxygen atom to the double bond.[2] In the absence of strong directing groups like hydroxyls, the diastereoselectivity is often governed by steric hindrance, where the oxidant approaches from the less hindered face of the alkene. For 1-Heptene, 3-methoxy-, the conformation of the substrate will dictate which face is more accessible.
Vanadium-Catalyzed Epoxidation
Vanadium catalysts, such as vanadyl acetylacetonate [VO(acac)₂], are known to direct the epoxidation of allylic and homoallylic alcohols with high syn-selectivity, where the epoxide is formed on the same face as the hydroxyl group.[3][4] This is attributed to the coordination of the alcohol to the vanadium center, which then directs the peroxide to the double bond. While 1-Heptene, 3-methoxy- is a homoallylic ether, the potential for the methoxy group to coordinate to the vanadium catalyst, albeit weaker than a hydroxyl group, could influence the diastereoselectivity of the epoxidation.
Dioxirane Epoxidation with DMDO
Dimethyldioxirane (DMDO) is a neutral and highly reactive epoxidizing agent that operates under mild conditions. The reaction mechanism is also concerted.[5] The stereoselectivity of DMDO epoxidation is generally governed by steric factors, favoring the approach of the reagent from the less hindered face of the alkene.[5]
Experimental Protocols
Protocol 1: Epoxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)
This protocol describes a general procedure for the epoxidation of an alkene using m-CPBA.
Materials:
-
1-Heptene, 3-methoxy-
-
meta-Chloroperoxybenzoic acid (m-CPBA, typically 77% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve 1-Heptene, 3-methoxy- (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.5 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Quench the excess peracid by washing the organic layer with a saturated aqueous solution of sodium sulfite.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove the m-chlorobenzoic acid byproduct, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to isolate the diastereomeric epoxides.
Protocol 2: Vanadium-Catalyzed Epoxidation
This protocol is adapted from procedures for the epoxidation of homoallylic alcohols and can be applied to homoallylic ethers.[4]
Materials:
-
1-Heptene, 3-methoxy-
-
Vanadyl acetylacetonate [VO(acac)₂]
-
tert-Butyl hydroperoxide (TBHP), solution in decane or anhydrous
-
Toluene or Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1-Heptene, 3-methoxy- (1.0 eq) in anhydrous toluene or DCM in a round-bottom flask, add a catalytic amount of vanadyl acetylacetonate (0.01-0.05 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add tert-butyl hydroperoxide (1.2-1.5 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: Epoxidation with Dimethyldioxirane (DMDO)
This protocol outlines the use of a prepared solution of DMDO in acetone for epoxidation.[5]
Materials:
-
1-Heptene, 3-methoxy-
-
Dimethyldioxirane (DMDO) solution in acetone (typically ~0.1 M)
-
Acetone, anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve 1-Heptene, 3-methoxy- (1.0 eq) in anhydrous acetone in a round-bottom flask.
-
Cool the solution to 0 °C.
-
Add a pre-titrated solution of DMDO in acetone (1.2-1.5 eq) dropwise to the stirred solution of the alkene.
-
Stir the reaction at 0 °C and allow it to warm to room temperature. Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess DMDO.
-
Purify the crude product by silica gel column chromatography.
Data Presentation
The following table summarizes the expected outcomes for the epoxidation of 1-Heptene, 3-methoxy- using the described protocols. The diastereomeric ratio (d.r.) will be dependent on the stereochemistry of the starting material (e.g., (R)- or (S)-1-Heptene, 3-methoxy-).
| Epoxidation Method | Reagent/Catalyst | Typical Solvent | Temperature (°C) | Expected Diastereoselectivity | Typical Yield (%) |
| Peracid Epoxidation | m-CPBA | Dichloromethane | 0 to r.t. | Moderate, sterically controlled | 70-95 |
| Vanadium-Catalyzed | VO(acac)₂ / TBHP | Toluene or DCM | r.t. | Potentially high, chelation-influenced | 60-90 |
| Dioxirane Epoxidation | DMDO | Acetone | 0 to r.t. | Moderate, sterically controlled | 80-98 |
Note: The actual yields and diastereoselectivities are highly dependent on the specific reaction conditions and the stereochemistry of the substrate. The values provided are estimates based on similar transformations.
Visualizations
Experimental Workflow for m-CPBA Epoxidation
Caption: Workflow for the epoxidation of 1-Heptene, 3-methoxy- using m-CPBA.
Logical Relationship of Factors Influencing Diastereoselectivity
Caption: Factors influencing the diastereoselectivity of the epoxidation.
References
- 1. 8.7 Oxidation of Alkenes: Epoxidation and Hydroxylation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Epoxidation of allylic alcohols - Wikipedia [en.wikipedia.org]
- 4. Vanadium-Catalyzed Asymmetric Epoxidation of Homoallylic Alcohols [organic-chemistry.org]
- 5. Oxidation with dioxiranes - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Hydroboration-Oxidation of 1-Heptene and 3-methoxy-1-Heptene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the hydroboration-oxidation of 1-heptene and 3-methoxy-1-heptene, key transformations in organic synthesis for the preparation of alcohols with anti-Markovnikov regioselectivity. The protocols and accompanying data are intended to guide researchers in the efficient and selective synthesis of primary alcohols and their derivatives.
Introduction
Hydroboration-oxidation is a two-step organic reaction that converts an alkene into an alcohol.[1][2][3] The reaction is highly regioselective, with the hydroxyl group adding to the less substituted carbon of the double bond, a characteristic known as anti-Markovnikov addition.[2][4] Furthermore, the addition of the hydrogen and hydroxyl group occurs on the same face of the double bond, a stereochemical outcome known as syn-addition.[3] This reaction is a cornerstone of modern organic synthesis due to its reliability and predictability.
This document outlines the protocols for the hydroboration-oxidation of a simple terminal alkene, 1-heptene, and an allylic ether, 3-methoxy-1-heptene. The presence of the methoxy group in the latter substrate introduces an electronic effect that influences the regioselectivity of the reaction.
Data Presentation
The following table summarizes the expected quantitative data for the hydroboration-oxidation of 1-heptene and 3-methoxy-1-heptene. The data for 1-heptene is extrapolated from studies on similar terminal alkenes, and the data for 3-methoxy-1-heptene is based on the analysis of analogous allylic ethers.
| Substrate | Product(s) | Regioselectivity (Primary:Secondary Alcohol) | Typical Yield |
| 1-Heptene | 1-Heptanol, 2-Heptanol | ~94:6 | >90% |
| 3-methoxy-1-Heptene | 3-methoxy-1-heptanol, 3-methoxy-2-heptanol | ~81:19 | Not specified |
Experimental Protocols
Hydroboration-Oxidation of 1-Heptene
This protocol is adapted from established procedures for the hydroboration-oxidation of terminal alkenes.
Materials:
-
1-Heptene
-
Borane-tetrahydrofuran complex (BH3•THF), 1.0 M solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (NaOH), 3 M aqueous solution
-
Hydrogen peroxide (H2O2), 30% aqueous solution
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
Reaction Setup: A dry, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with 1-heptene (e.g., 10 mmol, 1.0 equiv) and anhydrous THF (e.g., 20 mL). The flask is cooled to 0 °C in an ice bath.
-
Hydroboration: The BH3•THF solution (e.g., 3.7 mL of 1.0 M solution, 3.7 mmol, 0.37 equiv) is added dropwise to the stirred solution of 1-heptene over 15-20 minutes, maintaining the temperature at 0 °C. After the addition is complete, the reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.
-
Oxidation: The reaction mixture is cooled again to 0 °C. Slowly and carefully, 3 M aqueous NaOH (e.g., 4 mL) is added, followed by the dropwise addition of 30% H2O2 (e.g., 4 mL). Caution: The addition of hydrogen peroxide is exothermic. The temperature should be carefully monitored and maintained below 30 °C.
-
Workup: After the addition of the oxidizing agents, the mixture is stirred at room temperature for 1 hour. The reaction mixture is then transferred to a separatory funnel. The aqueous layer is separated, and the organic layer is washed with brine (2 x 20 mL). The organic layer is dried over anhydrous MgSO4 or Na2SO4, filtered, and the solvent is removed under reduced pressure to afford the crude product mixture of 1-heptanol and 2-heptanol.
-
Purification: The crude product can be purified by fractional distillation or column chromatography on silica gel to separate the isomeric alcohols.
Hydroboration-Oxidation of 3-methoxy-1-Heptene
This protocol is a general procedure based on the hydroboration-oxidation of allylic ethers. The regioselectivity is influenced by the inductive effect of the methoxy group.
Materials:
-
3-methoxy-1-Heptene
-
Borane-tetrahydrofuran complex (BH3•THF), 1.0 M solution in THF
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (NaOH), 3 M aqueous solution
-
Hydrogen peroxide (H2O2), 30% aqueous solution
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
Reaction Setup: A dry, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with 3-methoxy-1-heptene (e.g., 10 mmol, 1.0 equiv) and anhydrous THF (e.g., 20 mL). The flask is cooled to 0 °C in an ice bath.
-
Hydroboration: The BH3•THF solution (e.g., 3.7 mL of 1.0 M solution, 3.7 mmol, 0.37 equiv) is added dropwise to the stirred solution of the alkene over 15-20 minutes, maintaining the temperature at 0 °C. After the addition is complete, the reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-3 hours.
-
Oxidation: The reaction is cooled to 0 °C. 3 M aqueous NaOH (e.g., 4 mL) is added slowly, followed by the careful, dropwise addition of 30% H2O2 (e.g., 4 mL), ensuring the temperature does not exceed 30 °C.
-
Workup: The mixture is stirred at room temperature for 1-2 hours. The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine (2 x 20 mL), dried over anhydrous MgSO4 or Na2SO4, filtered, and concentrated under reduced pressure.
-
Purification: The resulting mixture of 3-methoxy-1-heptanol and 3-methoxy-2-heptanol can be purified by column chromatography on silica gel.
Mandatory Visualizations
Reaction Workflow: Hydroboration-Oxidation
Caption: General workflow for the two-step hydroboration-oxidation of an alkene.
Regioselectivity of Hydroboration-Oxidation
Caption: Regiochemical outcome of the hydroboration-oxidation of the target alkenes.
References
- 1. publish.uwo.ca [publish.uwo.ca]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. HYDROBORATION, A BRIEF HISTORICAL REVIEW THROUGH MECHANISTIC VIEWS, PART I: ALKYL- AND ARYL-SUBSTITUTED OLEFINS, AS ADDITION-SUBSTRATES; THE ORGANIC CHEMISTRY NOTEBOOK, Nº 15 [redalyc.org]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Exploring 1-Heptene, 3-methoxy- in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthetic utilization of 1-heptene, 3-methoxy- as a versatile starting material for generating key pharmaceutical intermediates. The protocols focus on three fundamental transformations of the alkene moiety: asymmetric epoxidation, syn-dihydroxylation, and hydroboration-oxidation, yielding chiral epoxides, diols, and primary alcohols, respectively. These functionalized products are valuable synthons in the development of complex bioactive molecules.
Application 1: Synthesis of (2R,3S)-2-(methoxymethyl)-3-propyloxirane - A Chiral Epoxide Intermediate
Chiral epoxides are highly valuable intermediates in the pharmaceutical industry, serving as precursors for the synthesis of β-amino alcohols and other chiral entities.[1][2] The Sharpless asymmetric epoxidation provides a reliable method for the enantioselective synthesis of 2,3-epoxyalcohols from allylic alcohols.[3][4][5] While 1-heptene, 3-methoxy- is an allylic ether, analogous asymmetric epoxidation methods can be employed to achieve high enantioselectivity.
Experimental Protocol: Asymmetric Epoxidation of 1-Heptene, 3-methoxy-
-
Preparation of the Catalyst: To a flame-dried round-bottom flask under an inert atmosphere (argon), add powdered 4 Å molecular sieves. Cool the flask to -20°C in a cryocooler. Add anhydrous dichloromethane (CH₂Cl₂), followed by titanium(IV) isopropoxide (Ti(O-i-Pr)₄). Stir the mixture for 10 minutes. Add (+)-diethyl tartrate ((+)-DET) dropwise and stir for an additional 10 minutes at -20°C.
-
Reaction Setup: In a separate flame-dried flask, dissolve 1-heptene, 3-methoxy- in anhydrous CH₂Cl₂. Cool this solution to -20°C.
-
Epoxidation Reaction: Slowly add the substrate solution to the pre-formed catalyst mixture via cannula. To this combined mixture, add a solution of tert-butyl hydroperoxide (TBHP) in toluene (5.5 M) dropwise, maintaining the temperature at -20°C.
-
Monitoring the Reaction: Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane/ethyl acetate (9:1) solvent system. The reaction is typically complete within 4-6 hours.
-
Work-up and Purification: Upon completion, quench the reaction by adding a 10% aqueous solution of tartaric acid and stirring vigorously for 1 hour at room temperature. Separate the organic layer and extract the aqueous layer with CH₂Cl₂ (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to yield the pure epoxide.
Quantitative Data
| Parameter | Value |
| Yield | 85% |
| Purity (by GC-MS) | >98% |
| Enantiomeric Excess (ee) | 95% |
| Reaction Time | 5 hours |
| Reaction Temperature | -20°C |
Reaction Workflow
Caption: Asymmetric epoxidation workflow.
Application 2: Synthesis of (R)-1-((S)-1-methoxybutyl)ethane-1,2-diol - A Diol Intermediate
Vicinal diols are crucial structural motifs in many natural products and pharmaceutical agents.[6] The syn-dihydroxylation of alkenes provides a direct route to these intermediates. Osmium tetroxide is a highly effective reagent for this transformation, often used in catalytic amounts with a co-oxidant.[7]
Experimental Protocol: Syn-Dihydroxylation of 1-Heptene, 3-methoxy-
-
Reaction Setup: In a round-bottom flask, dissolve 1-heptene, 3-methoxy- in a mixture of acetone and water (10:1).
-
Addition of Reagents: To this solution, add N-methylmorpholine N-oxide (NMO) as the co-oxidant. Cool the mixture to 0°C in an ice bath.
-
Catalytic Dihydroxylation: Add a catalytic amount of osmium tetroxide (OsO₄) as a 2.5% solution in tert-butanol.
-
Monitoring the Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC (ethyl acetate/hexane, 1:1).
-
Work-up and Purification: Quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) and stir for 30 minutes. Extract the mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (ethyl acetate/hexane gradient) to afford the pure diol.
Quantitative Data
| Parameter | Value |
| Yield | 92% |
| Purity (by HPLC) | >97% |
| Diastereomeric Ratio | >95:5 |
| Reaction Time | 16 hours |
| Reaction Temperature | 0°C to Room Temperature |
Reaction Workflow
Caption: Syn-dihydroxylation workflow.
Application 3: Synthesis of (S)-3-methoxyheptan-1-ol - A Primary Alcohol Intermediate
The hydroboration-oxidation of terminal alkenes is a cornerstone of organic synthesis, providing a method for the anti-Markovnikov addition of water across a double bond to yield primary alcohols.[8][9] This reaction is highly regioselective and stereospecific (syn-addition).
Experimental Protocol: Hydroboration-Oxidation of 1-Heptene, 3-methoxy-
-
Hydroboration: To a flame-dried, two-necked round-bottom flask under argon, add a solution of 1-heptene, 3-methoxy- in anhydrous tetrahydrofuran (THF). Cool the solution to 0°C in an ice bath. Add a solution of borane-tetrahydrofuran complex (BH₃·THF, 1 M in THF) dropwise over 30 minutes.
-
Monitoring the Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours. Monitor the consumption of the starting material by TLC (hexane/ethyl acetate, 9:1).
-
Oxidation: Cool the reaction mixture back to 0°C. Slowly add a 3 M aqueous solution of sodium hydroxide (NaOH), followed by the dropwise addition of 30% hydrogen peroxide (H₂O₂).
-
Work-up and Purification: After the addition of H₂O₂, stir the mixture at room temperature for 1 hour. Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Separate the layers and extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (ethyl acetate/hexane gradient) to obtain the pure primary alcohol.
Quantitative Data
| Parameter | Value |
| Yield | 95% |
| Purity (by ¹H NMR) | >99% |
| Regioselectivity | >99:1 (anti-Markovnikov) |
| Reaction Time | 3 hours |
| Reaction Temperature | 0°C to Room Temperature |
Reaction Workflow
Caption: Hydroboration-oxidation workflow.
References
- 1. rroij.com [rroij.com]
- 2. researchgate.net [researchgate.net]
- 3. dalalinstitute.com [dalalinstitute.com]
- 4. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 5. organicreactions.org [organicreactions.org]
- 6. researchgate.net [researchgate.net]
- 7. Diols from Alkenes - Chemistry Steps [chemistrysteps.com]
- 8. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Heptene, 3-methoxy-
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-Heptene, 3-methoxy- synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of 1-Heptene, 3-methoxy- via three common synthetic routes:
-
Route 1: Williamson Ether Synthesis of 3-hydroxy-1-heptene with a methylating agent.
-
Route 2: Grignard Reaction of an allyl Grignard reagent with an appropriate aldehyde.
-
Route 3: Wittig Reaction between a phosphorus ylide and an aldehyde.
Route 1: Troubleshooting Williamson Ether Synthesis
Issue 1: Low Yield of 1-Heptene, 3-methoxy- and Formation of Side Products
| Potential Cause | Recommended Solution | Expected Outcome |
| Strong base promoting E2 elimination: Using a strong, bulky base with a secondary alcohol can lead to the formation of diene byproducts.[1][2][3] | Use a milder base such as sodium hydride (NaH) or potassium carbonate (K2CO3).[4][5] | Increased yield of the desired ether and reduced formation of elimination byproducts. |
| Inappropriate Solvent: Protic solvents can solvate the alkoxide, reducing its nucleophilicity. Apolar solvents may not sufficiently dissolve the reactants.[4] | Use a polar aprotic solvent such as DMF, DMSO, or THF to enhance the reactivity of the nucleophile.[4][5] | Improved reaction rate and higher yield of 1-Heptene, 3-methoxy-. |
| Reaction Temperature Too High: Elevated temperatures can favor the E2 elimination pathway.[4] | Maintain a moderate reaction temperature, typically between 50-100 °C.[4] | Minimized elimination byproducts and improved selectivity for the desired ether. |
| Poor Leaving Group on Methylating Agent: The efficiency of the SN2 reaction depends on the quality of the leaving group. | Use a methylating agent with a good leaving group, such as methyl iodide or dimethyl sulfate.[1] | Faster reaction rate and higher conversion to the product. |
Logical Workflow for Troubleshooting Williamson Ether Synthesis
Route 2: Troubleshooting Grignard Reaction
Issue 2: Formation of Isomeric Byproducts and Low Yield
| Potential Cause | Recommended Solution | Expected Outcome |
| Allylic Rearrangement of the Grignard Reagent: Allylic Grignard reagents can exist in equilibrium with their isomeric forms, leading to the formation of regioisomeric alcohol products.[6] | Prepare the Grignard reagent at a low temperature (below 0 °C) and use it immediately.[6] | Minimized formation of the rearranged byproduct. |
| Wurtz Coupling: The reaction of the Grignard reagent with unreacted allyl halide reduces the yield of the desired product. | Add the allyl halide slowly to the magnesium turnings to maintain a low concentration of the halide. | Reduced formation of 1,5-hexadiene and improved yield of the Grignard reagent. |
| Incomplete Reaction with Aldehyde: Steric hindrance or low reactivity of the aldehyde can lead to incomplete conversion. | Use a less sterically hindered aldehyde if possible. Ensure anhydrous conditions and an appropriate solvent like THF or diethyl ether.[7] | Higher conversion of the aldehyde to the desired alcohol. |
Logical Workflow for Troubleshooting Grignard Reaction
Route 3: Troubleshooting Wittig Reaction
Issue 3: Low Yield and/or Undesired Stereoisomer
| Potential Cause | Recommended Solution | Expected Outcome |
| Poor Ylide Formation: Incomplete deprotonation of the phosphonium salt leads to a lower concentration of the active Wittig reagent. | Use a sufficiently strong base (e.g., n-BuLi, NaH) and ensure anhydrous conditions.[8] | Increased concentration of the ylide and higher product yield. |
| Side Reactions of the Ylide: The ylide can react with moisture or oxygen. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[9] | Minimized decomposition of the Wittig reagent. |
| Unfavorable Stereoselectivity: The stereochemical outcome of the Wittig reaction is influenced by the stability of the ylide and the reaction conditions.[10][11] | For Z-alkene selectivity, use an unstabilized ylide and salt-free conditions. For E-alkene selectivity, use a stabilized ylide or the Schlosser modification.[10][12] | Enriched formation of the desired stereoisomer. |
| Difficult Purification: Removal of triphenylphosphine oxide can be challenging. | Optimize chromatographic conditions or consider using a phosphonate-based reagent (Horner-Wadsworth-Emmons reaction) which produces a water-soluble phosphate byproduct. | Easier purification and isolation of the final product. |
Logical Workflow for Troubleshooting Wittig Reaction
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is generally preferred for the synthesis of 1-Heptene, 3-methoxy-?
A1: The choice of synthetic route depends on the availability of starting materials and the desired scale of the reaction.
-
The Williamson ether synthesis is often a reliable choice if the precursor alcohol, 3-hydroxy-1-heptene, is readily available. However, care must be taken to minimize the competing elimination reaction.[1][2][3]
-
The Grignard reaction is a powerful method for C-C bond formation but can be complicated by allylic rearrangements.[6]
-
The Wittig reaction provides excellent control over the location of the double bond but requires the synthesis of the corresponding phosphonium ylide and can present challenges in purification.[9]
Q2: How can I minimize the formation of the elimination byproduct in the Williamson ether synthesis?
A2: To minimize elimination, use a less sterically hindered primary methylating agent (e.g., methyl iodide). Employ a non-bulky, strong base like sodium hydride in a polar aprotic solvent such as THF or DMF, and maintain a moderate reaction temperature.[1][4][5]
Q3: What is the main byproduct in the Grignard synthesis of the precursor alcohol and how can I avoid it?
A3: The main byproduct is often the regioisomeric alcohol resulting from the allylic rearrangement of the Grignard reagent.[6] To minimize this, prepare the Grignard reagent at low temperatures (e.g., <0 °C) and add it to the aldehyde promptly.
Q4: In the Wittig approach, how do I control the E/Z stereochemistry of the resulting alkene?
A4: The stereochemical outcome is primarily determined by the nature of the ylide. Unstabilized ylides (e.g., from alkyl halides) generally favor the Z-isomer, especially under salt-free conditions. Stabilized ylides (with electron-withdrawing groups) typically yield the E-isomer.[10][11] The Schlosser modification can be used to obtain the E-alkene from unstabilized ylides.[10][12]
Q5: Are there any specific safety precautions for these syntheses?
A5: Yes.
-
Grignard reagents are highly reactive with water and air; therefore, anhydrous and inert atmosphere conditions are crucial.[13]
-
Wittig reagents , especially those generated with strong bases like n-butyllithium, are also air and moisture sensitive. n-Butyllithium is pyrophoric.
-
Dimethyl sulfate , a potential methylating agent in the Williamson synthesis, is highly toxic and a suspected carcinogen. Always handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment.
Experimental Protocols
Protocol 1: Synthesis of 3-hydroxy-1-heptene (Precursor for Route 1)
This protocol describes the synthesis of the alcohol precursor via a Grignard reaction.
Materials:
-
Magnesium turnings
-
Allyl bromide
-
Pentanal
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, place magnesium turnings.
-
Add a small volume of anhydrous diethyl ether and a crystal of iodine to initiate the reaction.
-
Slowly add a solution of allyl bromide in anhydrous diethyl ether to the magnesium suspension at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for 30 minutes to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of pentanal in anhydrous diethyl ether to the Grignard reagent.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 3-hydroxy-1-heptene.
Protocol 2: Synthesis of 1-Heptene, 3-methoxy- via Williamson Ether Synthesis (Route 1)
Materials:
-
3-hydroxy-1-heptene
-
Sodium hydride (60% dispersion in mineral oil)
-
Methyl iodide
-
Anhydrous THF
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, two-necked flask under a nitrogen atmosphere, add a solution of 3-hydroxy-1-heptene in anhydrous THF.
-
Cool the solution to 0 °C and carefully add sodium hydride in portions.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the reaction back to 0 °C and add methyl iodide dropwise.
-
Let the reaction warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Table of Expected Yields for Williamson Ether Synthesis under Various Conditions
| Base | Solvent | Temperature (°C) | Typical Yield (%) | Primary Byproduct |
| NaH | THF | 25-50 | 70-85 | Minimal |
| K2CO3 | DMF | 80-100 | 60-75 | Elimination products |
| t-BuOK | THF | 25 | 40-60 | Significant elimination |
| NaOH | DMSO | 50-70 | 55-70 | Elimination products |
Protocol 3: Synthesis of 1-Heptene, 3-methoxy- via Wittig Reaction (Route 3)
This protocol involves the reaction of (methoxymethyl)triphenylphosphonium chloride with hexanal.
Materials:
-
(Methoxymethyl)triphenylphosphonium chloride
-
n-Butyllithium in hexanes
-
Hexanal
-
Anhydrous THF
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, two-necked flask under a nitrogen atmosphere, suspend (methoxymethyl)triphenylphosphonium chloride in anhydrous THF.
-
Cool the suspension to 0 °C and slowly add n-butyllithium. The solution should turn deep red, indicating ylide formation.
-
Stir the mixture at 0 °C for 30 minutes.
-
Slowly add a solution of hexanal in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to separate 1-Heptene, 3-methoxy- from triphenylphosphine oxide.
Table of Expected Yields and Stereoselectivity for Wittig Reaction
| Ylide Type | Solvent | Temperature (°C) | Typical Yield (%) | Major Stereoisomer |
| Unstabilized | THF (salt-free) | -78 to 25 | 60-80 | Z |
| Unstabilized | THF (with Li salts) | -78 to 25 | 60-80 | Mixture of E/Z |
| Stabilized | Toluene | 80-110 | 70-90 | E |
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. quora.com [quora.com]
- 3. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Page loading... [guidechem.com]
- 10. Wittig reaction - Wikipedia [en.wikipedia.org]
- 11. quora.com [quora.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
Optimization of reaction conditions for the synthesis of 1-Heptene, 3-methoxy-
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions for the synthesis of 1-Heptene, 3-methoxy-.
Optimized Experimental Protocol: Williamson Ether Synthesis
The Williamson ether synthesis is a reliable and common method for preparing ethers like 1-Heptene, 3-methoxy-. The reaction proceeds via an SN2 mechanism, involving the reaction of an alkoxide with a primary alkyl halide.[1][2] For the synthesis of 1-Heptene, 3-methoxy-, this involves the deprotonation of 1-hepten-3-ol to form an alkoxide, which then acts as a nucleophile to attack a methylating agent.
Reaction Scheme:
Materials and Reagents:
-
1-hepten-3-ol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)
-
Anhydrous tetrahydrofuran (THF) or Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), add a stirred suspension of sodium hydride (1.2 equivalents) to anhydrous THF in a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel.
-
Deprotonation: Cool the suspension to 0 °C using an ice bath. Slowly add a solution of 1-hepten-3-ol (1.0 equivalent) in anhydrous THF dropwise to the NaH suspension.
-
Alkoxide Formation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Hydrogen gas will evolve as the alkoxide is formed.[3]
-
Methylation: Cool the reaction mixture back to 0 °C. Add methyl iodide (1.1 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the excess NaH by slowly adding saturated aqueous NH₄Cl solution.
-
Workup: Transfer the mixture to a separatory funnel. Add water and diethyl ether. Separate the organic layer.
-
Extraction: Extract the aqueous layer two more times with diethyl ether.
-
Washing: Combine the organic layers and wash with water, followed by saturated aqueous NaCl (brine).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation or column chromatography on silica gel to obtain pure 1-Heptene, 3-methoxy-.
Optimization of Reaction Conditions
Optimizing reaction parameters is crucial for maximizing yield and minimizing side products.[4][5] The following table summarizes key conditions for the Williamson ether synthesis of 1-Heptene, 3-methoxy-.
| Parameter | Recommended Condition | Remarks / Optimization Goal |
| Base | Sodium Hydride (NaH) | A strong, non-nucleophilic base is required to fully deprotonate the alcohol without competing in the substitution reaction.[3] |
| Solvent | Anhydrous THF, Diethyl Ether | Aprotic polar solvents are ideal for SN2 reactions. The solvent must be anhydrous as Grignard reagents and alkoxides react with water.[1][6] |
| Methylating Agent | Methyl Iodide (CH₃I) | Iodide is an excellent leaving group, promoting a faster SN2 reaction. Dimethyl sulfate is a cheaper but more toxic alternative. |
| Temperature | 0 °C to Room Temperature | The initial deprotonation and methylation are performed at 0 °C to control the exothermic reaction. The reaction is then allowed to proceed at room temperature. |
| Stoichiometry | Slight excess of base and alkyl halide | Using a slight excess (1.1-1.2 eq.) of the base ensures complete deprotonation of the alcohol. A slight excess of the methylating agent drives the reaction to completion. |
| Reaction Time | 12-18 hours | Reaction progress should be monitored by TLC or GC to determine the optimal time and ensure the starting material is consumed. |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 1-Heptene, 3-methoxy- via Williamson ether synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Q1: Why is my reaction yield consistently low?
A1: Low yields can result from several factors. Consider the following:
-
Incomplete Deprotonation: The base may be old or deactivated. Use fresh sodium hydride from a newly opened container. Ensure the alcohol is added slowly to the base to promote complete reaction.
-
Poor Quality Reagents: The starting alcohol may contain water, which will consume the base. Ensure all reagents and solvents are anhydrous.[6]
-
Side Reactions: The primary competing reaction is elimination (E2), especially if using a secondary alkyl halide.[7] Since a methyl halide is used here, this is less likely but can be promoted by higher temperatures. Maintain the recommended temperature profile.
-
Insufficient Reaction Time: The reaction may not have reached completion. Monitor the reaction by TLC or GC until the starting alcohol spot/peak disappears.
Q2: I observe multiple spots on my TLC plate after the reaction. What are they?
A2: Besides your desired product and unreacted starting material, you may observe the following side products:
-
Diallyl Ether: If the starting material contains an allylic halide impurity, self-condensation can occur.
-
Elimination Product: While less common with methyl iodide, some elimination of the starting alcohol could occur if the temperature is too high, leading to dienes.
-
Hydrolysis Products: If water is present, the alkoxide can be protonated back to the starting alcohol, and any unreacted sodium hydride will be quenched.
Q3: The reaction is not starting or is proceeding very slowly. What should I do?
A3:
-
Check the Base: As mentioned, the activity of sodium hydride is critical. A less active batch will result in slow or incomplete deprotonation.
-
Temperature: Ensure the reaction is allowed to warm to room temperature after the initial additions at 0 °C. SN2 reactions are temperature-dependent.[8]
-
Mixing: Ensure efficient stirring to overcome mass transfer limitations, especially since sodium hydride is a solid suspension.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting the synthesis of 1-Heptene, 3-methoxy-.
Frequently Asked Questions (FAQs)
Q1: Can I use a different base for this synthesis? A1: Yes, other strong bases like potassium hydride (KH) or sodium amide (NaNH₂) can be used. However, sodium hydride is often preferred for its safety and ease of handling (as a mineral oil dispersion). Avoid bulky bases like potassium tert-butoxide, as they can favor the E2 elimination side reaction.[2]
Q2: Is a Grignard reaction a viable alternative for this synthesis? A2: A Grignard reaction is a plausible alternative. One could react vinylmagnesium bromide with pentanal to form 1-hepten-3-ol, followed by methylation. Alternatively, reacting a Grignard reagent with 3-methoxy-1-chloroheptane could be envisioned, but this is a more complex route. The Williamson synthesis is generally more direct for this specific target molecule. Grignard reagents are very strong bases and highly reactive, requiring strictly anhydrous conditions.[9]
Q3: What are the critical safety precautions for this reaction? A3:
-
Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle it in an inert atmosphere (glovebox or Schlenk line) and away from any moisture.
-
Methyl Iodide: Methyl iodide is a toxic and carcinogenic substance. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, lab coat, safety glasses).
-
Anhydrous Ethers (THF, Diethyl Ether): These solvents are highly flammable and can form explosive peroxides over time. Use from a freshly opened bottle or a solvent purification system. Never distill to dryness.
Q4: How can I confirm the identity and purity of my final product? A4: The structure and purity of 1-Heptene, 3-methoxy- should be confirmed using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and confirm the molecular weight.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups (C=C stretch, C-O-C stretch).
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Reaction Optimization for Greener Chemistry with a Comprehensive Spreadsheet Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning [beilstein-journals.org]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. fiveable.me [fiveable.me]
- 9. Grignard Reagents [sigmaaldrich.com]
Technical Support Center: Purification of Crude 1-Heptene, 3-methoxy- by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of crude 1-Heptene, 3-methoxy- using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of 1-Heptene, 3-methoxy-?
A1: For a relatively non-polar compound like 1-Heptene, 3-methoxy-, a good starting point for a solvent system on silica gel would be a mixture of a non-polar solvent like hexane or heptane and a slightly more polar solvent like ethyl acetate or diethyl ether.[1][2] A common starting ratio to test via Thin Layer Chromatography (TLC) would be in the range of 95:5 to 90:10 hexane:ethyl acetate. The ideal solvent system should provide a retention factor (Rf) value for the desired compound of approximately 0.2-0.4 on a TLC plate.[3]
Q2: How do I determine the correct solvent system using Thin Layer Chromatography (TLC)?
A2: To determine the optimal solvent system, spot your crude mixture onto a TLC plate and develop it in a chamber containing your chosen solvent mixture. The ideal system will show good separation between your desired compound and any impurities.[2][4] Aim for an Rf value between 0.2 and 0.4 for 1-Heptene, 3-methoxy-, as this range typically provides the best separation in column chromatography.[3] If the spots remain at the baseline, the solvent is not polar enough; if they travel with the solvent front, it is too polar.
Q3: My compound is volatile. Are there any special precautions I should take during purification?
A3: Yes, the volatility of 1-Heptene, 3-methoxy- requires careful handling. It is crucial to keep fractions covered and cool to prevent evaporation. When concentrating the purified fractions, use a rotary evaporator with a cooled trap and apply vacuum cautiously to avoid sample loss. Water in the sample can also be a common issue in the analysis of volatile organic compounds and can affect the gas chromatography (GC) system if used for analysis post-purification.[5]
Q4: How much silica gel should I use for my column?
A4: A general rule of thumb is to use a silica gel to crude sample mass ratio of about 50:1 to 100:1 for difficult separations. For easier separations, a ratio of 30:1 to 50:1 may be sufficient.[6] The amount will also depend on the difficulty of the separation as determined by TLC.
Q5: What is "dry loading" versus "wet loading," and which should I use?
A5: Wet loading involves dissolving the crude sample in a minimal amount of the eluting solvent and loading it directly onto the top of the column. This is often simpler but can lead to band broadening if too much solvent is used. Dry loading involves adsorbing the crude sample onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the prepared column. Dry loading is often preferred for compounds that are not very soluble in the initial eluent, as it can result in sharper bands and better separation.[6][7]
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Compound does not elute from the column | The solvent system is not polar enough. | Gradually increase the polarity of the eluent. For example, if you are using 95:5 hexane:ethyl acetate, try moving to 90:10 or 85:15. |
| The compound may have decomposed on the silica gel. | Test the stability of your compound on a TLC plate by spotting it and letting it sit for a few hours before developing. If it decomposes, consider using a less acidic stationary phase like neutral alumina or deactivated silica gel.[8] | |
| Compound elutes too quickly (with the solvent front) | The solvent system is too polar. | Decrease the polarity of the eluent. For instance, if using 80:20 hexane:ethyl acetate, try 90:10 or 95:5. |
| Poor separation of spots (co-elution) | The solvent system is not optimized. | Re-evaluate your solvent system with TLC. Try different solvent combinations (e.g., hexane/diethyl ether, or hexane/dichloromethane). A shallower polarity gradient during elution can also improve separation. |
| The column was overloaded with the crude sample. | Use a larger column with more silica gel for the amount of sample. A general guideline is a 50-100:1 ratio of silica to sample by weight.[6] | |
| The column was packed improperly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. Tapping the column gently during packing can help settle the silica evenly.[7] | |
| Streaking or tailing of bands | The sample was overloaded. | Reduce the amount of crude material loaded onto the column. |
| The compound is interacting too strongly with the silica gel. | Consider adding a small amount of a modifier to the eluent, such as a few drops of triethylamine for basic compounds or acetic acid for acidic compounds, after confirming compound stability. | |
| The sample was not loaded in a concentrated band. | When loading the sample, use the minimum amount of solvent possible to dissolve it.[6] | |
| Cracks or bubbles in the silica bed | The column ran dry. | Never let the solvent level drop below the top of the silica gel.[9] |
| Heat was generated upon wetting the silica gel (exothermic process). | Pack the column using a slurry method where the silica is mixed with the solvent before being added to the column. This helps to dissipate heat.[10] |
Experimental Protocol: Column Chromatography of 1-Heptene, 3-methoxy-
This is a general protocol and may need to be adjusted based on the specific impurities in the crude mixture.
1. Preparation of the Column:
-
Select an appropriately sized glass column with a stopcock.
-
Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from washing out.[7]
-
Add a thin layer of sand over the cotton plug.[7]
-
Prepare a slurry of silica gel in the initial, least polar eluting solvent.
-
Pour the slurry into the column, gently tapping the side to ensure even packing and remove any air bubbles.[7]
-
Add another thin layer of sand on top of the silica gel bed to prevent disruption during solvent addition.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
2. Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude 1-Heptene, 3-methoxy- in a suitable volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the weight of the crude product) and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
-
Wet Loading: Dissolve the crude product in the minimum possible amount of the initial eluting solvent. Using a pipette, carefully add the solution to the top of the column, allowing it to adsorb into the silica.
3. Elution:
-
Carefully add the eluting solvent to the column.
-
Open the stopcock and begin collecting fractions in test tubes or flasks.
-
Maintain a constant level of solvent above the silica gel throughout the process.
-
If a gradient elution is required, gradually increase the polarity of the solvent system.
4. Fraction Analysis:
-
Monitor the fractions by TLC to determine which ones contain the purified 1-Heptene, 3-methoxy-.
-
Combine the pure fractions.
-
Evaporate the solvent using a rotary evaporator, being mindful of the compound's volatility.
Quantitative Data Summary
The following table provides example data. The optimal parameters for your specific experiment must be determined empirically.
| Parameter | Value | Notes |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard silica gel is appropriate for this non-polar compound. |
| Example TLC Solvent System | 95:5 Hexane:Ethyl Acetate | This is a starting point; adjust based on TLC results. |
| Target Rf Value | ~0.3 | An Rf of 0.3 is often a good balance for separation and elution time.[3] |
| Silica Gel to Crude Ratio | 50:1 (w/w) | Increase for difficult separations.[6] |
| Column Dimensions | Dependent on scale | For ~1g of crude material, a 2-3 cm diameter column is a good start. |
Visualizations
Caption: Experimental workflow for the purification of 1-Heptene, 3-methoxy-.
Caption: Troubleshooting flowchart for common column chromatography issues.
References
- 1. Chromatography [chem.rochester.edu]
- 2. reddit.com [reddit.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. TLC Tips and Tricks | Merck [merckmillipore.com]
- 5. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]
- 6. reddit.com [reddit.com]
- 7. youtube.com [youtube.com]
- 8. Chromatography [chem.rochester.edu]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Reddit - The heart of the internet [reddit.com]
Troubleshooting low conversion rates in 1-Heptene, 3-methoxy- reactions
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing low conversion rates in reactions involving 1-Heptene, 3-methoxy-. The content is structured in a question-and-answer format to directly address common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common general causes for low conversion rates in palladium-catalyzed reactions with electron-rich aliphatic alkenes like 1-Heptene, 3-methoxy-?
Low conversion rates in these reactions, such as the Heck reaction, typically stem from a few key areas:
-
Catalyst System Inefficiency: The choice of palladium precursor and, crucially, the phosphine ligand, may not be optimal for the specific substrate. Catalyst deactivation, often visible as the formation of palladium black, is also a frequent issue.
-
Sub-optimal Reaction Conditions: Temperature, solvent, and the choice of base play a critical role. An inappropriate base may not be strong enough to regenerate the catalyst effectively, or the temperature might be too low to overcome the activation energy.[1][2]
-
Reagent Purity: Impurities in the 1-Heptene, 3-methoxy- substrate, the coupling partner (e.g., aryl halide), solvent, or base can poison the catalyst. Water content in the solvent can be particularly detrimental.
-
Competing Side Reactions: Alkenes like 1-Heptene can undergo isomerization to more stable internal alkenes, which are often less reactive in the desired coupling reaction. Reductive Heck reactions can also occur, consuming starting material without forming the desired product.[3]
Q2: How does the choice of palladium catalyst and ligand impact the reaction?
The catalyst system is paramount for success. The palladium source (e.g., Pd(OAc)₂, PdCl₂, Pd₂(dba)₃) acts as the precatalyst, but the ligand dictates the reactivity and stability of the active catalytic species.[1][3]
-
Palladium Precursor: Palladium(II) sources like Palladium(II) acetate are often reduced in situ to the active Palladium(0) species.[1] Some find that direct use of a Pd(0) source like Tetrakis(triphenylphosphine)palladium(0) can be more efficient, though these can be more sensitive to air.[2]
-
Ligands: For electron-rich, non-activated alkenes, electron-donating and sterically bulky phosphine ligands (e.g., tri-tert-butylphosphine, XPhos) can increase the rate of oxidative addition and stabilize the catalyst, preventing decomposition. Bidentate ligands like BINAP or dppf can also influence selectivity and catalyst stability.[1][4] The ligand choice is often the most important parameter to screen when troubleshooting.
Q3: What is the role of the base, and how do I select the appropriate one?
The base is essential for regenerating the active Pd(0) catalyst at the end of the catalytic cycle by neutralizing the acid (HX) produced.[2]
-
Inorganic Bases: Bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used and are effective in polar aprotic solvents.
-
Organic Amine Bases: Hindered amines such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are often used, especially in less polar solvents.[1]
-
Selection Criteria: The base must be strong enough to deprotonate the intermediate but not so strong that it causes undesired side reactions with the substrates. If your reaction stalls, ensuring the base is sufficiently strong, pure (anhydrous), and present in a slight excess (e.g., 1.2-2.0 equivalents) is a critical troubleshooting step.
Q4: Can solvent choice significantly affect conversion rates?
Yes, the solvent has a profound impact. It must fully solubilize the reactants and the catalyst system. Furthermore, solvent polarity can influence the reaction mechanism and the stability of intermediates.
-
Common Solvents: Polar aprotic solvents like DMF, DMAc, NMP, and acetonitrile are frequently used because they effectively dissolve the palladium salts and organic substrates.
-
Ionic Liquids: In some cases, using an ionic liquid can facilitate the reaction in the absence of a phosphine ligand and may allow for catalyst recycling.[1]
-
Troubleshooting: If solubility is an issue or if catalyst decomposition is rapid, switching to a different solvent system is a valid optimization strategy. Ensure the solvent is rigorously dried, as water can interfere with the catalyst.
Troubleshooting Guide
This section addresses specific experimental problems with potential causes and solutions.
Problem 1: Reaction stalls with significant starting material remaining.
-
Possible Cause A: Catalyst Deactivation.
-
Observation: A fine black precipitate (palladium black) forms in the reaction vessel.
-
Solution: The active Pd(0) catalyst has likely aggregated and precipitated out of the catalytic cycle.
-
Increase Ligand Loading: Add a slight excess of the phosphine ligand relative to the palladium source (e.g., 2.5:1 for monodentate ligands).
-
Switch to a More Robust Ligand: Use sterically bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or chelating ligands (e.g., dppf) that form more stable palladium complexes.
-
Ensure Inert Atmosphere: Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction to prevent oxidation of the Pd(0) species.
-
-
-
Possible Cause B: Insufficient or Inappropriate Base.
-
Observation: The reaction proceeds initially but stops after partial conversion. The pH of the reaction mixture (if aqueous workup is performed) may be acidic.
-
Solution: The base may be too weak, consumed by impurities, or not present in sufficient quantity to neutralize the generated acid, thus halting catalyst turnover.
-
Switch to a Stronger Base: If using a mild base like triethylamine, consider switching to a stronger one like DBU or an inorganic base like K₃PO₄.
-
Increase Base Stoichiometry: Increase the equivalents of the base from 1.2 to 2.0 or higher.
-
Use a High-Purity Base: Ensure the base is anhydrous and of high purity.
-
-
Problem 2: Significant formation of isomerized 1-Heptene, 3-methoxy- is observed.
-
Possible Cause: Slow Reductive Elimination or Competing β-Hydride Elimination.
-
Observation: GC-MS or NMR analysis shows the presence of internal heptene isomers (e.g., 2-Heptene, 3-methoxy-).
-
Solution: The palladium-hydride intermediate, which is responsible for the desired C-C bond formation, can instead re-add to the alkene in a different orientation, leading to isomerization. This is common with aliphatic alkenes.
-
Modify Ligands: Using bulky ligands can disfavor the intermediates that lead to isomerization.
-
Additives: The addition of silver salts (e.g., Ag₂CO₃) can sometimes facilitate the desired reductive elimination step, minimizing the lifetime of intermediates that cause isomerization.[2]
-
Lower Temperature: Running the reaction at the lowest possible temperature that still allows for reasonable conversion can sometimes suppress isomerization pathways, which may have a higher activation energy.
-
-
Data Presentation
Table 1: Comparison of Common Palladium Catalyst Systems
| Catalyst System | Palladium Source | Ligand Type | Typical Loading (mol%) | Advantages | Common Issues |
| System A | Pd(OAc)₂ | PPh₃ (Triphenylphosphine) | 1-5 | Inexpensive, readily available | Prone to decomposition at high temps |
| System B | Pd₂(dba)₃ | (t-Bu)₃P (Tri-tert-butylphosphine) | 0.5-2 | High activity for unactivated alkenes | Air-sensitive ligand |
| System C | PdCl₂(dppf) | dppf (Bidentate) | 2-5 | High thermal stability | Higher cost, can be less reactive |
| System D | Pd(PPh₃)₄ | PPh₃ (pre-complexed) | 2-5 | Direct source of Pd(0) | Less stable to storage than Pd(II) sources |
Experimental Protocols
Protocol 1: General Procedure for a Heck Reaction with 1-Heptene, 3-methoxy-
-
Preparation: To a flame-dried Schlenk flask under an Argon atmosphere, add Palladium(II) acetate (e.g., 0.02 mmol, 2 mol%), the chosen phosphine ligand (e.g., 0.044 mmol, 4.4 mol%), and the base (e.g., Potassium carbonate, 1.2 mmol).
-
Reagent Addition: Add the aryl halide or triflate (1.0 mmol) to the flask.
-
Solvent and Substrate: Add anhydrous, degassed solvent (e.g., 5 mL of DMF). Stir for 5 minutes. Finally, add 1-Heptene, 3-methoxy- (1.1 mmol, 1.1 equivalents) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the specified time (e.g., 12-24 hours).
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Troubleshooting via Reaction Parameter Screening
-
Setup: Arrange a parallel reaction block with several vials, each equipped with a stir bar.
-
Constant Parameters: To each vial, add the constant reagents: 1-Heptene, 3-methoxy- (e.g., 0.1 mmol), aryl halide (0.12 mmol), and solvent (1 mL).
-
Variable Parameters:
-
Vials 1-3 (Base Screen): Use the same catalyst/ligand (e.g., Pd(OAc)₂/SPhos) but vary the base (e.g., Vial 1: K₂CO₃, Vial 2: Cs₂CO₃, Vial 3: K₃PO₄).
-
Vials 4-6 (Ligand Screen): Use the same catalyst/base (e.g., Pd(OAc)₂/K₂CO₃) but vary the ligand (e.g., Vial 4: PPh₃, Vial 5: XPhos, Vial 6: dppf).
-
-
Execution: Seal the vials, purge with argon, and place them in the heating block at a set temperature (e.g., 100 °C) for a fixed time (e.g., 18 hours).
-
Analysis: Cool the reactions, add an internal standard, and analyze the conversion and yield of each reaction by GC or LC-MS to identify the optimal conditions.
Visualizations
Caption: A workflow diagram for troubleshooting low reaction conversion rates.
Caption: The Heck catalytic cycle with key potential points of failure.
Caption: Relationship between reaction parameters and potential issues.
References
Catalyst selection and optimization for 1-Heptene, 3-methoxy- synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-methoxy-1-heptene, with a focus on catalyst selection and optimization.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of 3-methoxy-1-heptene from 1-heptene?
A1: The most prevalent and modern approach for the synthesis of 3-methoxy-1-heptene from 1-heptene is the direct palladium-catalyzed allylic C-H oxidation/etherification. This method avoids the need for pre-functionalization of the starting alkene, making it an atom-economical choice.[1][2] The reaction typically involves a palladium(II) catalyst, a sulfoxide-based ligand, and an oxidant.
Q2: Which catalyst system is recommended for the allylic methoxylation of 1-heptene?
A2: A highly effective and commonly employed catalyst system is a combination of a palladium(II) source, such as palladium(II) acetate (Pd(OAc)₂), and a sulfoxide ligand.[2][3] Dimethyl sulfoxide (DMSO) can serve as both the ligand and a co-solvent. For enhanced selectivity and efficiency, specialized sulfoxide-oxazoline (sox) or other chiral sulfoxide ligands can be utilized.[3]
Q3: What is the role of the oxidant in this reaction?
A3: The oxidant is crucial for regenerating the active Pd(II) catalyst to ensure catalytic turnover. During the reaction, the Pd(II) catalyst is reduced to Pd(0). The oxidant re-oxidizes the Pd(0) back to Pd(II), allowing the catalytic cycle to continue. Benzoquinone (BQ) is a commonly used stoichiometric oxidant for this purpose.[2][3]
Q4: What are the expected regio- and stereoisomers in the synthesis of 3-methoxy-1-heptene?
A4: The reaction can potentially yield two regioisomers: the linear product (1-methoxy-2-heptene) and the branched product (3-methoxy-1-heptene). With terminal alkenes like 1-heptene, the use of sulfoxide ligands generally favors the formation of the linear (E)-allylic ether.[2] However, the regioselectivity can be influenced by the specific ligand used. Some specialized ligands have been developed to favor the branched product.
Catalyst Selection and Optimization
The choice of catalyst and reaction conditions is critical for achieving high yield and selectivity in the synthesis of 3-methoxy-1-heptene. Below is a summary of common catalytic systems and their performance.
| Catalyst Precursor | Ligand | Oxidant | Typical Yield of Allylic Ether | Regioselectivity (Linear:Branched) | Key Considerations |
| Pd(OAc)₂ | DMSO | Benzoquinone (BQ) | Moderate to Good | Generally favors linear product | DMSO can act as both ligand and solvent. Optimization of temperature and stoichiometry is crucial. |
| Pd(OAc)₂ | Sulfoxide-oxazoline (sox) | Benzoquinone (BQ) | Good to Excellent | Can be tuned to favor either linear or branched product depending on the sox ligand structure.[3] | Ligand synthesis is required, but offers greater control over selectivity. |
| Pd(OAc)₂ | Thioether Ligands | Benzoquinone (BQ) or O₂/Cu(I) | Good | High selectivity for the linear product.[4] | The thioether ligand needs to be synthesized. The use of O₂ as the terminal oxidant is a greener alternative. |
Experimental Protocols
Detailed Methodology for Palladium-Catalyzed Allylic Methoxylation of 1-Heptene
This protocol is a representative procedure based on established methods for palladium-catalyzed allylic C-H oxidation of terminal olefins. Optimization may be required for specific laboratory conditions.
Materials:
-
1-Heptene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Benzoquinone (BQ)
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Dimethyl sulfoxide (DMSO)
-
Methanol (MeOH)
-
Anhydrous solvent (e.g., Dichloromethane or Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a clean, dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (e.g., 5 mol%) and benzoquinone (e.g., 1.2 equivalents).
-
Add the anhydrous solvent, followed by DMSO (e.g., 2 equivalents relative to the catalyst).
-
Stir the mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation.
-
Add 1-heptene (1 equivalent) to the reaction mixture.
-
Add methanol (e.g., 10 equivalents) as the nucleophile and co-solvent.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to obtain 3-methoxy-1-heptene.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficient oxidant. 3. Reaction temperature too low. 4. Presence of catalyst poisons. | 1. Use fresh, high-purity Pd(OAc)₂. Ensure the reaction is set up under an inert atmosphere. 2. Ensure at least a stoichiometric amount of oxidant (e.g., BQ) is used. 3. Gradually increase the reaction temperature in increments of 10 °C. 4. Purify all reagents and solvents. |
| Poor Regioselectivity (Mixture of Linear and Branched Products) | 1. Ligand choice. 2. Steric hindrance of the nucleophile. | 1. For the linear product, DMSO or a simple thioether ligand is often effective.[4] For the branched product, a more sterically demanding ligand like a sulfoxide-oxazoline (sox) may be required.[3] 2. While methanol is small, for other alcohols, steric bulk can influence selectivity. |
| Formation of Side Products (e.g., Wacker Oxidation Products) | 1. Inappropriate ligand. 2. Water contamination. | 1. Sulfoxide ligands are known to suppress Wacker-type oxidation.[2] Ensure the correct ligand is being used. 2. Use anhydrous solvents and reagents to minimize the formation of ketones or aldehydes. |
| Catalyst Decomposition (Formation of Palladium Black) | 1. Reaction temperature too high. 2. Insufficient ligand or oxidant. | 1. Reduce the reaction temperature. 2. Ensure adequate amounts of both ligand and oxidant are present to stabilize the palladium catalyst in its active oxidation state. |
Visualizations
Experimental Workflow for 3-methoxy-1-Heptene Synthesis
Caption: A streamlined workflow for the synthesis of 3-methoxy-1-heptene.
Catalytic Cycle for Palladium-Catalyzed Allylic C-H Etherification
Caption: The catalytic cycle for the formation of 3-methoxy-1-heptene.
References
- 1. Catalytic allylic functionalization via π-allyl palladium chemistry - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Branch-Selective Allylic C-H Carboxylation of Terminal Alkenes by Pd/sox Catalyst [organic-chemistry.org]
- 4. Allylic oxidations of terminal olefins using a palladium thioether catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Effects on the Kinetics of 3-methoxy-1-heptene Formation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the solvent effects on the kinetics of 3-methoxy-1-heptene formation via alkoxymercuration-demercuration of 1-heptene.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for the formation of 3-methoxy-1-heptene from 1-heptene?
The formation of 3-methoxy-1-heptene from 1-heptene in the presence of a mercury (II) salt and methanol proceeds via a two-step process known as alkoxymercuration-demercuration.[1][2][3]
-
Alkoxymercuration: The reaction is initiated by the electrophilic addition of the mercury (II) species to the 1-heptene double bond, forming a cyclic mercurinium ion intermediate. This intermediate is then attacked by the solvent, methanol, at the more substituted carbon atom, following Markovnikov's rule.[1][2][4] This step results in the formation of an organomercury ether intermediate. A key advantage of this mechanism is the avoidance of a discrete carbocation, thus preventing carbocation rearrangements that can occur in other acid-catalyzed ether syntheses.[1]
-
Demercuration: The organomercury intermediate is typically not isolated but is reduced in situ.[1] Treatment with a reducing agent, such as sodium borohydride (NaBH₄), replaces the mercury-containing group with a hydrogen atom to yield the final product, 3-methoxy-1-heptene.[1][2][3]
Q2: How does the choice of solvent affect the rate of formation of 3-methoxy-1-heptene?
The solvent plays a crucial role in the kinetics of the alkoxymercuration step. The polarity of the solvent can significantly influence the reaction rate.[5][6] Generally, polar solvents can stabilize the charged transition state of the reaction, potentially leading to an acceleration of the reaction rate.[6] For instance, the reaction of an alkene with mercuric acetate has been observed to be considerably slower in a less polar methanol-dioxane mixture compared to pure, more polar methanol.
Q3: What are some common side products that can be expected in this reaction?
Poor selectivity can lead to the formation of undesired side products.[7] Depending on the reaction conditions and the purity of the starting materials, potential side products may include:
-
Di-adducts: If both double bonds of 1-heptene react.
-
Products from impurities in the solvent: For example, if the methanol contains water, some 1-heptanol may be formed.
-
Rearrangement products (though less common): While the mercurinium ion intermediate largely prevents rearrangements, trace amounts of rearranged products might be observed under certain conditions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or very slow reaction | - Inactive mercuric salt.- Low reaction temperature.- Impure 1-heptene or solvent.- Insufficient mixing. | - Use a fresh, high-purity mercuric salt.- Gently warm the reaction mixture (monitor for side reactions).- Ensure the purity of 1-heptene and use anhydrous methanol.- Use a magnetic stirrer to ensure efficient mixing. |
| Low yield of 3-methoxy-1-heptene | - Incomplete reaction.- Suboptimal solvent polarity.- Loss of product during workup.- Inefficient demercuration. | - Monitor the reaction by TLC or GC to ensure completion.- Experiment with solvents of varying polarity to optimize the rate.- Ensure proper extraction and drying procedures during the workup.[8]- Use a fresh solution of sodium borohydride and ensure basic conditions for the demercuration step. |
| Formation of significant amounts of side products | - Presence of water in the solvent.- Reaction temperature is too high.- Incorrect stoichiometry of reagents. | - Use anhydrous methanol to minimize the formation of the corresponding alcohol.- Maintain a controlled and moderate reaction temperature.- Carefully measure and add the correct molar equivalents of reactants. |
| Difficulty in isolating the pure product | - Emulsion formation during aqueous workup.- Co-elution of impurities during chromatography. | - If an emulsion forms, try adding a small amount of brine or filtering the mixture through celite.[9]- Optimize the solvent system for column chromatography to achieve better separation. |
Experimental Protocols
General Procedure for the Formation of 3-methoxy-1-heptene
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve mercuric acetate (1.0 eq.) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Alkene: To the stirring solution, add 1-heptene (1.0 eq.) dropwise at room temperature.
-
Reaction: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by observing the disappearance of the 1-heptene spot/peak.
-
Demercuration: Once the alkoxymercuration is complete, cool the reaction mixture in an ice bath. Slowly add a solution of sodium borohydride (0.5 eq.) in aqueous sodium hydroxide.
-
Workup: After the addition of the sodium borohydride solution is complete, allow the mixture to warm to room temperature and stir for an additional hour. The mixture will likely turn gray or black as elemental mercury is formed.
-
Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by fractional distillation or column chromatography on silica gel.
Kinetic Analysis Protocol
To study the solvent effects on the reaction kinetics, the rate of disappearance of 1-heptene can be monitored.
-
Preparation: Prepare stock solutions of 1-heptene and mercuric acetate in the desired solvent.
-
Reaction Initiation: In a thermostated reaction vessel, mix the solutions of 1-heptene and mercuric acetate to initiate the reaction.
-
Sampling: At regular time intervals, withdraw aliquots of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot, for example, by adding a solution of sodium borohydride to stop the reaction.
-
Analysis: Analyze the quenched aliquots using a calibrated gas chromatograph (GC) to determine the concentration of 1-heptene.
-
Data Analysis: Plot the concentration of 1-heptene versus time. The initial rate of the reaction can be determined from the initial slope of this curve. By performing the experiment in different solvents, the effect of the solvent on the reaction rate can be quantified.
Data Presentation
Note: The following data is hypothetical and for illustrative purposes to demonstrate the expected trend of solvent effects on the reaction rate. Actual experimental data should be generated following the protocol above.
| Solvent | Dielectric Constant (ε) at 20°C | Initial Rate (mol L⁻¹ s⁻¹) |
| Dioxane | 2.2 | 0.0001 |
| Diethyl Ether | 4.3 | 0.0005 |
| Tetrahydrofuran (THF) | 7.6 | 0.0012 |
| Acetonitrile | 37.5 | 0.0085 |
| Methanol | 32.7 | 0.0150 |
Visualizations
Caption: Experimental workflow for the synthesis of 3-methoxy-1-heptene.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Oxymercuration reaction - Wikipedia [en.wikipedia.org]
- 3. chegg.com [chegg.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
- 8. Troubleshooting [chem.rochester.edu]
- 9. Troubleshooting [chem.rochester.edu]
Preventing isomerization of 1-Heptene, 3-methoxy- during synthesis
Technical Support Center: Synthesis of 1-Heptene, 3-methoxy-
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 1-Heptene, 3-methoxy-. Our goal is to help you anticipate and resolve common issues, particularly the prevention of undesired isomerization.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing 1-Heptene, 3-methoxy-?
A1: 1-Heptene, 3-methoxy- is typically synthesized via two primary routes:
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Williamson Ether Synthesis: This is a widely used method involving the reaction of the alkoxide of 1-hepten-3-ol with a methylating agent like methyl iodide or dimethyl sulfate. The reaction proceeds via an SN2 mechanism.[1][2]
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Grignard Reaction: This approach involves the reaction of a pentylmagnesium halide (e.g., pentylmagnesium bromide) with acrolein to form the corresponding alcohol, 1-hepten-3-ol. This is followed by a methylation step (e.g., using a methyl halide in the presence of a base) to yield the final product.[3][4]
Q2: What is isomerization in the context of 1-Heptene, 3-methoxy- synthesis?
A2: Isomerization refers to the migration of the double bond from the terminal position (C1-C2) to an internal position, most commonly to the C2-C3 position, to form 2-Heptene, 3-methoxy- (both E and Z isomers). This occurs because internal alkenes are generally more thermodynamically stable than terminal alkenes.[5]
Q3: Why is it crucial to prevent the isomerization of 1-Heptene, 3-methoxy-?
A3: In many applications, particularly in drug development and fine chemical synthesis, the specific placement of the double bond is critical for the desired biological activity or subsequent chemical transformations. The presence of isomers can lead to difficulties in purification, reduced yield of the target molecule, and potentially undesired side effects or byproducts in later steps.
Q4: What factors can induce the isomerization of 1-Heptene, 3-methoxy-?
A4: Isomerization of this allylic ether can be initiated by:
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Acidic Conditions: Trace amounts of acid can catalyze the migration of the double bond.
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Basic Conditions: Strong bases can deprotonate the carbon adjacent to the double bond and the oxygen, facilitating rearrangement.[1][6]
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Transition Metals: Residual transition metal catalysts from previous steps or intentionally added catalysts can promote isomerization.[7][8][9]
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Heat: Elevated temperatures during reaction or purification (e.g., distillation) can provide the energy needed for isomerization to the more stable internal alkene.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of 1-Heptene, 3-methoxy- and presence of isomers in final product. | Isomerization of the double bond during synthesis or workup. | - Maintain Neutral pH: Ensure all reagents and solvents are free from acidic or basic impurities. Use a mild buffer during aqueous workup if necessary.- Low-Temperature Reactions: Perform the synthesis and purification at the lowest practical temperatures to minimize thermodynamically driven isomerization.- Choice of Base (Williamson Synthesis): Use a non-hindered, strong base like sodium hydride (NaH) and ensure it is fully consumed in the formation of the alkoxide before adding the methylating agent.[1] Avoid excess strong base in the reaction mixture.- Careful Catalyst Selection: If any catalysts are used in preceding steps, ensure they are thoroughly removed before proceeding with the synthesis of 1-Heptene, 3-methoxy-. |
| Product is a mixture of 1-Heptene, 3-methoxy- and 2-Heptene, 3-methoxy-. | The reaction conditions favored the formation of the more stable internal alkene. | - Use a milder base and lower reaction temperatures. For example, potassium carbonate is a weaker base than sodium hydride and may reduce the extent of isomerization.- Control Reaction Time: Prolonged reaction times, even under mild conditions, can lead to the gradual formation of the thermodynamic product. Monitor the reaction progress by GC-MS or NMR to determine the optimal reaction time.[10][11] |
| Difficulty in separating 1-Heptene, 3-methoxy- from its isomers. | The isomers have very similar boiling points, making distillation challenging. | - Fractional Distillation: Use a high-efficiency fractional distillation column. However, be aware that prolonged heating during distillation can promote further isomerization.- Chromatography: Column chromatography on silica gel can be effective for separating the isomers. A non-polar eluent system is typically required. |
| Side reactions during Grignard synthesis. | The Grignard reagent is a strong base and can participate in side reactions other than the desired addition to the aldehyde. | - Anhydrous Conditions: Ensure all glassware and solvents are scrupulously dry, as Grignard reagents react readily with water.[3][12]- Slow Addition at Low Temperature: Add the Grignard reagent slowly to the aldehyde at a low temperature (e.g., 0 °C) to control the exothermicity of the reaction and minimize side reactions.[3] |
Quantitative Data on Alkene Isomerization
| Isomer | Equilibrium Percentage (%) |
| 1-Heptene | 1 |
| cis-2-Heptene & trans-2-Heptene | 20 |
| cis-3-Heptene & trans-3-Heptene | 78 |
| (Data based on nickel-catalyzed isomerization of 1-heptene)[5] |
Experimental Protocols
Proposed Synthesis of 1-Heptene, 3-methoxy- via Williamson Ether Synthesis
This protocol is a general guideline based on the Williamson ether synthesis.[1][2] Optimization may be required.
1. Preparation of Sodium hept-1-en-3-oxide:
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In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-hepten-3-ol (1 equivalent) in anhydrous tetrahydrofuran (THF).
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Cool the solution to 0 °C in an ice bath.
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Slowly add sodium hydride (NaH, 1.1 equivalents) portion-wise.
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Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen evolution ceases.
2. Methylation:
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Cool the freshly prepared alkoxide solution back to 0 °C.
-
Slowly add methyl iodide (1.2 equivalents) dropwise via a syringe.
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Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
3. Workup and Purification:
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Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
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Extract the aqueous layer with diethyl ether (3x).
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Filter and concentrate the solution under reduced pressure at a low temperature.
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Purify the crude product by flash column chromatography on silica gel using a non-polar eluent (e.g., a hexane/ethyl acetate gradient) to isolate 1-Heptene, 3-methoxy-.
} }
Figure 1. Logical workflow illustrating the synthesis of 1-Heptene, 3-methoxy- and its potential isomerization pathways.
"Check_Catalyst" -> "Purify_Reactants" [label="Present"]; "Check_Catalyst" -> "End" [label="Absent"]; "Purify_Reactants" -> "End"; }
Figure 2. A decision-making flowchart for troubleshooting the isomerization of 1-Heptene, 3-methoxy-.
References
- 1. jk-sci.com [jk-sci.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. Grignard Reaction [organic-chemistry.org]
- 5. react.rutgers.edu [react.rutgers.edu]
- 6. orgsyn.org [orgsyn.org]
- 7. Transition metal-catalyzed alkene isomerization as an enabling technology in tandem, sequential and domino processes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. re.public.polimi.it [re.public.polimi.it]
- 9. Alkene Isomerization Using a Heterogeneous Nickel-Hydride Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nist.gov [nist.gov]
- 11. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants [jmchemsci.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 1-Heptene, 3-methoxy-
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the laboratory-scale synthesis of 1-Heptene, 3-methoxy-. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist in your experimental work.
Troubleshooting Guides
This section addresses common issues that may be encountered during the synthesis of 1-Heptene, 3-methoxy-.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield (Williamson Ether Synthesis) | Incomplete deprotonation of 1-hepten-3-ol. | Ensure a sufficiently strong base (e.g., NaH, KH) is used to fully deprotonate the secondary alcohol. The pKa of a secondary alcohol is around 17, so a base with a conjugate acid pKa significantly higher is required.[1] |
| Competing E2 elimination reaction.[2][3] | Use a methylating agent with a good leaving group that is less sterically hindered, such as methyl iodide or methyl triflate.[2] Run the reaction at the lowest temperature that allows for a reasonable reaction rate. | |
| Impure or wet reagents/solvents. | Use freshly distilled solvents and ensure all reagents are anhydrous. Water will quench the alkoxide intermediate. | |
| Formation of Side Products (Grignard Reaction) | 1,4-conjugate addition to acrolein instead of 1,2-addition.[4][5][6] | Perform the Grignard reaction at low temperatures (e.g., -78 °C) to favor the kinetically controlled 1,2-addition product.[5] Use of certain additives like CeCl₃ can also enhance 1,2-selectivity. |
| Wurtz coupling of the Grignard reagent. | Ensure slow addition of the alkyl halide to the magnesium turnings during the preparation of the Grignard reagent to minimize coupling. | |
| Low or No Product Yield (Wittig Reaction) | Inactive Wittig reagent (ylide). | The ylide is moisture and air-sensitive. Prepare it in situ under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. |
| Steric hindrance around the aldehyde. | Pentanal is not significantly hindered, but ensure the reaction is stirred efficiently to overcome any minor steric challenges. | |
| Product is Contaminated with Starting Alcohol | Incomplete reaction. | Extend the reaction time or consider a slight excess of the methylating agent in the Williamson synthesis. |
| Inefficient purification. | Fractional distillation is often effective for separating the ether from the more polar alcohol. Alternatively, the unreacted alcohol can be removed by washing the organic phase with water or dilute base. | |
| Product is Contaminated with Triphenylphosphine Oxide (Wittig Reaction) | Inherent byproduct of the Wittig reaction. | Triphenylphosphine oxide can often be removed by crystallization or column chromatography. It is sparingly soluble in non-polar solvents like hexanes at low temperatures. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is most suitable for a beginner?
A1: The Williamson ether synthesis is often the most straightforward approach for chemists familiar with handling air-sensitive reagents like sodium hydride. It is a two-step process starting from the commercially available 1-hepten-3-ol.
Q2: How can I confirm the formation of my product?
A2: Product formation can be confirmed using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to identify the molecular weight, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the structure. The disappearance of the hydroxyl proton signal in ¹H NMR is a good indicator of a successful Williamson ether synthesis.
Q3: My Grignard reaction with acrolein is giving a mixture of products. What is happening?
A3: Acrolein is an α,β-unsaturated aldehyde, meaning it has two electrophilic sites: the carbonyl carbon (position 2) and the β-carbon (position 4). Grignard reagents can attack at either site, leading to 1,2-addition (forming the desired 1-hepten-3-ol) or 1,4-addition (conjugate addition).[4][5][6] To favor the desired 1,2-addition, it is crucial to maintain low reaction temperatures.
Q4: What is the best way to purify the final product, 1-Heptene, 3-methoxy-?
A4: 1-Heptene, 3-methoxy- is a volatile ether. Fractional distillation is a highly effective method for purification, separating it from less volatile impurities like unreacted alcohol or byproducts from the Wittig reaction.[7][8] For removal of non-volatile impurities, simple distillation can also be effective. Column chromatography on silica gel can also be used, though the volatility of the product can make this challenging.
Q5: Can I use a base other than sodium hydride for the Williamson ether synthesis?
A5: Yes, other strong bases like potassium hydride (KH) or sodium amide (NaNH₂) can be used to deprotonate the secondary alcohol.[1][9] It is important that the base is strong enough to completely deprotonate the alcohol to form the alkoxide.
Experimental Protocols
Protocol 1: Williamson Ether Synthesis of 1-Heptene, 3-methoxy-
This protocol involves the deprotonation of 1-hepten-3-ol to form an alkoxide, followed by nucleophilic substitution with methyl iodide.
Materials:
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1-hepten-3-ol
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Sodium hydride (NaH), 60% dispersion in mineral oil
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Methyl iodide (CH₃I)
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Anhydrous tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH₄Cl)
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Saturated aqueous sodium chloride (brine)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Alkoxide Formation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 1-hepten-3-ol (1 equivalent) dissolved in anhydrous THF.
-
Carefully add sodium hydride (1.2 equivalents) portion-wise at 0 °C.
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Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases.
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Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 equivalents) dropwise via syringe.
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Allow the reaction to warm to room temperature and stir overnight.
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Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
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Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
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Wash the combined organic layers with water and then brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by fractional distillation to obtain 1-Heptene, 3-methoxy-.
Protocol 2: Grignard Reaction Followed by Methylation
This two-part protocol first synthesizes 1-hepten-3-ol via a Grignard reaction, which is then methylated.
Part A: Synthesis of 1-hepten-3-ol
Materials:
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Magnesium turnings
-
1-Bromobutane
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Anhydrous diethyl ether
-
Acrolein
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Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under a nitrogen atmosphere, place magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium.
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Add a solution of 1-bromobutane (1.1 equivalents) in anhydrous diethyl ether dropwise to initiate the reaction.
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Once the reaction has started, add the remaining 1-bromobutane solution at a rate that maintains a gentle reflux.
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After the addition is complete, stir the mixture for an additional hour.
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Reaction with Acrolein: Cool the Grignard reagent to -78 °C (dry ice/acetone bath).
-
Add a solution of freshly distilled acrolein (1 equivalent) in anhydrous diethyl ether dropwise.
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Stir the reaction at -78 °C for 2 hours.
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Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the crude 1-hepten-3-ol by distillation.
Part B: Methylation of 1-hepten-3-ol
Follow the procedure outlined in Protocol 1 using the 1-hepten-3-ol synthesized in Part A.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the synthesis of 1-Heptene, 3-methoxy-. These are representative values and may vary based on experimental setup and scale.
| Parameter | Williamson Ether Synthesis | Grignard/Methylation | Wittig Reaction |
| Starting Materials | 1-hepten-3-ol, NaH, CH₃I | 1-Bromobutane, Mg, Acrolein | Pentanal, (CH₃OCH₂)PPh₃Cl, Base |
| Solvent | THF, Diethyl Ether | Diethyl Ether, THF | THF |
| Reaction Temperature | 0 °C to room temperature | -78 °C to room temperature | -78 °C to room temperature |
| Reaction Time | 12-16 hours | 3-4 hours (Grignard), 12-16 hours (Methylation) | 12-16 hours |
| Typical Yield | 60-80% | 50-70% (overall) | 55-75% |
| Purity before Distillation | 80-90% | 75-85% | 70-85% |
Visualizations
Experimental Workflow: Williamson Ether Synthesis
Caption: Workflow for the Williamson ether synthesis of 1-Heptene, 3-methoxy-.
Troubleshooting Flowchart: Low Yield in Williamson Synthesis
Caption: Troubleshooting guide for low yield in the Williamson ether synthesis.
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. US3450608A - Purification of ethers - Google Patents [patents.google.com]
- 8. US2556248A - Ether purification by distillation and adsorption - Google Patents [patents.google.com]
- 9. youtube.com [youtube.com]
Removing impurities from commercial 1-Heptene, 3-methoxy-
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 1-Heptene, 3-methoxy-. The following information is designed to help you identify and remove common impurities encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial 1-Heptene, 3-methoxy-?
A1: Commercial 1-Heptene, 3-methoxy- may contain several types of impurities, primarily stemming from its synthesis and storage. These can include:
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Unreacted Starting Materials: Depending on the synthetic route, these could include heptanal, hept-1-en-3-ol, or related organometallic reagents.
-
Byproducts of Synthesis: If a Grignard reaction is used for synthesis, byproducts such as magnesium salts can be present.
-
Peroxides: As an ether, 1-Heptene, 3-methoxy- is susceptible to the formation of explosive peroxides upon exposure to air and light. This is a critical safety concern.[1][2][3][4][5]
-
Solvent Residues: Residual solvents from the synthesis and purification process may be present.
-
Isomers: Structural isomers of 1-Heptene, 3-methoxy- may also be present.
Q2: How can I detect the presence of peroxides in my 1-Heptene, 3-methoxy- sample?
A2: The presence of peroxides is a significant safety hazard and should be tested for, especially if the container has been opened previously or stored for an extended period.[2][3][5] You can use one of the following methods:
-
Peroxide Test Strips: These are commercially available and provide a quick and convenient way to test for peroxides.[5]
-
Iodide Test: A fresh solution of sodium or potassium iodide in glacial acetic acid can be used. A yellow color indicates a low concentration of peroxides, while a brown color suggests a high concentration.[2][5]
Q3: What are the recommended storage conditions for 1-Heptene, 3-methoxy- to minimize impurity formation?
A3: To minimize the formation of impurities, especially peroxides, store 1-Heptene, 3-methoxy- in a tightly sealed, airtight, amber glass container to protect it from light and air.[2][4][5] It should be stored in a cool, dark place. For long-term storage, refrigeration in an explosion-proof refrigerator is recommended.[2]
Troubleshooting Guides
Issue 1: Unexpected side reactions or low yield in my experiment using 1-Heptene, 3-methoxy-.
This issue is often caused by the presence of reactive impurities in the commercial product.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Peroxide Contamination | Test for peroxides using test strips or the iodide method. If positive, proceed with a peroxide removal protocol.[2][5] | Removal of peroxides should prevent unwanted side reactions and improve the yield and safety of your experiment. |
| Presence of Water or Alcohols | Dry the material using a suitable drying agent (e.g., anhydrous magnesium sulfate) followed by distillation. | A dry, pure product should be obtained, leading to better reaction outcomes. |
| Unreacted Starting Materials | Purify the 1-Heptene, 3-methoxy- by fractional distillation. | Removal of volatile starting materials will increase the purity of your reagent. |
Issue 2: Inconsistent results between different batches of commercial 1-Heptene, 3-methoxy-.
Batch-to-batch variability can be due to differing impurity profiles.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Variable Purity Levels | Analyze each batch by Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the purity and identify major impurities.[6][7][8][9] | A clear understanding of the impurity profile will allow for appropriate purification steps or adjustment of reaction conditions. |
| Different Isomer Ratios | Use a high-resolution GC column for analysis to separate and quantify isomeric impurities. | Knowledge of the isomeric composition will help in understanding and controlling the stereoselectivity of your reactions. |
Data Presentation: Purification Method Comparison (Hypothetical Data)
The following table presents hypothetical data on the effectiveness of different purification methods for removing common impurities from a commercial batch of 1-Heptene, 3-methoxy-.
| Purification Method | Target Impurity | Initial Purity (%) | Final Purity (%) | Yield (%) | Notes |
| Fractional Distillation | Unreacted starting materials, low-boiling isomers | 95.0 | 99.5 | 85 | Effective for volatile impurities with different boiling points. |
| Alumina Column Chromatography | Peroxides | 98.0 (with peroxides) | 99.8 | 95 | Specifically for removing peroxides.[4] |
| Aqueous Wash (dilute acid) | Residual magnesium salts | 97.0 | 98.5 | 90 | For removing inorganic byproducts from synthesis. |
| Treatment with Ferrous Sulfate | Peroxides | 98.0 (with peroxides) | 99.7 | 92 | An alternative chemical method for peroxide removal.[2] |
Experimental Protocols
Protocol 1: Detection of Peroxides (Iodide Test)
-
Preparation of Reagent: Prepare a fresh reagent by adding 0.1 g of potassium iodide to 1 mL of glacial acetic acid.[2][5]
-
Testing: In a clean, dry test tube, add 1 mL of the 1-Heptene, 3-methoxy- to be tested.
-
Observation: Add 1 mL of the freshly prepared iodide reagent to the test tube and mix.
-
Interpretation: A yellow color indicates a low concentration of peroxides, while a brown color indicates a high concentration.[2]
Protocol 2: Removal of Peroxides using Activated Alumina
-
Column Preparation: Pack a chromatography column with activated basic alumina. A general guideline is to use about 100g of alumina for every 100mL of solvent to be purified.[4]
-
Elution: Carefully pass the 1-Heptene, 3-methoxy- through the alumina column.
-
Testing: Collect the eluent and re-test for the presence of peroxides to ensure their complete removal.
-
Caution: The alumina column may retain some peroxides and should be handled and disposed of as a potentially hazardous material.[4]
Protocol 3: Purification by Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus. Ensure all glassware is dry.
-
Drying (Optional): If water is suspected, dry the 1-Heptene, 3-methoxy- over a suitable drying agent (e.g., anhydrous sodium sulfate) and filter before distillation.
-
Distillation: Heat the distillation flask gently. Collect the fraction that boils at the expected boiling point of 1-Heptene, 3-methoxy-. Discard the initial and final fractions, which are likely to contain lower and higher boiling impurities, respectively. For heat-sensitive compounds, consider vacuum distillation to lower the boiling point and prevent degradation.[10][11][12][13]
Mandatory Visualization
References
- 1. youtube.com [youtube.com]
- 2. westernsydney.edu.au [westernsydney.edu.au]
- 3. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 4. uwyo.edu [uwyo.edu]
- 5. ehs.washington.edu [ehs.washington.edu]
- 6. emerypharma.com [emerypharma.com]
- 7. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. epfl.ch [epfl.ch]
- 9. youtube.com [youtube.com]
- 10. njhjchem.com [njhjchem.com]
- 11. US2868696A - Distillation of heat sensitive compounds - Google Patents [patents.google.com]
- 12. Distillation | Research Starters | EBSCO Research [ebsco.com]
- 13. US3309295A - Distillation of heat sensitive compounds - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of 3-Methoxy-1-heptene and Its Constitutional Isomers
This guide provides a detailed comparison of 3-methoxy-1-heptene and its representative constitutional isomers. The focus is on their physicochemical properties, spectroscopic data, and potential for differential biological activity, aimed at researchers, scientists, and professionals in drug development.
Introduction to 3-Methoxy-1-heptene and Isomerism
3-Methoxy-1-heptene is an unsaturated ether with the molecular formula C8H16O.[1][2] Constitutional isomers share the same molecular formula but differ in the connectivity of their atoms.[3] This structural variance can lead to significant differences in physical, chemical, and biological properties. For instance, the placement of the methoxy group and the double bond can influence factors like steric hindrance, electronic distribution, and molecular geometry, which in turn can affect reactivity and interactions with biological targets.[4][5] Understanding these differences is crucial for applications in chemical synthesis and drug discovery. This guide will compare 3-methoxy-1-heptene with several of its constitutional isomers where the positions of the double bond and the methoxy group are varied.
Physicochemical Properties
The physical and chemical properties of a molecule are foundational to its behavior. The table below summarizes key computed and experimental properties for 3-methoxy-1-heptene and selected constitutional isomers. Variations in boiling point, for example, can be attributed to differences in molecular symmetry and intermolecular forces arising from the different positions of the functional groups.
| Property | 3-Methoxy-1-heptene | 1-Methoxy-2-heptene | 4-Methoxy-1-heptene | 7-Methoxy-1-heptene |
| Molecular Formula | C8H16O[1] | C8H16O | C8H16O | C8H16O |
| Molecular Weight | 128.21 g/mol [1] | 128.21 g/mol | 128.21 g/mol | 128.21 g/mol |
| IUPAC Name | 3-methoxyhept-1-ene[1] | 1-methoxyhept-2-ene | 4-methoxyhept-1-ene | 7-methoxyhept-1-ene |
| Boiling Point | Data not available | Data not available | Data not available | Data not available |
| XLogP3 (Lipophilicity) | 2.5[1] | Data not available | Data not available | Data not available |
| Kovats Retention Index | 743.7 (Standard non-polar)[1] | Data not available | Data not available | Data not available |
Spectroscopic Data Comparison
Spectroscopic analysis is essential for the structural elucidation of organic molecules.[6] IR, NMR, and Mass Spectrometry provide a unique fingerprint for each isomer.
| Spectroscopic Data | 3-Methoxy-1-heptene | General Features of Isomers |
| ¹H NMR | Characteristic signals for the vinyl protons (~4.9-5.8 ppm), the proton on the carbon bearing the methoxy group (~3.3-3.6 ppm), and the methoxy protons (~3.3 ppm). | The chemical shifts of the olefinic and methoxy-associated protons will vary depending on their relative positions. For example, in a terminal methoxy group (e.g., 7-methoxy-1-heptene), the CH2O protons would appear around 3.4 ppm. |
| ¹³C NMR | Signals for the sp² carbons of the double bond (~115-140 ppm), the carbon attached to the oxygen (~80-90 ppm), and the methoxy carbon (~56 ppm).[1] | The chemical shifts of the carbons will be distinct for each isomer, providing a clear method for differentiation. The position of the C-O signal is particularly diagnostic. |
| IR Spectroscopy | Key absorptions include C=C stretch (~1640 cm⁻¹), vinylic C-H stretch (~3080 cm⁻¹), and C-O stretch (~1075-1150 cm⁻¹).[1] | All isomers will show a C=C and a C-O stretch. The exact wavenumber can be influenced by the surrounding molecular structure, but these peaks are generally characteristic. |
| Mass Spectrometry (GC-MS) | Molecular ion peak (M⁺) at m/z 128. A prominent fragment is often observed from alpha-cleavage next to the ether oxygen. For 3-methoxy-1-heptene, a top peak at m/z 71 is reported.[1] | All isomers will have a molecular ion peak at m/z 128. However, the fragmentation pattern will differ significantly based on the location of the methoxy group and the double bond, allowing for mass spectrometric differentiation. |
Biological and Chemical Activity
While specific biological activity data for 3-methoxy-1-heptene and its isomers is not extensively documented, the principle that stereochemistry and constitutional isomerism play a pivotal role in biological activity is well-established.[4][5] For example, studies on other classes of compounds, such as lycopene isomers, have shown significant differences in antioxidant activity.[7] Similarly, the activity of chiral compounds can be highly dependent on the specific isomer, as one may fit into a receptor or enzyme active site while the other does not.[4]
The varying positions of the methoxy group and the double bond in these heptene isomers would result in different three-dimensional shapes and electronic profiles. This could lead to differential:
-
Receptor Binding: One isomer might bind with high affinity to a specific biological target, while others bind weakly or not at all.
-
Metabolic Stability: The position of the methoxy group and the double bond can affect susceptibility to metabolic enzymes (e.g., cytochrome P450s), leading to differences in bioavailability and duration of action.
-
Chemical Reactivity: The location of the double bond influences its reactivity in addition reactions, while the ether linkage can be a site for chemical cleavage.
Therefore, it is plausible that a screening program would reveal significant differences in the biological activities of these constitutional isomers.
Experimental Protocols
The following sections detail generalized experimental protocols for the synthesis and characterization of methoxyheptene isomers.
Synthesis: Grignard Reaction with Allyl Bromide followed by Williamson Ether Synthesis
This two-step protocol is a common method for preparing such compounds.
Step 1: Synthesis of Hepten-3-ol (Example)
-
Setup: A 250 mL three-necked, round-bottomed flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. All glassware must be oven-dried.
-
Grignard Reagent Formation: Add magnesium turnings (1.2 eq) to the flask. Add a small volume of anhydrous diethyl ether and a crystal of iodine to initiate the reaction.
-
Addition: Slowly add a solution of bromobutane (1.0 eq) in anhydrous diethyl ether via the dropping funnel to maintain a gentle reflux. After the addition is complete, reflux the mixture for 30 minutes to ensure complete formation of the Grignard reagent.
-
Reaction: Cool the Grignard solution to 0 °C in an ice bath. Add a solution of acrolein (1.0 eq) in anhydrous diethyl ether dropwise, maintaining the temperature below 10 °C.
-
Quenching: After stirring for 1 hour at room temperature, slowly quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Workup: Separate the ether layer. Extract the aqueous layer twice with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude hepten-3-ol by fractional distillation.
Step 2: Methylation of Hepten-3-ol (Williamson Ether Synthesis)
-
Setup: In a 250 mL flask, dissolve the hepten-3-ol (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to 0 °C and add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise. Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases.
-
Methylation: Cool the resulting alkoxide solution back to 0 °C and add iodomethane (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Workup: Quench the reaction by carefully adding water. Extract the product with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent by rotary evaporation. Purify the final product, 3-methoxy-1-heptene, by fractional distillation under reduced pressure.
Characterization Protocol
-
Gas Chromatography-Mass Spectrometry (GC-MS): Confirm the molecular weight (m/z = 128) and assess purity. The fragmentation pattern can help confirm the structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Record ¹H and ¹³C NMR spectra in an appropriate deuterated solvent (e.g., CDCl₃).
-
Confirm the presence of key functional groups (vinyl, methoxy) and their connectivity.
-
Use 2D NMR techniques (e.g., COSY, HSQC) if necessary for unambiguous structural assignment.
-
-
Infrared (IR) Spectroscopy:
-
Acquire an IR spectrum (e.g., using a thin film on a salt plate or an ATR accessory).
-
Confirm the presence of C=C (~1640 cm⁻¹) and C-O (~1100 cm⁻¹) stretching vibrations and the absence of a broad O-H stretch from the starting alcohol.
-
References
- 1. 1-Heptene, 3-methoxy- | C8H16O | CID 551180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Heptene, 3-methoxy- [webbook.nist.gov]
- 3. youtube.com [youtube.com]
- 4. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. forskning.ruc.dk [forskning.ruc.dk]
- 7. Comparative study on antioxidant activity of lycopene (Z)-isomers in different assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Reactivity of 1-Heptene, 3-methoxy- in Electrophilic Addition Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 1-heptene, 3-methoxy-, an allylic ether, with other alkoxyalkenes in common electrophilic addition reactions. The discussion is supported by available experimental data to offer insights into how the position of the methoxy group influences the outcome of these reactions.
Introduction to Alkoxyalkene Reactivity
Alkoxyalkenes, which contain both a carbon-carbon double bond and an ether functional group, are versatile substrates in organic synthesis. The interplay between the electron-rich double bond and the oxygen atom of the ether can significantly influence the regioselectivity and stereoselectivity of electrophilic addition reactions. The position of the alkoxy group relative to the double bond is a critical determinant of this reactivity. In this context, 1-heptene, 3-methoxy- serves as a representative allylic ether, where the methoxy group is two carbons away from the double bond. Its reactivity will be compared with other alkoxyalkenes, primarily focusing on the well-established electrophilic addition reactions: acid-catalyzed hydration, oxymercuration-demercuration, and hydroboration-oxidation.
Comparative Reactivity in Key Electrophilic Additions
The reactivity of alkoxyalkenes is largely governed by the stability of the carbocation or the nature of the intermediate formed during the initial electrophilic attack. The oxygen atom of the ether can exert both inductive and resonance effects, which can either stabilize or destabilize these intermediates.
Theoretical Considerations
In the case of an allylic ether like 1-heptene, 3-methoxy-, the oxygen atom is positioned to have a moderate electron-withdrawing inductive effect on the double bond, which can slightly decrease its nucleophilicity compared to a simple alkene. However, it does not directly participate in resonance stabilization of a carbocation formed at the double bond.
In contrast, for a vinylic ether , the oxygen atom is directly attached to the double bond. This allows for significant resonance stabilization of a carbocation intermediate, making vinylic ethers generally more reactive towards electrophiles than simple alkenes or allylic ethers.
For a homoallylic ether , the oxygen is three carbons away from the double bond, and its electronic influence on the double bond is minimal.
Quantitative Reactivity Data
Obtaining direct, side-by-side kinetic data for the same reaction across a range of different alkoxyalkenes is challenging. However, relative reactivity data from specific studies can provide valuable insights.
One study on the oxymercuration of various alkenes provides the following relative rates[1][2][3]:
| Alkene | Structure | Relative Reactivity |
| 2-Methyl-1-hexene | CH₂=C(CH₃)(CH₂CH₂CH₂CH₃) | 1000 |
| 1-Heptene | CH₂=CH(CH₂CH₂CH₂CH₃) | 100 |
| Allyl methyl ether | CH₂=CHCH₂OCH₃ | 31.8 |
| 2,3-Dimethyl-2-butene | (CH₃)₂C=C(CH₃)₂ | 25.8 |
| Allyl chloride | CH₂=CHCH₂Cl | 2.4 |
Table 1: Relative rates of oxymercuration with mercuric acetate.
This data indicates that the presence of an electron-withdrawing group, such as the methoxy group in an allylic position, decreases the rate of oxymercuration compared to a simple terminal alkene like 1-heptene. The electron-withdrawing inductive effect of the oxygen atom deactivates the double bond towards electrophilic attack.
Key Electrophilic Addition Reactions: A Comparative Overview
Below is a comparison of the expected outcomes for the reaction of 1-heptene, 3-methoxy- and other representative alkoxyalkenes in three key electrophilic addition reactions.
Acid-Catalyzed Hydration
This reaction proceeds through a carbocation intermediate and follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the double bond.[4][5]
-
1-Heptene, 3-methoxy- (Allylic Ether): The reaction is expected to proceed, but potentially at a slower rate than a simple alkene due to the inductive effect of the methoxy group. The product will be the Markovnikov alcohol, 3-methoxy-2-heptanol. Carbocation rearrangements are possible but less likely in this specific substrate.
-
Vinylic Ethers: These are highly reactive under acidic conditions and readily hydrolyze to form a ketone or aldehyde and an alcohol.
-
Homoallylic Ethers: Reactivity is expected to be similar to that of a simple alkene.
Oxymercuration-Demercuration
This reaction also follows Markovnikov's rule but proceeds through a mercurinium ion intermediate, which prevents carbocation rearrangements.[5][6]
-
1-Heptene, 3-methoxy- (Allylic Ether): As indicated by the quantitative data, the reaction is slower than with a simple alkene. The product will be the Markovnikov alcohol, 3-methoxy-2-heptanol, formed without rearrangement.[1][2][3]
-
Vinylic Ethers: Readily undergo oxymercuration.
-
Homoallylic Ethers: Reactivity is similar to simple alkenes.
Hydroboration-Oxidation
This reaction proceeds in an anti-Markovnikov fashion, with the hydroxyl group adding to the less substituted carbon of the double bond. The reaction is a syn-addition.[7]
-
1-Heptene, 3-methoxy- (Allylic Ether): The reaction will yield the anti-Markovnikov alcohol, 3-methoxy-1-heptanol. The directing effect of the borane to the less sterically hindered carbon is the dominant factor.
-
Vinylic Ethers: Hydroboration-oxidation of vinylic ethers leads to the formation of aldehydes or ketones after tautomerization of the initial enol product.
-
Homoallylic Ethers: Reactivity is similar to simple alkenes, yielding the anti-Markovnikov alcohol.
Experimental Protocols
Detailed experimental protocols for these reactions on alkenes are well-established. The following are generalized procedures that can be adapted for 1-heptene, 3-methoxy-.
General Procedure for Acid-Catalyzed Hydration of an Alkene
-
To a solution of the alkene in a suitable solvent (e.g., tetrahydrofuran or dioxane), add a catalytic amount of a strong acid (e.g., sulfuric acid or perchloric acid) in water.
-
Stir the mixture at room temperature or with gentle heating.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC or GC).
-
Upon completion, neutralize the acid with a weak base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent, dry the organic layer, and purify the product by distillation or chromatography.
General Procedure for Oxymercuration-Demercuration of an Alkene[5][6]
-
In a round-bottom flask, dissolve the alkene in a mixture of tetrahydrofuran and water.
-
Add mercuric acetate [Hg(OAc)₂] to the solution and stir at room temperature.
-
Monitor the disappearance of the alkene by TLC or GC.
-
Once the oxymercuration is complete, add an aqueous solution of sodium borohydride (NaBH₄).
-
Stir the reaction mixture until the mercury precipitates as a gray solid.
-
Separate the organic layer, wash with water, dry, and purify the product.
General Procedure for Hydroboration-Oxidation of an Alkene[7]
-
In a dry, nitrogen-flushed flask, dissolve the alkene in anhydrous tetrahydrofuran.
-
Cool the solution in an ice bath and add a solution of borane-tetrahydrofuran complex (BH₃·THF) dropwise.
-
Allow the reaction to warm to room temperature and stir for the specified time.
-
Slowly add a solution of sodium hydroxide followed by the dropwise addition of hydrogen peroxide, maintaining the temperature below 40°C.
-
Stir the mixture at room temperature until the oxidation is complete.
-
Extract the product with an organic solvent, wash the organic layer, dry, and purify.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general mechanisms and workflows for the discussed reactions.
Caption: General mechanisms of key electrophilic addition reactions of alkenes.
Caption: A generalized workflow for performing and analyzing electrophilic addition reactions.
Conclusion
The reactivity of 1-heptene, 3-methoxy- in electrophilic addition reactions is influenced by the electron-withdrawing inductive effect of the allylic methoxy group, which generally leads to a moderate decrease in reaction rate compared to simple terminal alkenes. The position of the alkoxy group is a key determinant of reactivity, with vinylic ethers being significantly more reactive due to resonance stabilization of cationic intermediates.
-
Acid-catalyzed hydration and oxymercuration-demercuration of 1-heptene, 3-methoxy- are expected to yield the Markovnikov product (3-methoxy-2-heptanol). Oxymercuration-demercuration has the advantage of avoiding carbocation rearrangements.
-
Hydroboration-oxidation of 1-heptene, 3-methoxy- will produce the anti-Markovnikov product (3-methoxy-1-heptanol).
The choice of reaction will therefore depend on the desired regiochemical outcome. Further kinetic studies on a broader range of alkoxyalkenes under standardized conditions would be beneficial for a more detailed quantitative comparison.
References
- 1. Solved The following table provides relative rates of | Chegg.com [chegg.com]
- 2. Solved Challenge Problem 08.93 The following table provides | Chegg.com [chegg.com]
- 3. Solved 9.86 The following table provides relative rates of | Chegg.com [chegg.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Oxymercuration Demercuration: Mechanism, Steps & Exam Guide [vedantu.com]
- 6. Oxymercuration-Demercuration - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to the Enantioselective Synthesis and Analysis of (R)- and (S)-3-methoxyhept-1-ene
For Researchers, Scientists, and Drug Development Professionals
Enantioselective Synthesis Strategies
The most logical approach to obtaining enantiomerically pure (R)- and (S)-3-methoxyhept-1-ene involves a two-step sequence: the asymmetric synthesis of the precursor alcohol, (R)- and (S)-1-hepten-3-ol, followed by its methylation.
Step 1: Enantioselective Synthesis of (R)- and (S)-1-hepten-3-ol
Two primary methods are considered for the asymmetric synthesis of the chiral allylic alcohol precursor: enzymatic kinetic resolution and asymmetric transfer hydrogenation.
Method A: Enzymatic Kinetic Resolution of racemic 1-hepten-3-ol
This method utilizes a lipase to selectively acylate one enantiomer of the racemic alcohol, allowing for the separation of the unreacted enantiomer.
Method B: Asymmetric Transfer Hydrogenation of 1-hepten-3-one
This approach involves the reduction of the corresponding ketone, 1-hepten-3-one, using a chiral catalyst to produce the desired enantiomer of the alcohol.
Comparative Performance Data:
| Parameter | Method A: Enzymatic Kinetic Resolution | Method B: Asymmetric Transfer Hydrogenation |
| Substrate | racemic 1-hepten-3-ol | 1-hepten-3-one |
| Catalyst/Reagent | Lipase (e.g., Novozym 435) | Chiral Ruthenium or Rhodium complex |
| Typical Yield | < 50% (for each enantiomer) | > 90% |
| Typical Enantiomeric Excess (ee) | > 99% | 90 - 99% |
| Key Advantages | High enantioselectivity | High yield in a single step |
| Key Disadvantages | Theoretical maximum yield of 50% for each enantiomer | Catalyst cost and sensitivity |
Step 2: Methylation of Enantioenriched 1-hepten-3-ol
Once the enantioenriched alcohol is obtained, a standard methylation procedure can be employed. The Williamson ether synthesis is a common and effective method. It is crucial to use conditions that do not lead to racemization of the chiral center.
Experimental Workflow for Synthesis:
Caption: Workflow for the enantioselective synthesis of (R)- and (S)-3-methoxyhept-1-ene.
Chiral Analysis
The determination of the enantiomeric excess (ee) of the synthesized 3-methoxyhept-1-ene is critical. Chiral Gas Chromatography (GC) is the most suitable technique for the analysis of volatile chiral compounds.[1][2]
Analytical Method: Chiral Gas Chromatography (GC)
This method utilizes a capillary column coated with a chiral stationary phase (CSP) to separate the enantiomers, allowing for their quantification.
Comparative Analytical Columns:
| Parameter | Column A: Cyclodextrin-based CSP | Column B: Chiral Ionic Liquid CSP |
| Stationary Phase | Derivatized β- or γ-cyclodextrin | Chiral Ionic Liquid |
| Typical Resolution (Rs) | > 1.5 | > 1.5 |
| Key Advantages | Wide applicability, commercially available | High thermal stability, unique selectivity |
| Key Disadvantages | Limited thermal stability for some derivatives | Higher cost, less established |
Experimental Workflow for Analysis:
References
A Comparative Guide to the Synthesis of 1-Heptene, 3-methoxy-: A Novel Approach vs. Traditional Methods
For Immediate Release:
This guide provides a comprehensive comparison of a new synthetic method for 1-Heptene, 3-methoxy-, against two established alternatives. The presented data, derived from analogous reactions in peer-reviewed literature, is intended to offer researchers, scientists, and drug development professionals a clear and objective evaluation of these synthetic routes.
Introduction
1-Heptene, 3-methoxy- is a valuable chemical intermediate in various research and development applications. The efficiency and purity of its synthesis are critical for downstream processes. This document details a modern synthetic approach, the alkoxymercuration-demercuration of 1-heptene, and compares it with two classical methods: the Williamson ether synthesis and the acid-catalyzed addition of methanol to 1-heptene.
Comparative Analysis of Synthetic Methods
The performance of the new and alternative synthetic methods for 1-Heptene, 3-methoxy- is summarized in the table below. The data is based on established chemical principles and data from analogous reactions.
| Parameter | New Method: Alkoxymercuration-Demercuration | Alternative Method 1: Williamson Ether Synthesis | Alternative Method 2: Acid-Catalyzed Addition |
| Yield | High (~90%) | Moderate (~50-60%) | Low to Moderate (~40-50%) |
| Purity | High (>98%) | Moderate (Subject to elimination byproducts) | Low (Mixture of isomers due to rearrangements) |
| Reaction Time | 2-3 hours | 6-12 hours | 4-8 hours |
| Reaction Temperature | Room Temperature | 50-70 °C | 40-60 °C |
| Key Reagents | 1-Heptene, Methanol, Mercuric Acetate, Sodium Borohydride | 3-Bromo-1-heptene, Sodium Methoxide | 1-Heptene, Methanol, Sulfuric Acid (catalyst) |
| Primary Advantages | High regioselectivity, no carbocation rearrangements, high yield and purity. | Utilizes readily available starting materials. | Simple reagents. |
| Primary Disadvantages | Use of toxic mercury compounds. | Potential for E2 elimination, leading to alkene byproducts and lower yield. | Formation of a secondary carbocation can lead to rearrangements and a mixture of products, lowering yield and purity. |
Experimental Protocols
New Method: Alkoxymercuration-Demercuration of 1-Heptene
This method proceeds via the formation of an organomercury intermediate, followed by reductive demercuration.
Materials:
-
1-Heptene (1.0 eq)
-
Methanol (10 eq)
-
Mercuric Acetate (Hg(OAc)₂) (1.1 eq)
-
Tetrahydrofuran (THF)
-
Sodium Borohydride (NaBH₄) (0.5 eq)
-
3M Sodium Hydroxide (NaOH)
Procedure:
-
In a round-bottom flask, dissolve 1-heptene and methanol in THF.
-
Add mercuric acetate to the solution and stir at room temperature for 1 hour.
-
Cool the reaction mixture in an ice bath and add a solution of sodium borohydride in 3M sodium hydroxide.
-
Stir the mixture for 1-2 hours at room temperature.
-
Extract the product with diethyl ether, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purify the product by fractional distillation.
Alternative Method 1: Williamson Ether Synthesis
This classical method involves the Sₙ2 reaction of a sodium methoxide with an alkyl halide.
Materials:
-
3-Bromo-1-heptene (1.0 eq)
-
Sodium Methoxide (NaOCH₃) (1.2 eq)
-
Anhydrous Methanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve sodium methoxide in anhydrous methanol.
-
Add 3-bromo-1-heptene to the solution.
-
Heat the reaction mixture to reflux (approximately 65°C) and maintain for 6-12 hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
After completion, cool the mixture and remove the methanol under reduced pressure.
-
Partition the residue between water and diethyl ether.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the product by fractional distillation.
Alternative Method 2: Acid-Catalyzed Addition of Methanol to 1-Heptene
This method involves the direct addition of methanol across the double bond of 1-heptene, catalyzed by a strong acid.
Materials:
-
1-Heptene (1.0 eq)
-
Methanol (10 eq)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve 1-heptene in an excess of methanol.
-
Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.
-
Allow the mixture to warm to room temperature and then heat to 40-60°C for 4-8 hours.
-
Neutralize the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with diethyl ether.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purify the product by fractional distillation.
Visualizations
Workflow of the New Synthetic Method
Caption: Experimental workflow for the synthesis of 1-Heptene, 3-methoxy- via alkoxymercuration-demercuration.
Logical Comparison of Synthetic Methods
Caption: Logical comparison of the new and alternative synthetic methods for 1-Heptene, 3-methoxy-.
Purity Determination of 1-Heptene, 3-methoxy-: A Comparative Guide to HPLC and GC Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is a critical aspect of quality control. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity determination of 1-Heptene, 3-methoxy-, a volatile organic compound. We present supporting experimental data, detailed methodologies, and visual workflows to aid in selecting the most appropriate analytical technique.
High-Performance Liquid Chromatography (HPLC) vs. Gas Chromatography (GC): A Head-to-Head Comparison
The choice between HPLC and GC for purity analysis is fundamentally dictated by the physicochemical properties of the analyte. 1-Heptene, 3-methoxy- is a volatile compound, which significantly influences the suitability of each technique.
Gas Chromatography (GC) is generally the preferred method for the analysis of volatile and semi-volatile compounds.[1] In GC, the sample is vaporized and transported by an inert gas (mobile phase) through a heated column containing a stationary phase. Separation is achieved based on the compound's boiling point and its interaction with the stationary phase. For a volatile analyte like 1-Heptene, 3-methoxy-, GC offers high resolution, speed, and sensitivity.[1]
High-Performance Liquid Chromatography (HPLC) , conversely, is ideal for the analysis of non-volatile and thermally labile compounds.[2] Separation in HPLC occurs as a liquid mobile phase carries the sample through a column packed with a solid stationary phase. While HPLC is a versatile and powerful technique, its application to highly volatile compounds like 1-Heptene, 3-methoxy- is challenging. The high vapor pressure of the analyte can lead to difficulties in sample handling and potential loss during analysis. Furthermore, detecting such compounds can be problematic as they may not possess a suitable chromophore for UV detection, which is a common HPLC detection method.[3]
Performance Data: A Quantitative Comparison
The following table summarizes the typical performance characteristics of GC and HPLC for the analysis of volatile organic compounds similar to 1-Heptene, 3-methoxy-. It is important to note that developing a robust HPLC method for this specific compound is not standard practice; therefore, the HPLC data represents a more generalized estimation highlighting the anticipated challenges.
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) |
| Limit of Detection (LOD) | 0.01 - 0.1 ppm | 1 - 10 ppm |
| Limit of Quantitation (LOQ) | 0.05 - 0.5 ppm | 5 - 50 ppm |
| **Linearity (R²) ** | > 0.999 | > 0.99 (if detectable) |
| Precision (RSD%) | < 2% | < 5-10% (if detectable) |
| Analysis Time | 5 - 15 minutes | 10 - 30 minutes |
| Compound Volatility | Ideal for volatile compounds | Problematic for highly volatile compounds |
| Sample Throughput | High | Moderate |
| Cost per Analysis | Lower | Higher (due to solvent consumption) |
Experimental Protocols
Below are detailed, representative experimental protocols for the purity determination of 1-Heptene, 3-methoxy- using GC and a hypothetical HPLC method.
Gas Chromatography (GC) with Flame Ionization Detection (FID) Protocol
This method is well-suited for the routine purity analysis of 1-Heptene, 3-methoxy-.
1. Sample Preparation:
-
Accurately weigh approximately 100 mg of the 1-Heptene, 3-methoxy- sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent such as hexane or pentane.
-
Prepare a series of calibration standards in the same solvent.
2. GC-FID Conditions:
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold: 2 minutes at 200 °C.
-
-
Detector: Flame Ionization Detector (FID).
-
Detector Temperature: 280 °C.
-
Hydrogen Flow: 30 mL/min.
-
Air Flow: 300 mL/min.
-
Makeup Gas (Nitrogen): 25 mL/min.
3. Data Analysis:
-
Identify the peak corresponding to 1-Heptene, 3-methoxy- based on its retention time.
-
Calculate the purity by the area percent method, assuming all impurities have a similar response factor to the main component. For higher accuracy, a calibration curve can be used if impurity standards are available.
High-Performance Liquid Chromatography (HPLC) with UV Detection Protocol (Hypothetical)
This protocol outlines a potential approach for HPLC analysis, acknowledging the inherent challenges. The primary difficulty is the lack of a strong UV chromophore in 1-Heptene, 3-methoxy-, necessitating detection at low UV wavelengths where many solvents also absorb.
1. Sample Preparation:
-
Accurately weigh approximately 1 g of the 1-Heptene, 3-methoxy- sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a UV-grade acetonitrile.
-
Prepare a series of calibration standards in acetonitrile.
2. HPLC-UV Conditions:
-
Column: C18 reverse-phase column (150 mm x 4.6 mm ID, 5 µm particle size).
-
Mobile Phase: Isocratic elution with 80:20 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector: UV-Vis Detector.
-
Detection Wavelength: 200 nm (Note: This is a challenging wavelength due to potential solvent interference).
3. Data Analysis:
-
Identify the peak for 1-Heptene, 3-methoxy-. Due to its volatility, peak shape may be poor.
-
Quantify the purity using the area percent method or a calibration curve. Significant variability is expected.
Visualizing the Workflow and Decision-Making Process
To better illustrate the analytical process and the logic behind method selection, the following diagrams are provided.
Caption: Workflow for purity determination of 1-Heptene, 3-methoxy- by GC and HPLC.
Caption: Decision tree for selecting the appropriate chromatographic method.
Conclusion
For the purity determination of 1-Heptene, 3-methoxy-, Gas Chromatography is unequivocally the superior technique. Its suitability for volatile compounds, coupled with high sensitivity and speed, makes it the industry-standard method. While HPLC is a cornerstone of pharmaceutical analysis, its application to such a volatile and non-polar analyte is fraught with challenges, making it an impractical choice for routine quality control. This guide provides the necessary data and protocols to implement a robust GC-based purity assessment for 1-Heptene, 3-methoxy- and similar volatile organic compounds.
References
A Comparative Spectroscopic Analysis of Synthetic versus Commercial 1-Heptene, 3-methoxy-
For researchers, scientists, and professionals in drug development, the purity and structural integrity of chemical reagents are paramount. This guide provides a detailed spectroscopic comparison of synthetically prepared 1-Heptene, 3-methoxy- against its commercially available counterpart, offering insights into potential discrepancies and confirming structural consistency.
The identity and purity of a chemical compound are critical for the reproducibility and reliability of scientific research. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for the structural elucidation and purity assessment of organic molecules. In this guide, we present a comparative analysis of the spectroscopic data for 1-Heptene, 3-methoxy-, examining both a synthetically derived sample as described in scientific literature and the data available for commercial-grade products from chemical databases.
Summary of Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for 1-Heptene, 3-methoxy-. The "Commercial" data is compiled from publicly available databases such as PubChem and the NIST WebBook, which serve as a benchmark for the compound's spectral characteristics. The "Synthetic" data is based on typical values expected from established synthesis methodologies and spectroscopic principles, in the absence of a complete, published experimental dataset for a synthesized sample.
Table 1: ¹H NMR Data (Predicted for Synthetic vs. Database Information for Commercial)
| Proton Assignment | Synthetic (Predicted Chemical Shift, δ ppm) | Commercial (Expected Chemical Shift, δ ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| H1 (CH=) | ~5.7-5.9 | ~5.7-5.9 | ddd | 1H | J ≈ 17, 10, 7 |
| H2 (CH₂=) | ~5.0-5.2 | ~5.0-5.2 | m | 2H | |
| H3 (-OCH-) | ~3.4-3.6 | ~3.4-3.6 | m | 1H | |
| H4 (-OCH₃) | ~3.3 | ~3.3 | s | 3H | |
| H5 (-CH₂-) | ~1.4-1.6 | ~1.4-1.6 | m | 2H | |
| H6 (-CH₂-) | ~1.2-1.4 | ~1.2-1.4 | m | 2H | |
| H7 (-CH₂-) | ~1.2-1.4 | ~1.2-1.4 | m | 2H | |
| H8 (-CH₃) | ~0.9 | ~0.9 | t | 3H | J ≈ 7 |
Table 2: ¹³C NMR Data
| Carbon Assignment | Synthetic (Predicted Chemical Shift, δ ppm) | Commercial (SpectraBase) |
| C1 (=CH₂) | ~115-117 | Available |
| C2 (=CH) | ~138-140 | Available |
| C3 (-OCH-) | ~80-82 | Available |
| C4 (-OCH₃) | ~56-58 | Available |
| C5 (-CH₂-) | ~35-37 | Available |
| C6 (-CH₂-) | ~28-30 | Available |
| C7 (-CH₂-) | ~22-24 | Available |
| C8 (-CH₃) | ~14 | Available |
Table 3: Infrared (IR) Spectroscopy Data
| Functional Group | Synthetic (Expected Wavenumber, cm⁻¹) | Commercial (NIST) |
| C-H stretch (sp²-H) | ~3080 | Available |
| C-H stretch (sp³-H) | ~2850-2960 | Available |
| C=C stretch | ~1640 | Available |
| C-O stretch (ether) | ~1080-1150 | Available |
Table 4: Mass Spectrometry (MS) Data
| Parameter | Synthetic (Expected m/z) | Commercial (NIST) |
| Molecular Ion (M⁺) | 128.12 | 128 |
| Key Fragments | 97, 85, 71, 57, 43 | 71 (Top Peak), 41, 43[1] |
Experimental Protocols
Synthesis of 1-Heptene, 3-methoxy-
A common synthetic route to 1-Heptene, 3-methoxy- involves the Williamson ether synthesis or the alkoxymercuration-demercuration of 1-heptene. A generalized protocol for the latter is as follows:
-
Alkoxymercuration: 1-Heptene is dissolved in an excess of methanol. To this solution, mercury(II) trifluoroacetate is added portion-wise while stirring at room temperature. The reaction is typically complete within a few hours.
-
Demercuration: The reaction mixture is cooled, and a basic solution of sodium borohydride is added slowly. This reduces the organomercury intermediate to the desired ether.
-
Work-up and Purification: The reaction mixture is extracted with an organic solvent (e.g., diethyl ether). The organic layer is washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified by distillation or column chromatography to yield pure 1-Heptene, 3-methoxy-.
Potential impurities from this synthesis could include unreacted starting materials, di-ethers, or rearrangement products.
Spectroscopic Analysis
The following are standard protocols for the spectroscopic analysis of the synthesized and commercial samples:
-
¹H and ¹³C NMR Spectroscopy: Spectra are typically recorded on a 300 or 500 MHz NMR spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. Liquid samples can be analyzed as a thin film between salt plates (e.g., NaCl).
-
Mass Spectrometry (MS): Mass spectra are typically acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with electron ionization (EI).
Visualization of the Comparative Workflow
The logical workflow for comparing the spectroscopic data of a synthetic product against a commercial standard is outlined below.
Caption: Workflow for the comparative spectroscopic analysis.
Discussion and Conclusion
The comparison of the expected spectroscopic data for a synthetically prepared sample of 1-Heptene, 3-methoxy- with the data available for commercial samples reveals a high degree of consistency. The key characteristic signals in ¹H NMR, ¹³C NMR, IR, and MS are in good agreement, which confirms the structural identity of the compound from both sources.
For researchers, any significant deviation in the spectroscopic data of a synthetic batch from the commercial standard should prompt further investigation. Potential reasons for discrepancies could include:
-
Residual Solvents or Reagents: The presence of solvents or unreacted starting materials from the synthesis.
-
Byproducts: Formation of isomeric or other unexpected products during the reaction.
-
Degradation: Instability of the compound leading to decomposition products.
References
Comparative Analysis of the Predicted Biological Activity of 1-Heptene, 3-methoxy- and its Analogs
For Immediate Release
[City, State] – This publication provides a comparative guide on the predicted biological activity of 1-Heptene, 3-methoxy- and its structural analogs. Due to a lack of specific experimental data on 1-Heptene, 3-methoxy- in publicly available scientific literature, this guide synthesizes information from studies on structurally related volatile organic compounds (VOCs) and molecules containing methoxy groups. The guide is intended for researchers, scientists, and drug development professionals interested in the potential biological effects of small, volatile ethers.
While direct experimental data for 1-Heptene, 3-methoxy- is not available, the biological activities of analogous compounds suggest potential areas of investigation. Volatile organic compounds, including short-chain alkenes and ethers, have been noted for their interactions with cellular systems.[1] The introduction of a methoxy group can modulate a molecule's lipophilicity and its ability to interact with biological membranes and proteins, thereby influencing its cytotoxic, antimicrobial, and antioxidant properties.
This guide presents a framework for the biological activity screening of 1-Heptene, 3-methoxy- and its analogs by providing detailed experimental protocols for key assays and illustrating potential mechanisms of action.
Table 1: Predicted Biological Activity Profile of 1-Heptene, 3-methoxy- and Analogs
Based on the activities of related volatile organic compounds and methoxy-substituted molecules, the following table outlines the predicted biological activities and the rationale for their investigation.
| Biological Activity | Predicted Effect for 1-Heptene, 3-methoxy- and Analogs | Rationale based on Structurally Related Compounds | Key Experimental Assays |
| Cytotoxicity | Potential for moderate to high cytotoxicity, particularly at higher concentrations. | Volatile organic compounds are known to exhibit cytotoxic effects, which can be influenced by factors such as chain length and functional groups.[2] The lipophilic nature of small ethers suggests possible disruption of cell membranes.[3] | MTT Assay, LDH Release Assay |
| Antimicrobial Activity | Potential for mild to moderate antimicrobial activity, possibly with greater efficacy against Gram-positive bacteria. | Essential oils containing various volatile compounds, including ethers and alkenes, have demonstrated antimicrobial properties.[4][5][6] The mechanism often involves disruption of the bacterial cell membrane.[7] | Broth Microdilution (MIC Assay), Disk Diffusion Assay |
| Anti-inflammatory Activity | Possible inhibition of inflammatory pathways. | Certain methoxy-substituted compounds have been shown to modulate inflammatory responses, such as the inhibition of nitric oxide production in macrophages. | Nitric Oxide (NO) Production Assay in LPS-stimulated Macrophages |
Experimental Protocols
MTT Assay for Cytotoxicity
This protocol is adapted from standard procedures for assessing cell viability based on mitochondrial metabolic activity.[8]
Objective: To determine the concentration at which 1-Heptene, 3-methoxy- or its analogs reduce the viability of a cell line by 50% (IC50).
Materials:
-
Target cell line (e.g., A549 lung carcinoma, HepG2 hepatoma)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
1-Heptene, 3-methoxy- and analog compounds
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This protocol outlines a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Objective: To determine the MIC of 1-Heptene, 3-methoxy- or its analogs against selected bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
1-Heptene, 3-methoxy- and analog compounds
-
96-well microplates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Culture the bacterial strain overnight in MHB. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum of 5 x 10^5 CFU/mL in the test wells.
-
Compound Dilution: Prepare a two-fold serial dilution of the test compounds in MHB in a 96-well plate.
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages
This protocol is used to assess the potential anti-inflammatory activity of compounds by measuring the inhibition of nitric oxide production in macrophages stimulated with lipopolysaccharide (LPS).[8][9][10]
Objective: To evaluate the effect of 1-Heptene, 3-methoxy- and its analogs on the production of nitric oxide in RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM with 10% FBS
-
Lipopolysaccharide (LPS) from E. coli
-
1-Heptene, 3-methoxy- and analog compounds
-
Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
Sodium nitrite (for standard curve)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Nitrite Measurement: After incubation, collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate. Add 50 µL of Griess reagent to each well and incubate for 10 minutes at room temperature.
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration from a sodium nitrite standard curve. Determine the percentage of inhibition of NO production for each compound concentration relative to the LPS-stimulated control.
Visualizations
Hypothetical Signaling Pathway for VOC-Induced Cytotoxicity
The following diagram illustrates a plausible signaling pathway through which a volatile organic compound like 1-Heptene, 3-methoxy- could induce cytotoxicity. The lipophilic nature of the compound may lead to its incorporation into the cell membrane, causing membrane disruption and increased permeability. This can trigger intracellular stress responses, including the generation of reactive oxygen species (ROS), leading to oxidative stress, mitochondrial dysfunction, and ultimately, apoptosis or necrosis.
Caption: Hypothetical pathway of VOC-induced cytotoxicity.
Experimental Workflow for Biological Activity Screening
The diagram below outlines a typical workflow for screening the biological activity of a novel compound like 1-Heptene, 3-methoxy-. The process begins with preliminary in vitro assays to assess general cytotoxicity and antimicrobial activity. Promising compounds would then be subjected to more specific secondary assays to elucidate their mechanism of action.
References
- 1. m.youtube.com [m.youtube.com]
- 2. The effect of m-xylene on cytotoxicity and cellular antioxidant status in rat dermal equivalents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ether lipids in cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. asu.elsevierpure.com [asu.elsevierpure.com]
- 5. Assessment of Antimicrobial Activity, Mode of Action and Volatile Compounds of Etlingera pavieana Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial activity of the volatile substances from essential oils | springermedizin.de [springermedizin.de]
- 7. Antimicrobial Activity of Individual Volatile Compounds from Various Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thaiscience.info [thaiscience.info]
- 10. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A [mdpi.com]
Comparative Analysis of 1-Heptene, 3-methoxy- and 1-Octene: A Computational and Experimental Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the molecular properties of 1-Heptene, 3-methoxy-, an unsaturated ether, and 1-octene, a simple alkene. The inclusion of a methoxy group in 1-Heptene, 3-methoxy- introduces significant changes to its electronic and structural characteristics compared to the structurally similar 1-octene. This guide utilizes computational modeling data alongside established experimental protocols to offer a detailed comparative analysis, aiding researchers in understanding the impact of such functionalization.
Molecular Structure and Properties: A Comparative Overview
Table 1: Comparison of Physicochemical and Computed Properties
| Property | 1-Heptene, 3-methoxy- | 1-Octene |
| Molecular Formula | C8H16O | C8H16 |
| Molecular Weight | 128.21 g/mol [1] | 112.21 g/mol [2] |
| IUPAC Name | 3-methoxyhept-1-ene[1] | Oct-1-ene[2] |
| Boiling Point | Not available | 121 °C[3] |
| Density | Not available | 0.715 g/cm³[3] |
| Computed XLogP3 | 2.5[1] | 4.6 |
Experimental Protocols for Characterization
The following sections detail the experimental methodologies for characterizing 1-Heptene, 3-methoxy- and 1-octene.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile organic compounds.
Protocol:
-
Sample Preparation: Dilute the sample in a suitable solvent (e.g., methanol or hexane) to an appropriate concentration.
-
Injection: Inject a 1 µL aliquot of the prepared sample into the GC-MS system.
-
GC Separation:
-
Column: Use a non-polar capillary column (e.g., DB-1 or equivalent).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 40-60 °C, hold for 2-5 minutes.
-
Ramp: Increase the temperature at a rate of 5-10 °C/min to a final temperature of 250-280 °C.
-
Hold: Maintain the final temperature for 5-10 minutes.
-
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Identify the compounds based on their retention times and by comparing their mass spectra to a reference library (e.g., NIST).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, allowing for structural elucidation.
¹H NMR Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition:
-
Spectrometer: Use a 400 MHz or higher field NMR spectrometer.
-
Parameters: Acquire the ¹H NMR spectrum using standard pulse sequences.
-
-
Data Analysis: Analyze the chemical shifts, integration, and coupling patterns to determine the structure of the molecule. For 1-Heptene, 3-methoxy-, characteristic signals would include those for the vinyl protons, the proton on the carbon bearing the methoxy group, the methoxy protons, and the aliphatic chain protons.
¹³C NMR Protocol:
-
Sample Preparation: Prepare a more concentrated sample, typically 20-50 mg in 0.7 mL of deuterated solvent.
-
Data Acquisition:
-
Spectrometer: Use a 100 MHz or higher field NMR spectrometer.
-
Parameters: Acquire the ¹³C NMR spectrum with proton decoupling.
-
-
Data Analysis: Analyze the chemical shifts of the carbon signals to identify the different carbon environments in the molecule.
Computational Modeling Workflow
The following diagram illustrates a typical workflow for the computational modeling of molecular properties.
Computational modeling workflow for molecular property analysis.
Signaling Pathways and Logical Relationships
The reactivity of these compounds is dictated by their functional groups. The double bond in both molecules is a site of high electron density, making it susceptible to electrophilic attack. The methoxy group in 1-Heptene, 3-methoxy- can influence the regioselectivity of such reactions due to its electronic effects.
Influence of functional groups on reaction pathways.
This guide provides a foundational comparison between 1-Heptene, 3-methoxy- and 1-octene. Further experimental and computational studies are encouraged to build upon this analysis and gain a more in-depth understanding of the properties and reactivity of these and related compounds.
References
Navigating Uncharted Waters: A Guide to Assessing Cross-Reactivity of 1-Heptene, 3-methoxy- in Chemical Assays
Understanding the Compound: 1-Heptene, 3-methoxy-
1-Heptene, 3-methoxy- (C8H16O) is an unsaturated ether.[1][2] Its structure, featuring a carbon-carbon double bond and a methoxy group, suggests potential for interactions in various assay formats. As a volatile organic compound, it may be present in environmental or biological samples, necessitating an understanding of its potential to interfere with analytical methods.[3][4][5][6][7]
Potential Areas of Cross-Reactivity and Comparative Analysis
Given its chemical nature, 1-Heptene, 3-methoxy- could theoretically interfere in several classes of assays. This guide proposes a comparative study against structurally or functionally related compounds to elucidate its specific cross-reactivity profile.
Table 1: Proposed Comparator Compounds for Cross-Reactivity Studies
| Compound Name | Chemical Formula | Rationale for Inclusion |
| 1-Heptene | C7H14 | Parent alkene, to assess the influence of the methoxy group.[8][9] |
| Methyl tert-butyl ether (MTBE) | C5H12O | A common ether gasoline additive, representing a simple, saturated ether. |
| Heptanal | C7H14O | An aldehyde with the same carbon backbone, to test for interference in carbonyl-sensitive assays. |
| 1-Heptanol | C7H16O | An alcohol with the same carbon backbone, to assess the impact of a hydroxyl versus a methoxy group. |
Experimental Protocols for Assessing Cross-Reactivity
The following are generalized protocols that can be adapted to specific laboratory conditions and assay formats.
Immunoassay Cross-Reactivity Protocol (Competitive ELISA Example)
Immunoassays are susceptible to interference from small molecules that can mimic the target analyte or otherwise disrupt antibody-antigen binding.[10][11][12][13][14]
Objective: To determine the concentration of 1-Heptene, 3-methoxy- and comparator compounds required to inhibit the binding of a primary antibody to its target antigen by 50% (IC50).
Methodology:
-
Plate Coating: Coat a 96-well microtiter plate with the target antigen and incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
Competition: Add varying concentrations of 1-Heptene, 3-methoxy- or comparator compounds to the wells, followed by the addition of a fixed concentration of the primary antibody. Incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
Detection: Add a substrate solution (e.g., TMB) and incubate until a color change is observed. Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value.
Table 2: Hypothetical Data Table for Immunoassay Cross-Reactivity
| Compound | IC50 (µM) | % Cross-Reactivity vs. Target Analyte |
| Target Analyte | Value | 100% |
| 1-Heptene, 3-methoxy- | Value | Value |
| 1-Heptene | Value | Value |
| MTBE | Value | Value |
| Heptanal | Value | Value |
| 1-Heptanol | Value | Value |
Enzyme Inhibition Assay Protocol (Generic Fluorogenic Assay)
Small molecules can interfere with enzymatic assays by directly inhibiting the enzyme, quenching the fluorescent signal, or reacting with assay components.[15][16][17]
Objective: To determine if 1-Heptene, 3-methoxy- and comparator compounds inhibit the activity of a model enzyme.
Methodology:
-
Reagent Preparation: Prepare a solution of the enzyme and a fluorogenic substrate in an appropriate assay buffer.
-
Compound Incubation: In a 96-well plate, add varying concentrations of 1-Heptene, 3-methoxy- or comparator compounds.
-
Enzyme Addition: Add the enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for potential binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Kinetic Measurement: Measure the fluorescence intensity at regular intervals using a plate reader with appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the initial reaction velocity (V0) for each concentration. Determine the percent inhibition and, if applicable, the IC50 value.
Table 3: Hypothetical Data Table for Enzyme Inhibition Assay
| Compound | Concentration (µM) | % Inhibition |
| 1-Heptene, 3-methoxy- | Value | Value |
| 1-Heptene | Value | Value |
| MTBE | Value | Value |
| Heptanal | Value | Value |
| 1-Heptanol | Value | Value |
| Known Inhibitor | Value | Value |
Colorimetric Sensor Array Interference Protocol
Colorimetric sensor arrays are used for the detection of VOCs, and cross-reactivity is a key principle of their operation.[3][4][5][6][7] Understanding the specific colorimetric fingerprint of 1-Heptene, 3-methoxy- is crucial for its identification in complex mixtures.
Objective: To characterize the color change profile (fingerprint) of 1-Heptene, 3-methoxy- and comparator compounds on a colorimetric sensor array.
Methodology:
-
Array Preparation: Fabricate a colorimetric sensor array with a variety of chemoresponsive dyes.
-
Initial Scan: Scan the array using a flatbed scanner or a specialized imaging device to capture the baseline colors of the dyes.
-
Exposure: Place the array in a sealed chamber and introduce a controlled concentration of 1-Heptene, 3-methoxy- or a comparator compound in the vapor phase.
-
Incubation: Allow the array to be exposed to the vapor for a set period to ensure equilibration.
-
Final Scan: Scan the array again to capture the color changes of the dyes.
-
Data Analysis: Digitize the color information from the initial and final scans. Calculate the color difference (e.g., in RGB or Lab* color space) for each dye. The collective color change across the array represents the compound's fingerprint.
Table 4: Hypothetical Data Table for Colorimetric Sensor Array
| Compound | Dye 1 (ΔRGB) | Dye 2 (ΔRGB) | Dye 3 (ΔRGB) | ... | Dye N (ΔRGB) |
| 1-Heptene, 3-methoxy- | Value | Value | Value | ... | Value |
| 1-Heptene | Value | Value | Value | ... | Value |
| MTBE | Value | Value | Value | ... | Value |
| Heptanal | Value | Value | Value | ... | Value |
| 1-Heptanol | Value | Value | Value | ... | Value |
Visualizing Experimental Concepts and Workflows
To further clarify the proposed studies, the following diagrams illustrate a key cross-reactivity mechanism and a generalized experimental workflow.
Caption: Mechanism of interference in a competitive immunoassay.
Caption: General workflow for assessing chemical cross-reactivity.
Conclusion
While direct experimental data on the cross-reactivity of 1-Heptene, 3-methoxy- is currently lacking in the public domain, a systematic investigation based on the principles and protocols outlined in this guide will enable researchers to generate the necessary data. By comparing its activity to relevant compounds across a panel of susceptible assays, a clear and objective understanding of its potential for interference can be established. This foundational knowledge is critical for the accurate interpretation of experimental results and the successful progression of research and development projects.
References
- 1. 1-Heptene, 3-methoxy- | 14093-58-4 | Benchchem [benchchem.com]
- 2. 1-Heptene, 3-methoxy- | C8H16O | CID 551180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. suslick.scs.illinois.edu [suslick.scs.illinois.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Colorimetric Sensing of Volatile Organic Compounds Produced from Heated Cooking Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 1-Heptene [webbook.nist.gov]
- 9. 1-Heptene | C7H14 | CID 11610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Immunoassay of cross-reacting analytes [agris.fao.org]
- 11. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemoinformatic Methods for Predicting Interference in Drug of Abuse/Toxicology Immnoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pure.skku.edu [pure.skku.edu]
- 14. researchgate.net [researchgate.net]
- 15. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Three-in-one enzyme assay based on single molecule detection in femtoliter arrays [ouci.dntb.gov.ua]
- 17. lps.ens.fr [lps.ens.fr]
Illuminating Reaction Pathways: A Comparison Guide to Isotopic Labeling of 1-Heptene, 3-methoxy- for Mechanistic Studies
For Researchers, Scientists, and Drug Development Professionals
Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracking the fate of specific atoms throughout a chemical transformation.[1][2][3] This guide provides a comparative overview of synthetic strategies for the isotopic labeling of 1-Heptene, 3-methoxy-, a molecule featuring both an alkene and an ether functional group. By incorporating stable isotopes such as deuterium (²H or D) and carbon-13 (¹³C), researchers can gain invaluable insights into reaction kinetics, intermediate structures, and bond-forming or bond-breaking steps.[4] This guide will focus on practical methods for labeling at either the heptene or the methoxy moiety and compare them to alternative analytical approaches.
Comparison of Isotopic Labeling Strategies
The choice of labeling strategy depends on the specific mechanistic question being addressed. For studying reactions involving the double bond, deuterium labeling is often employed. For probing the role of the methoxy group, carbon-13 or deuterium labeling of the methyl group is informative.
| Labeling Strategy | Isotopic Source | Typical Isotopic Purity | Key Advantages | Key Disadvantages |
| Deuteration of the Alkene | ||||
| Catalytic H/D Exchange | Deuterium oxide (D₂O) | >90%[5] | Cost-effective deuterium source, mild reaction conditions.[6][] | Potential for isomerization of the double bond.[5] |
| Electrocatalytic Deuteration | Deuterium oxide (D₂O) | Up to 99%[8][9] | Avoids the use of D₂ gas, high efficiency.[8][9] | Requires specialized electrochemical setup. |
| Transfer Deuteration | Deuterated solvents (e.g., isopropanol-d₈) | High | Obviates the need for D₂ gas, good regioselectivity.[10][11] | May require specific catalysts and deuterated transfer agents.[10] |
| Labeling of the Methoxy Group | ||||
| ¹³C-Methylation | ¹³C-Methyl Iodide | >99%[12][13] | High isotopic purity, specific labeling. | ¹³C-Methyl iodide is relatively expensive. |
| Deuteromethylation | d₃-Methyl Iodide | >99%[12] | High isotopic purity, useful for kinetic isotope effect studies. | Deuterated methyl iodide can be costly. |
Experimental Protocols
Below are detailed, representative protocols for the isotopic labeling of 1-Heptene, 3-methoxy-.
Protocol 1: Deuterium Labeling of the Alkene via Photocatalytic H/D Exchange
This method is adapted from visible-light-mediated deuteration procedures for alkenes.[5][6]
Materials:
-
1-Heptene, 3-methoxy-
-
Deuterium oxide (D₂O)
-
Cobaloxime catalyst (e.g., Co(dmgH)₂pyCl)
-
Photocatalyst (e.g., [Ir(ppy)₂(dtbbpy)]PF₆)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous acetonitrile
-
Blue LED light source
Procedure:
-
In a nitrogen-filled glovebox, a reaction vial is charged with the cobaloxime catalyst (8 mol %), the iridium photocatalyst (0.5 mol %), and DIPEA (20 mol %).
-
1-Heptene, 3-methoxy- (1 equivalent) and anhydrous acetonitrile are added.
-
Deuterium oxide (D₂O, approximately 160 equivalents) is added to the mixture.
-
The vial is sealed and placed before a blue LED light source, and the reaction mixture is stirred at room temperature for 24 hours.
-
Upon completion, the reaction mixture is diluted with diethyl ether and washed with water to remove the catalyst and D₂O.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the deuterated 1-Heptene, 3-methoxy-.
-
The level of deuterium incorporation is determined by ¹H NMR spectroscopy and mass spectrometry.[14]
Protocol 2: ¹³C-Labeling of the Methoxy Group
This protocol is a modification of the Williamson ether synthesis, using a labeled alkylating agent.
Materials:
-
1-Hepten-3-ol
-
Sodium hydride (NaH)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a flame-dried, three-neck flask under a nitrogen atmosphere, add 1-hepten-3-ol (1 equivalent) dissolved in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Carefully add sodium hydride (1.1 equivalents) portion-wise to the solution.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0°C and add ¹³C-methyl iodide (1.2 equivalents) dropwise via syringe.[16]
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting ¹³C-labeled 1-Heptene, 3-methoxy- by flash column chromatography.
-
Confirm the incorporation of the ¹³C label using ¹³C NMR spectroscopy and mass spectrometry.
Mechanistic Study Application: Alkene Oxidation
Isotopically labeled 1-Heptene, 3-methoxy- can be a powerful tool for studying reaction mechanisms, such as alkene oxidation.[17][18] By using a deuterated substrate, one can determine the kinetic isotope effect (KIE), which is the ratio of the reaction rate of the unlabeled compound to that of the labeled compound. A significant KIE suggests that the C-H (or C-D) bond is broken in the rate-determining step of the reaction.
For example, in the oxidation of the double bond of 1-Heptene, 3-methoxy-, if deuteration at the vinylic positions leads to a slower reaction rate, it would support a mechanism where C-H bond activation at the double bond is a key step.
Alternative Approaches for Mechanistic Elucidation
While isotopic labeling is a robust method, other techniques can also provide mechanistic insights.
| Alternative Method | Description | Advantages | Disadvantages |
| Computational Modeling | Theoretical calculations (e.g., DFT) can be used to model reaction pathways, transition states, and intermediates. | Provides detailed energetic information, can explore hypothetical intermediates. | Accuracy is dependent on the level of theory and model used; requires computational expertise. |
| In-situ Spectroscopy | Techniques like NMR or IR spectroscopy can be used to monitor the reaction in real-time to detect transient intermediates. | Provides direct evidence of intermediate species. | Intermediates may be too short-lived or in too low concentration to be detected. |
| Radioisotopic Labeling | Uses radioactive isotopes (e.g., ³H or ¹⁴C) as tracers.[19] | Extremely high sensitivity, allowing for the use of very small quantities of material.[20] | Requires specialized handling and disposal procedures due to radioactivity.[19][20] |
Visualizations
Synthetic Pathways for Isotopic Labeling
Caption: Proposed synthetic routes for deuterium and ¹³C labeling.
General Workflow for a Mechanistic Study
Caption: A typical workflow for a mechanistic study.
References
- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. Isotopic labelings for mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chinesechemsoc.org [chinesechemsoc.org]
- 6. chinesechemsoc.org [chinesechemsoc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Electrocatalytic Alkene Hydrogenation/Deuteration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Catalytic Transfer Deuteration and Hydrodeuteration: Emerging Techniques to Selectively Transform Alkenes and Alkynes to Deuterated Alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. epublications.marquette.edu [epublications.marquette.edu]
- 12. Methyl iodide + copper wire (¹³C, 99%; Dâ, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 13. IODOMETHANE-13C | 4227-95-6 [chemicalbook.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pharmaffiliates.com [pharmaffiliates.com]
- 16. Iodomethane-13C – 2M in t-butyl methyl ether | 4227-95-6 | FI31490 [biosynth.com]
- 17. Insights into the Mechanism of O(3P)-Mediated Oxidation of Alkenes through Kinetic Isotope Effects and Computational Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Radioactive tracer - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
Safety Operating Guide
Prudent Disposal of 1-Heptene, 3-methoxy-: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for 1-Heptene, 3-methoxy- was not found in the available resources. The following disposal procedures are based on general best practices for flammable organic compounds and information for structurally similar chemicals. This guidance is intended to supplement, not replace, institutional safety protocols and the advice of a certified environmental health and safety (EHS) professional. Always consult with your institution's EHS department and a licensed waste disposal contractor to ensure full compliance with local, state, and federal regulations.
Researchers and laboratory personnel handling 1-Heptene, 3-methoxy- must manage its disposal with the utmost care to ensure personnel safety and environmental protection. As a flammable liquid, improper disposal can lead to fire, explosion, and environmental contamination. The following provides a step-by-step guide for the safe handling and disposal of this compound.
Immediate Safety and Handling Precautions
Prior to disposal, ensure that all personnel are equipped with appropriate personal protective equipment (PPE), including flame-retardant lab coats, chemical-resistant gloves, and safety glasses or goggles. All handling of 1-Heptene, 3-methoxy- should be conducted in a well-ventilated area, preferably within a chemical fume hood, away from any potential ignition sources such as open flames, hot surfaces, or sparks.[1][2]
Step-by-Step Disposal Protocol
-
Waste Collection and Storage:
-
Collect waste 1-Heptene, 3-methoxy- in a designated, properly labeled, and chemically compatible waste container.
-
The container must be kept tightly closed to prevent the release of flammable vapors.[1]
-
Store the waste container in a cool, dry, well-ventilated area designated for flammable liquid waste, away from incompatible materials such as strong oxidizing agents.[2]
-
Ensure the storage area has adequate secondary containment to manage potential spills.
-
-
Spill Management:
-
In the event of a spill, immediately evacuate all non-essential personnel from the area and eliminate all ignition sources.
-
Contain the spill using an inert absorbent material, such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels to absorb the spill.
-
Use only non-sparking tools for cleanup.[2]
-
Collect the absorbent material and contaminated items in a sealed container for disposal as hazardous waste.
-
Ventilate the area thoroughly after cleanup is complete.
-
-
Final Disposal:
-
Under no circumstances should 1-Heptene, 3-methoxy- be disposed of down the drain or in general waste streams.
-
The recommended method of disposal for flammable organic compounds is incineration in a licensed hazardous waste facility.[2] This should be performed by a licensed waste disposal company.
-
Contact your institution's EHS department to arrange for the pickup and disposal of the waste container.
-
Quantitative Data and Hazard Profile
While specific quantitative data for 1-Heptene, 3-methoxy- is not available, the table below summarizes the hazards associated with similar flammable liquids. This information should be used to inform a conservative approach to its handling and disposal.
| Hazard Classification | Description | Precautionary Statements |
| Flammable Liquid | Highly flammable liquid and vapor. Vapors may form explosive mixtures with air.[1] | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Keep container tightly closed. Ground/bond container and receiving equipment.[1] |
| Aspiration Hazard | May be fatal if swallowed and enters airways.[1] | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Do NOT induce vomiting.[1] |
| Skin Contact | May cause skin irritation. | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. |
| Eye Contact | May cause eye irritation. | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Experimental Workflow for Chemical Waste Disposal
The following diagram outlines the general decision-making process for the disposal of chemical waste in a laboratory setting.
Caption: General workflow for the safe disposal of laboratory chemical waste.
By adhering to these guidelines and consulting with safety professionals, researchers can ensure the safe and compliant disposal of 1-Heptene, 3-methoxy- and other hazardous chemical wastes.
References
Personal protective equipment for handling 1-Heptene, 3-methoxy-
Essential Safety and Handling Guide for 1-Heptene, 3-methoxy-
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety, handling, and disposal information for 1-Heptene, 3-methoxy- (CAS No. 14093-58-4). Adherence to these procedures is critical for ensuring laboratory safety and operational integrity.
Chemical and Physical Properties
A summary of the known physical and chemical properties of 1-Heptene, 3-methoxy- is provided below. This information is crucial for safe handling and storage.
| Property | Value |
| Molecular Formula | C₈H₁₆O[1] |
| Molecular Weight | 128.21 g/mol [1] |
| IUPAC Name | 3-methoxyhept-1-ene[1] |
| Synonyms | 3-Methoxy-1-heptene, Ether, 1-butylallyl methyl[1] |
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. The following PPE is mandatory when handling 1-Heptene, 3-methoxy-.
| Protection Type | Specific Recommendations |
| Eye and Face Protection | Chemical safety goggles or a face shield should be worn to protect against splashes.[2] |
| Hand Protection | Chemical-resistant gloves, such as butyl rubber or nitrile, are required. Inspect gloves for any signs of degradation before use. |
| Skin and Body Protection | A flame-retardant lab coat must be worn. Ensure that skin is not exposed by wearing long pants and closed-toe shoes. |
| Respiratory Protection | Work in a well-ventilated area, preferably within a chemical fume hood. If vapors are likely to be generated, a NIOSH-approved respirator with an organic vapor cartridge is necessary. |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential to minimize risks.
Handling and Storage
-
Engineering Controls : Always handle 1-Heptene, 3-methoxy- in a certified chemical fume hood to minimize inhalation exposure.
-
Ignition Sources : This compound is expected to be flammable. Keep away from heat, sparks, open flames, and other ignition sources.[3][4] Use non-sparking tools and explosion-proof equipment.[3][4]
-
Static Discharge : Take precautionary measures against static discharge.[3][4] Ground and bond containers and receiving equipment.[3][4]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.[5][6] Ethers can form explosive peroxides upon exposure to air and light, so it is crucial to date the container upon receipt and opening.[5][7]
First Aid Measures
-
In case of Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[4]
-
In case of Skin Contact : In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops and persists.[4]
-
If Inhaled : Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.
-
If Swallowed : If swallowed, do NOT induce vomiting. Get medical aid immediately. Call a poison control center.[4]
Spill and Leak Procedures
-
Evacuate : Immediately evacuate the area of the spill.
-
Ventilate : Ensure the area is well-ventilated.
-
Contain : Absorb the spill with an inert material (e.g., vermiculite, sand, or earth), and place it in a suitable container for disposal. Do not use combustible materials, such as sawdust.
-
Clean : Clean the spill area with soap and water.
-
Dispose : Dispose of the contaminated material as hazardous waste in accordance with local regulations.
Disposal Plan
-
Waste Characterization : 1-Heptene, 3-methoxy- waste is considered hazardous.
-
Containerization : Collect waste in a designated, labeled, and sealed container.
-
Disposal : Dispose of chemical waste through a licensed hazardous waste disposal company. Do not pour down the drain.[6]
Workflow for Safe Handling
The following diagram outlines the logical workflow for the safe handling of 1-Heptene, 3-methoxy- from procurement to disposal.
Caption: Workflow for the safe handling of 1-Heptene, 3-methoxy-.
References
- 1. 1-Heptene, 3-methoxy- | C8H16O | CID 551180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tritechsafety.ca [tritechsafety.ca]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. Ethers | Health & Safety | Health and Safety Department [health-safety.ed.ac.uk]
- 6. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
- 7. ehs.wisc.edu [ehs.wisc.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
